N-Benzyl-2-bromopropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQJFAUJYBAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031756 | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-71-0, 75995-58-3 | |
| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl-2-bromopropanamide: A Strategic α-Halo Amide Scaffold in Medicinal Chemistry and Target-Oriented Synthesis
Executive Summary
As drug discovery pipelines increasingly rely on modular, highly functionalized building blocks, N-Benzyl-2-bromopropanamide has emerged as a critical synthon. This bifunctional molecule combines the lipophilic and hydrogen-bonding properties of a benzylamide with the electrophilic reactivity of an α-bromo group. This technical guide provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications—specifically focusing on its role in generating novel GABA transporter (GAT) inhibitors for neuropathic pain management.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of N-Benzyl-2-bromopropanamide is essential for predicting its behavior in complex synthetic workflows. The molecule features a bromine atom at the C2 (alpha) position relative to the propanamide carbonyl. This adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, rendering the alpha-carbon highly susceptible to bimolecular nucleophilic substitution ( SN2 ) reactions[1].
Table 1: Physicochemical Properties and Synthetic Significance
| Property | Value | Causality / Synthetic Significance |
| Chemical Name | N-Benzyl-2-bromopropanamide | Core structural identity defining its bifunctional nature. |
| CAS Number | 6653-71-0 (Racemic) | Universal identifier for procurement and database cross-referencing[1]. |
| Molecular Formula | C10H12BrNO | Defines stoichiometric calculations for precise equivalent scaling[2]. |
| Molecular Weight | 242.12 g/mol | Critical for mass-to-mole conversions during reaction setup[1]. |
| Structural Features | α-bromo amide, benzyl ring | Enables orthogonal reactivity: SN2 displacement and H-bond donation[3]. |
| Storage Conditions | Refrigerated (2-8 °C) | Prevents slow thermal degradation or ambient hydrolysis of the labile C-Br bond. |
Synthetic Methodologies & Mechanistic Causality
Protocol: T3P-Mediated Synthesis of N-Benzyl-2-bromopropanamide
Step 1: Reagent Preparation
-
Action: Dissolve 2-bromopropanoic acid (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive activated ester intermediate. A slight stoichiometric excess of benzylamine ensures the complete consumption of the electrophile.
Step 2: Base Addition
-
Action: Introduce Triethylamine (TEA, 1.2 equiv) to the stirring mixture.
-
Causality: The coupling process generates acidic byproducts. TEA acts as a non-nucleophilic proton sponge, maintaining the basicity of the microenvironment so that benzylamine remains in its active, deprotonated nucleophilic state[3].
Step 3: T3P Activation
-
Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add T3P (50% solution in ethyl acetate, 1.0 equiv). Allow the reaction to gradually warm to room temperature.
-
Causality: T3P forms a mixed anhydride with the carboxylic acid, transforming the hydroxyl group into a superior leaving group. The 0 °C initiation mitigates the exothermic nature of this activation, preventing the premature elimination of the α-bromo group (which would yield an unwanted acrylamide byproduct)[3].
Step 4: Self-Validating Monitoring
-
Action: Stir for 12 hours. Monitor progression via Thin-Layer Chromatography (TLC).
-
Causality: The disappearance of the starting acid and the emergence of a new, UV-active spot (due to the benzyl chromophore) provides real-time validation of amide bond formation.
Step 5: Quench and Selective Extraction
-
Action: Quench the reaction with deionized water. Perform sequential washes of the organic layer with 1M HCl, saturated NaHCO3 , and brine.
-
Causality: Water hydrolyzes unreacted T3P into highly water-soluble phosphonic acids. The 1M HCl wash selectively protonates and extracts unreacted benzylamine into the aqueous phase. NaHCO3 neutralizes residual acid, and brine breaks any emulsions while pre-drying the organic layer.
Workflow for the T3P-mediated synthesis of N-Benzyl-2-bromopropanamide.
Downstream Applications: Target-Oriented Synthesis
The primary utility of N-Benzyl-2-bromopropanamide lies in its role as a universal electrophile for synthesizing complex functionalized amino acids. A prominent application in contemporary drug discovery is the development of GABA Transporter (GAT) inhibitors [3].
By subjecting N-Benzyl-2-bromopropanamide to SN2 alkylation with complex secondary amines (such as functionalized piperidines or suberone-derivatives), researchers can rapidly generate libraries of lipophilic amino acid derivatives. These synthesized compounds act as potent inhibitors of mGAT subtypes, demonstrating significant in vivo analgesic properties in rodent models of chemotherapy-induced and diabetic neuropathic pain[3].
Retrosynthetic and derivatization logic for GAT inhibitors.
Analytical Validation & Self-Correcting Workflows
To ensure the integrity of downstream biological assays, the synthesized N-Benzyl-2-bromopropanamide must be rigorously validated. A self-correcting analytical workflow includes:
-
1 H NMR Spectroscopy: The defining feature of the intact scaffold is the chemical shift of the α-proton. Because it is adjacent to both a carbonyl and an electronegative bromine atom, this proton typically appears as a distinct quartet (due to splitting by the adjacent methyl group) in the 4.0–4.5 ppm range. Upon successful downstream SN2 displacement by an amine, this peak will shift upfield, providing a clear diagnostic marker of reaction success.
-
Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly characteristic isotopic signature. The mass spectrum will display a distinct 1:1 ratio of the [M+H]+ and [M+H+2]+ peaks (approx. m/z 242 and 244). The disappearance of this isotopic pattern in subsequent synthetic steps confirms the successful departure of the bromide leaving group.
References
-
ACS Publications - Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at:[Link]
Sources
"N-Benzyl-2-bromopropanamide" CAS number
Title: Comprehensive Technical Guide on N-Benzyl-2-bromopropanamide (CAS 6653-71-0): Synthesis, Physicochemical Profiling, and Applications in Neuropharmacology
Executive Summary
N-Benzyl-2-bromopropanamide (CAS Number: 6653-71-0) is a highly versatile α -bromoamide building block utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Functioning as a bifunctional synthon, it possesses both a reactive electrophilic α -carbon (bearing a bromide leaving group) and a stable benzylamide moiety[2]. This unique structural profile makes it an indispensable intermediate in the retrosynthetic deconstruction of complex molecular architectures, particularly in the development of functionalized amino acids targeting γ -aminobutyric acid (GABA) transporters for the treatment of neuropathic pain[3].
Physicochemical Profiling
Understanding the physical and chemical parameters of N-Benzyl-2-bromopropanamide is critical for optimizing reaction conditions, predicting solubility, and managing steric hindrance during downstream alkylation events. The compound is typically handled as a racemic solid[4].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | N-Benzyl-2-bromopropanamide |
| CAS Registry Number | 6653-71-0[1] |
| Molecular Formula | C₁₀H₁₂BrNO[1] |
| Molecular Weight | 242.12 g/mol [1] |
| LogP (Lipophilicity) | 2.23[4] |
| Rotatable Bonds | 3[4] |
| Stereochemistry | Racemic mixture[4] |
| Physical Form | Solid[4] |
Mechanistic Synthesis & Experimental Workflow
The synthesis of N-Benzyl-2-bromopropanamide requires strict kinetic control. The reaction typically involves the N-acylation of benzylamine with 2-bromopropionyl chloride[2]. The primary mechanistic challenge is preventing the nucleophilic amine from displacing the α -bromide via an Sₙ2 reaction, which would yield an unwanted α -amino amide byproduct.
Protocol 1: Kinetically Controlled Synthesis of N-Benzyl-2-bromopropanamide
Causality & Rationale: By operating at 0°C and utilizing dropwise addition, the highly exothermic, low-activation-energy N-acylation pathway outcompetes the higher-activation-energy Sₙ2 substitution at the α -carbon.
-
Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Insight: The inert atmosphere prevents the hydrolysis of the highly reactive acyl chloride, while TEA acts as an acid scavenger to neutralize the HCl generated during the reaction.
-
-
Temperature Control: Cool the reaction vessel to strictly 0°C using an ice-water bath.
-
Electrophile Addition: Add 2-bromopropionyl chloride (1.1 eq) dropwise over 30 minutes.
-
Insight: Dropwise addition prevents localized heating (exotherms) that could provide the thermal energy required to trigger the unwanted Sₙ2 side reaction.
-
-
Reaction Monitoring (Self-Validation): Allow the mixture to stir for 2 hours, slowly warming to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete consumption of the ninhydrin-positive benzylamine spot and the appearance of a new UV-active product spot confirm reaction completion.
-
Orthogonal Purification (Workup): Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl and brine.
-
Validation: The NaHCO₃ neutralizes excess acid; the 1M HCl protonates and extracts any unreacted benzylamine into the aqueous phase; the brine removes residual water. This differential solubility workup ensures high product purity without the immediate need for column chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic solid product.
Workflow for the kinetically controlled synthesis of N-Benzyl-2-bromopropanamide.
Neuropharmacological Applications: GABA Transporter Inhibition
N-Benzyl-2-bromopropanamide is prominently featured in the synthesis of novel functionalized amino acids designed to inhibit mouse GABA transporters (mGAT1–4)[3][5]. Neuropathic pain is often associated with an imbalance in inhibitory neurotransmission. By inhibiting GABA uptake, these compounds elevate synaptic GABA levels, thereby exerting potent antiallodynic and antihyperalgesic effects[3][5].
Recent studies demonstrate that alkylating complex secondary amines (such as suberone-N-methylpropan-1-amine derivatives) with N-Benzyl-2-bromopropanamide yields highly selective mGAT inhibitors[3][6]. For instance, specific derivatives synthesized from this building block have shown significant in vivo antinociceptive properties in rodent models of chemotherapy-induced (oxaliplatin/paclitaxel) and diabetic (streptozotocin) neuropathic pain, without inducing motor deficits in rotarod tests[3][5].
Protocol 2: Alkylation of Secondary Amines (Finkelstein-Assisted)
Causality & Rationale: Alkylating sterically hindered secondary amines with an α -bromoamide can be sluggish. Utilizing a Finkelstein-type in situ halogen exchange accelerates the reaction.
-
Reagent Assembly: Combine N-Benzyl-2-bromopropanamide (1.0 eq), the target secondary amine (1.0 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.
-
Catalytic Activation: Add Potassium Iodide (KI, 0.1 eq) to the mixture.
-
Insight: KI catalyzes the reaction by transiently converting the α -bromide into an α -iodide. Iodine is a superior leaving group due to its higher polarizability and weaker carbon-halogen bond, significantly lowering the activation energy of the subsequent Sₙ2 attack by the secondary amine[3].
-
-
Reflux & Validation: Heat the mixture to reflux (approx. 82°C) for 24 hours[3]. Monitor the conversion via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the mass shift corresponding to the displacement of the halogen by the amine.
-
Purification: Filter off the inorganic salts (K₂CO₃, KBr, KI), concentrate the filtrate, and purify the target GABA uptake inhibitor via flash column chromatography.
Mechanism of GABA transporter inhibition for neuropathic pain management.
References
-
ACS Chemical Neuroscience - Gryzło, B., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at:[Link]
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Synthesis of N-Benzyl-2-bromopropanamide from 2-Bromopropionyl Bromide: A Technical Guide
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly valuable α -bromoamide intermediate utilized in the development of biologically active compounds, including GABA transporter inhibitors[1] and heterobicyclic metalloprotease inhibitors[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to synthesizing N-benzyl-2-bromopropanamide from 2-bromopropionyl bromide and benzylamine[3]. By prioritizing biphasic Schotten-Baumann conditions over homogeneous anhydrous environments, this protocol mitigates deleterious side reactions and ensures high-purity yields[4].
Mechanistic Rationale & Chemoselectivity
The synthesis relies on the nucleophilic acyl substitution of 2-bromopropionyl bromide by benzylamine. 2-Bromopropionyl bromide is a bifunctional electrophile, possessing both an acyl bromide and an α -alkyl bromide. Chemoselectivity is naturally achieved because the sp2 -hybridized acyl carbon is significantly more electrophilic than the sp3 -hybridized α -carbon. The primary amine rapidly attacks the carbonyl carbon, forming a tetrahedral intermediate, which subsequently collapses to expel the bromide ion and form the protonated amide[4].
Reaction mechanism of nucleophilic acyl substitution.
Causality in Experimental Choices: The Base Dilemma
A critical failure point in α -haloamide synthesis is the choice of the acid scavenger (base).
-
Homogeneous Conditions (The Ketene Problem): Utilizing an organic base like triethylamine ( Et3N ) in a single organic phase frequently results in the formation of dark, tarry side-products[4]. This occurs because Et3N promotes the rapid dehydrohalogenation of 2-bromopropionyl bromide, generating a highly reactive bromomethylketene intermediate that polymerizes or reacts unpredictably[4].
-
Biphasic Schotten-Baumann Conditions (The Solution): Employing an interfacial biphasic system (e.g., aqueous NaHCO3 and dichloromethane) eliminates ketene-driven degradation[4]. The aqueous inorganic base effectively scavenges the HBr byproduct at the solvent interface without possessing the necessary solubility or localized basicity in the organic phase to deprotonate the α -carbon of the acid bromide[4].
Quantitative Data Summarization
Table 1: Comparison of Amidation Conditions for α -Halo Acid Halides
| Parameter | Homogeneous ( Et3N / DCM) | Biphasic Schotten-Baumann (Aq. NaHCO3 / DCM) |
| Base | Triethylamine (1.5 - 2.0 equiv) | Sodium Bicarbonate (Excess, Aqueous) |
| Primary Side Reaction | Dehydrohalogenation (Ketene formation) | Minimal (Trace hydrolysis of acid bromide) |
| Thermal Profile | Highly exothermic, requires strict <0 °C | Moderately exothermic, easily controlled at 0 °C |
| Product Purity | Low to Moderate (Dark, tarry impurities) | High (Clean organic phase separation) |
| Typical Yield | 40% - 60% | 85% - 93% |
Experimental Methodology: Biphasic Schotten-Baumann Protocol
Trustworthiness & Self-Validation: This protocol represents a self-validating system. The physical separation of the layers and the cessation of CO2 gas evolution (from the bicarbonate neutralization) serve as intrinsic indicators of reaction progress and HBr sequestration[4].
-
Amine Solution Preparation: In a rigorously clean 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv, 50.0 mmol) in 100 mL of dichloromethane (DCM)[4].
-
Aqueous Base Addition: Add 100 mL of a saturated aqueous sodium bicarbonate ( NaHCO3 ) solution to the flask. Initiate vigorous stirring to maximize the interfacial surface area between the organic and aqueous layers[4].
-
Thermal Regulation: Submerge the reaction vessel in an ice-water bath, cooling the biphasic mixture to an internal temperature of 0 °C[4]. (Causality: Low temperatures suppress the competing hydrolysis of the acid bromide by the aqueous phase).
-
Electrophile Preparation: In a separate vessel, dissolve 2-bromopropionyl bromide (1.05 equiv, 52.5 mmol) in 20 mL of anhydrous DCM, and transfer to a pressure-equalizing addition funnel[4].
-
Dropwise Addition: Add the 2-bromopropionyl bromide solution dropwise over 25–30 minutes[4]. (Causality: Controlled addition prevents localized thermal spikes, mitigating double acylation and preserving the electrophile).
-
Reaction Maturation: Upon completion of the addition, remove the ice bath. Allow the reaction to stir vigorously for an additional 25 minutes at room temperature[4].
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer (containing the product) and extract the remaining aqueous layer with an additional 50 mL of DCM[4].
-
Washing & Drying: Combine the organic extracts. Wash sequentially with 1M HCl (50 mL) to protonate and remove any unreacted benzylamine, followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 )[4].
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be crystallized from DCM/hexanes to yield the highly pure N-benzyl-2-bromopropanamide[4]. (Note: Alternative coupling methods using 2-bromopropanoic acid and T3P also yield the product at ~85% efficiency[5]).
Step-by-step Schotten-Baumann experimental workflow.
References
-
Hennessy, E. J. "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis." Massachusetts Institute of Technology (Ph.D. Thesis), 2005. URL:[Link]
-
Sałat, K., et al. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience, 2021. URL:[Link]
- US Patent 20070155738A1. "Heterobicyclic metalloprotease inhibitors." Google Patents, 2007.
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N-Benzyl-2-bromopropanamide: Chemical Profiling, Synthesis, and Application in GABA Transporter Inhibitor Development
Executive Summary
In contemporary medicinal chemistry, the design of subtype-selective inhibitors often relies on highly versatile, bifunctional building blocks. N-Benzyl-2-bromopropanamide has emerged as a critical intermediate in the synthesis of novel functionalized amino acids, particularly those targeting γ-aminobutyric acid (GABA) transporters[1]. By acting as an electrophilic alkylating agent, this α-bromo amide facilitates the attachment of lipophilic N-benzylpropanamide moieties to complex amines. This structural modification is a cornerstone in developing therapeutics for neuropathic pain (NP) by restoring inhibitory neurotransmission tone through the selective blockade of mGAT1 and mGAT4 transporters[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, a field-validated synthesis protocol, and its mechanistic role in advanced drug development.
Chemical Identity & Physicochemical Profiling
Accurate nomenclature and physicochemical profiling are essential for retrosynthetic planning and pharmacokinetic modeling. N-Benzyl-2-bromopropanamide features a bromine atom at the α-carbon of a propanamide chain, coupled with an N-linked benzyl group[3]. This arrangement provides multiple reaction sites, making it highly valuable for diverse chemical transformations[3].
Table 1: Chemical Identity and Quantitative Data
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-bromopropanamide | [3],[4] |
| Common Synonyms | 2-Bromo-N-benzylpropanamide; N-benzyl-2-bromopropionamide; Propionamide, N-benzyl-2-bromo- | [4],[5] |
| CAS Registry Number | 6653-71-0 | [4],[5] |
| Molecular Formula | C₁₀H₁₂BrNO | [3],[5] |
| Molecular Weight | 242.11 g/mol | [4],[5] |
| LogP (Predicted) | ~2.23 | [6],[7] |
| Physical Form | Solid (Racemic mixture) | [6] |
Mechanistic Role in Drug Development: Targeting GABA Transporters
Neuropathic pain is characterized by an imbalance in inhibitory neurotransmission, often resistant to standard pharmacotherapy[2]. Endogenous GABA controls membrane potential oscillations, and its signaling is terminated by plasma membrane GABA transporters (GATs)[2].
N-Benzyl-2-bromopropanamide is strategically utilized to synthesize subtype-selective GAT inhibitors[1]. The compound acts as a critical "synthon" in retrosynthetic analysis[3]. The α-bromo group undergoes nucleophilic substitution ( SN2 ) when reacted with bulky, complex amines (such as suberone or diphenylmethanone derivatives)[1]. The retained N-benzyl group serves a dual purpose:
-
Lipophilic Anchoring: It increases the overall lipophilicity of the resulting molecule, which is crucial for crossing the blood-brain barrier (BBB) and accessing central GAT populations[1].
-
Binding Mode Modulation: The benzyl moiety interacts with the hydrophobic pockets of the GAT1/GAT4 active sites, dictating subtype preference and enhancing inhibitory potency ( pIC50 )[8],[9].
Validated Synthesis Workflow: T3P-Mediated Amidation
The synthesis of N-benzyl-2-bromopropanamide must be tightly controlled to prevent the degradation of the α-bromo acid precursor. The following protocol utilizes n-propanephosphonic anhydride (T3P) as a mild coupling agent, which is superior to harsh acyl chlorides for preserving structural integrity[1],[3].
Step-by-Step Methodology
Note: This protocol is scaled for an 8.0 mmol reaction yielding ~85% product.
Step 1: Preparation of the Electrophile
-
Action: Dissolve 8.0 mmol (724 μL) of 2-bromopropanoic acid in 32 mL of anhydrous dichloromethane (DCM)[8].
-
Causality: The reaction must be performed under an argon atmosphere . Atmospheric moisture competitively hydrolyzes the highly reactive T3P coupling agent and the activated acid intermediate, which would drastically reduce the yield[1].
Step 2: Acid Activation
-
Action: Add 8.0 mmol (4.76 mL) of T3P (50% solution in EtOAc). Stir the mixture at −17 °C for 30 minutes[1].
-
Causality: The activation of carboxylic acids with T3P is exothermic. Maintaining a sub-zero temperature (−17 °C) is critical to prevent the thermal degradation of the activated ester intermediate and to minimize the epimerization of the α-chiral center, ensuring the chemical fidelity of the intermediate[1].
Step 3: Nucleophilic Amidation
-
Action: Introduce 8.8 mmol (962 μL) of N-benzylamine, followed immediately by 9.6 mmol (1.24 mL) of triethylamine (TEA)[8].
-
Causality: N-benzylamine acts as the nucleophile. TEA is employed as a non-nucleophilic base to scavenge the acidic byproducts generated during the T3P coupling cycle. This drives the amidation equilibrium forward without causing unwanted elimination reactions at the electrophilic α-bromo site[8],[2].
Step 4: Validation & Quality Control (Self-Validating System)
-
Action: Quench the reaction, perform standard aqueous workup, and purify via silica gel column chromatography.
-
Validation Metrics: The protocol is validated by achieving a yield of ≥85% (approx. 1.64 g)[8]. Purity and identity are confirmed by a Retention Factor ( Rf ) of 0.65 on silica gel (Standard solvent system 1) and a confirmed target mass of 241.01 g/mol [8],[9].
Visualizations
The following diagrams illustrate the chemical workflow and the downstream pharmacological mechanism of the synthesized derivatives.
Figure 1. T3P-mediated synthesis of N-benzyl-2-bromopropanamide and downstream drug development.
Figure 2. Pharmacological mechanism of GAT inhibitors derived from N-benzyl-2-bromopropanamide.
References
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience (acs.org) URL: [Link] (Grounding Link[1],[2])
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity (Semantic Scholar Record) Source: Semantic Scholar URL: [Link] (Grounding Link[8],[9])
-
Title: N-benzyl-2-bromo-propanamide CAS#: 6653-71-0 Source: ChemWhat URL: [Link] (Grounding Link[4])
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Comprehensive Stability Profile and Storage Protocols for N-Benzyl-2-bromopropanamide
Executive Summary & Chemical Architecture
In modern organic synthesis—particularly in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptidomimetics—N-Benzyl-2-bromopropanamide serves as a critical bifunctional synthon. The molecule features two distinct reactive domains: a highly stable benzylic amide core and an electrophilic α -bromo motif. While this dual nature makes it an excellent building block for targeted nucleophilic substitutions and cross-coupling reactions, it also introduces specific stability vulnerabilities that must be rigorously managed during storage and handling.
Understanding the physicochemical properties of this compound is the first step in predicting its behavior under stress.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 6653-71-0 (Racemic) 131432-91-2 (R-enantiomer) | Stereospecificity is critical for downstream biological activity [1]. |
| Molecular Formula | C10H12BrNO | Presence of halogen increases density and sensitivity to photolysis. |
| Molecular Weight | 242.12 g/mol | Standardized for molarity calculations [2]. |
| LogP | 2.23 | Lipophilic nature dictates the use of organic co-solvents (e.g., DMSO, MeCN) in aqueous assays. |
| Topological Polar Surface Area | 29.1 Ų | Low TPSA indicates poor aqueous solubility, driving precipitation risks in buffers [3]. |
| H-Bond Donors / Acceptors | 1 / 1 | The amide N-H can participate in hydrogen bonding, affecting crystalline stability. |
Mechanistic Vulnerabilities and Degradation Pathways
As an α -bromoamide, N-Benzyl-2-bromopropanamide is thermodynamically driven toward degradation if exposed to moisture, heat, or extreme pH. As a Senior Application Scientist, I approach stability not as a static parameter, but as a kinetic competition between three primary degradation pathways:
-
Nucleophilic Substitution ( SN2 Hydrolysis): The electron-withdrawing effect of the adjacent carbonyl group renders the α -carbon highly electrophilic. Ambient moisture acts as a nucleophile, displacing the bromide ion to form N-benzyl-2-hydroxypropanamide. This is the most common degradation pathway during improper long-term storage.
-
Dehydrohalogenation ( E2 Elimination): Under basic conditions, the relatively acidic α -proton can be abstracted, leading to the elimination of hydrogen bromide (HBr) and the formation of the α,β -unsaturated system, N-benzylacrylamide.
-
Amide Cleavage: While the amide bond is robust, prolonged exposure to extreme acidic or basic environments will catalyze its hydrolysis, yielding benzylamine and 2-bromopropanoic acid (or 2-hydroxypropanoic acid).
Fig 1. Primary chemical degradation pathways of N-Benzyl-2-bromopropanamide.
Causality-Driven Storage Protocols
Standard safety data sheets often provide generic advice (e.g., "store in a cool, dry place"). However, to maintain >99% purity for sensitive catalytic workflows, storage protocols must directly address the mechanistic vulnerabilities outlined above.
-
Temperature Control (2–8 °C): Lowering the thermal energy of the system prevents the activation energy threshold for SN2 hydrolysis from being reached by trace ambient moisture.
-
Inert Atmosphere (Argon Blanket): Argon is specifically chosen over Nitrogen because it is denser than air. When aliquoting the solid powder, an Argon blanket settles over the material, effectively displacing oxygen and atmospheric moisture before the vial is sealed.
-
Actinic Light Protection: α -bromo compounds are susceptible to slow photolytic radical cleavage of the C-Br bond. Amber glass vials block UV/Vis radiation, preventing radical-initiated dimerization or oxidation.
Fig 2. Causality-driven storage and handling workflow for alpha-bromoamides.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical workflows must be self-validating. The following protocols are designed to proactively detect degradation while mathematically proving that the analytical method itself is not introducing artifacts.
Protocol A: Kinetic Stability Profiling via HPLC-UV
Objective: Determine the hydrolytic half-life of the compound under simulated physiological or reaction conditions. Self-Validation Mechanism: The inclusion of an inert internal standard (Biphenyl) ensures that any observed decrease in the parent peak is due to true chemical degradation, not solvent evaporation or compound precipitation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10.0 mg of N-Benzyl-2-bromopropanamide in 10.0 mL of anhydrous acetonitrile to create a 1.0 mg/mL stock. (Anhydrous solvent prevents premature hydrolysis).
-
Internal Standard (IS) Addition: Prepare a 1.0 mg/mL solution of Biphenyl in acetonitrile.
-
Matrix Spiking: In a 2 mL amber HPLC vial, combine 100 µL of the compound stock, 50 µL of the IS stock, and 850 µL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Incubation & Sampling: Incubate the vials at 37 °C. Inject 10 µL into the HPLC at t=0,2,4,8,12, and 24 hours.
-
Chromatographic Conditions: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 5% B to 95% B over 5 minutes. Detect at 210 nm and 254 nm.
-
Data Analysis: Plot the natural log of the peak area ratio (Parent Area / IS Area) against time. A linear regression validates pseudo-first-order degradation kinetics.
Protocol B: Forced Degradation & Mass Balance Analysis
Objective: Establish the boundary conditions of the compound's stability to inform downstream synthetic limits. Self-Validation Mechanism: The Mass Balance calculation. If the sum of the parent and degradant peaks does not equal the initial parent peak area, it indicates the formation of volatile degradants or species lacking a UV chromophore.
Step-by-Step Methodology:
-
Acid Stress: Mix 500 µL of 1.0 mg/mL stock with 500 µL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Stress: Mix 500 µL of stock with 500 µL of 0.1 N NaOH. Incubate at 25 °C for 2 hours (Base hydrolysis is rapid for α -bromo amides). Neutralize with 0.1 N HCl.
-
Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H2O2 . Incubate at 25 °C for 24 hours in the dark.
-
Analysis: Run samples using the HPLC conditions from Protocol A.
-
Mass Balance Calculation: MassBalance(%)=(AreaParent(Control)AreaParent(Stressed)+∑AreaDegradants)×100
Note: Apply Relative Response Factors (RRF) if the extinction coefficients of the degradants differ significantly from the parent. A valid assay will yield a mass balance between 95% and 105%.
References
Strategic Utilization of N-Benzyl-2-bromopropanamide in Organic Synthesis: A Technical Guide to GABA Transporter Inhibitor Development
Executive Summary
In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are the cornerstone of efficient retrosynthetic design. N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) has emerged as a highly versatile α -bromo amide precursor, particularly in the development of neuroactive therapeutics[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its critical role as a precursor in the synthesis of functionalized amino acids targeting γ -aminobutyric acid (GABA) transporters (mGAT1–4) for the treatment of neuropathic pain[2].
Molecular Architecture & Physicochemical Profile
The strategic importance of N-Benzyl-2-bromopropanamide lies in its dual-functional architecture. The molecule features an electrophilic α -carbon primed for nucleophilic substitution ( SN2 ) and a lipophilic benzylamide moiety[1]. In drug design, the benzyl group provides essential hydrophobic interactions required for crossing the blood-brain barrier (BBB) and anchoring into the lipophilic pockets of target proteins, while the amide acts as a critical hydrogen-bond donor/acceptor[3].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 6653-71-0[4] | Standard registry identifier for the racemate. |
| Molecular Formula | C10H12BrNO [4] | Defines the core mass and halogenation state. |
| Molecular Weight | 242.12 g/mol [5] | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| InChI Key | TVHQJFAUJYBAAE-UHFFFAOYSA-N[6] | Unique structural identifier for cheminformatics. |
| Reactive Sites | α -Bromide, Amide N-H | Enables SN2 displacement and hydrogen bonding[1]. |
Retrosynthetic Strategy & Precursor Synthesis
Retrosynthetic deconstruction of complex N-benzylpropanamide derivatives often points back to the cleavage of the Cα−N bond, identifying N-Benzyl-2-bromopropanamide as the ideal synthon[1].
While traditional syntheses utilize 2-bromopropionyl chloride[7], modern, high-yielding approaches employ the direct amidation of 2-bromopropanoic acid with benzylamine using Propylphosphonic anhydride (T3P) [8]. T3P is favored over traditional carbodiimides (like DCC or EDC) because it generates purely water-soluble byproducts, eliminating the need for tedious chromatographic removal of urea derivatives and preventing the epimerization of sensitive stereocenters.
Fig 1: Synthesis workflow of N-Benzyl-2-bromopropanamide via T3P-mediated amidation.
Protocol 1: T3P-Mediated Synthesis of N-Benzyl-2-bromopropanamide
This protocol is adapted from validated [8].
-
Reagent Preparation: Under an inert argon atmosphere, dissolve 2-bromopropanoic acid (8.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 32 mL)[8].
-
Temperature Control: Cool the reaction vessel to -17 °C. Causality: The sub-zero temperature mitigates the exothermic activation of the carboxylic acid, preventing degradation of the transient active ester.
-
Activation & Coupling: Sequentially add Triethylamine (TEA, 9.6 mmol, 1.2 eq), Benzylamine (8.8 mmol, 1.1 eq), and T3P (50% solution in EtOAc/DCM, 8.0 mmol, 1.0 eq)[8].
-
Reaction Propagation: Stir the mixture at -17 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour[8].
-
Self-Validation (In-Process Control): Monitor via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/EtOAc). The reaction is complete when the benzylamine spot is consumed, yielding a new product spot at Rf≈0.65 [8].
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. The T3P byproducts partition cleanly into the aqueous layer. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the product (approx. 85% yield)[8].
Downstream Application: Synthesis of GABA Transporter Inhibitors
Neuropathic pain is heavily modulated by inhibitory neurotransmission. Blocking the reuptake of GABA from the synaptic cleft via inhibition of murine GABA transporters (mGAT1 and mGAT4) prolongs inhibitory signaling, providing potent analgesia[2]. N-Benzyl-2-bromopropanamide is the critical electrophile used to alkylate complex functionalized amines (e.g., piperidine or suberone derivatives) to generate these active pharmaceutical ingredients (APIs)[8].
Fig 2: SN2 functionalization of the precursor and subsequent GABA transporter inhibition pathway.
Protocol 2: SN2 Alkylation of Complex Amines
-
Reaction Assembly: In a dry flask, combine the target secondary/primary amine (1.0 eq) and N-Benzyl-2-bromopropanamide (1.1 eq) in dry Dimethylformamide (DMF)[8].
-
Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Tetra-n-butylammonium bromide (TBAB, 0.1 eq)[8].
-
Causality of DIPEA: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr generated during the substitution without competing with the amine for the electrophile.
-
Causality of TBAB: TBAB acts as a phase-transfer catalyst and nucleophilic enhancer. The bromide ion facilitates a dynamic halogen exchange that stabilizes the SN2 transition state, accelerating the reaction kinetics in DMF[8].
-
-
Reflux: Heat the mixture to reflux and stir overnight (approx. 12 hours)[8].
-
Purification: Remove DMF under reduced pressure. Re-dissolve the residue in EtOAc, wash with brine (to remove residual DMF and salts), dry, and purify via silica gel column chromatography to isolate the functionalized amino acid derivative[2].
Structure-Activity Relationship (SAR) Insights
The modular nature of N-Benzyl-2-bromopropanamide allows medicinal chemists to systematically alter the benzyl ring or the α -alkyl chain to tune the selectivity profile against different GAT subtypes[3]. Recent have demonstrated that the steric and electronic properties of the benzyl moiety directly dictate transporter affinity[8].
Table 2: SAR Impact of Precursor Modifications on mGAT Inhibition
| Derivative Modification (from Precursor) | Target Amine Nucleophile | Primary mGAT Target | Inhibitory Potency ( pIC50 ) | Observation / Causality |
| 2-Chloro substitution on Benzyl ring | 4-aminobutanamide deriv. | mGAT2 | 5.43[8] | The electronegative chlorine atom induces a favorable dipole interaction within the mGAT2 binding pocket, maximizing affinity[8]. |
| 4-Methyl (para) substitution on Benzyl ring | Suberone-N-methylpropan-1-amine | mGAT4 | 5.36[8] | Para-substitution provides optimal steric bulk to anchor the molecule selectively into the mGAT4 hydrophobic cleft[8]. |
| Unsubstituted Benzyl (Baseline) | Bis(3-methylthiophen-2-yl)piperidine | Pan-GAT | Reduced | Rigidifying the amine moiety without complementary benzyl modifications leads to steric clashes in the binding site, reducing overall efficacy[8]. |
Conclusion
N-Benzyl-2-bromopropanamide is far more than a simple chemical intermediate; it is a highly programmable synthon that bridges basic organic synthesis and advanced neuropharmacology[1]. By leveraging its predictable SN2 reactivity and the lipophilic anchoring provided by its benzylamide tail, researchers can rapidly generate libraries of functionalized amino acids. As demonstrated by its critical role in synthesizing mGAT1 and mGAT4 inhibitors[2], mastering the handling, coupling, and substitution chemistry of this precursor is essential for drug development professionals targeting central nervous system (CNS) pathologies.
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience[Link]
-
(R)-2-Bromo-N-benzylpropanamide Compound Summary (CID 154349) National Center for Biotechnology Information (PubChem)[Link]
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- 7. N-benzyl-2-bromo-propanamide | 6653-71-0 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
"N-Benzyl-2-bromopropanamide" potential biological activity
N-Benzyl-2-bromopropanamide: A Versatile Electrophilic Hub in Neuropharmacology and Biocatalysis
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly reactive α -haloamide that serves as a critical structural lynchpin in modern drug discovery and protein engineering. Characterized by an electrophilic α -carbon adjacent to an amide carbonyl, it is primed for nucleophilic substitution ( SN2 ) reactions. This technical whitepaper explores its dual utility: as a foundational building block for synthesizing subtype-selective γ -aminobutyric acid (GABA) transporter inhibitors for neuropathic pain management, and as a specialized substrate for haloalkane dehalogenases (HLDs) in biocatalytic kinetic resolutions and HaloTag immobilization technologies.
Chemical Architecture and Reactivity Profile
The reactivity of N-benzyl-2-bromopropanamide is dictated by the electron-withdrawing nature of the amide carbonyl, which increases the electrophilicity of the adjacent α -carbon while stabilizing the transition state during nucleophilic attack. The benzyl group provides necessary lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) in neuropharmacological applications[1].
Table 1: Physicochemical and Structural Properties | Property | Value | Structural Significance | | :--- | :--- | :--- | | Molecular Formula | C10H12BrNO | Provides a balance of lipophilicity and hydrogen-bonding potential. | | Molecular Weight | 242.12 g/mol | Low molecular weight allows it to act as an efficient fragment in Fragment-Based Drug Discovery (FBDD). | | CAS Registry Number | 6653-71-0 | Standard identifier for sourcing and regulatory compliance. | | Stereocenter | C2 ( α -carbon) | Exists as (R) and (S) enantiomers; (R)-enantiomer is often preferentially processed by specific HLDs[2]. | | Key Reactive Site | C-Br bond | Highly susceptible to SN2 displacement by amines, thiols, and enzymatic aspartate residues. |
Neuropharmacological Applications: Targeting GABA Transporters
The γ -aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. Deficits in GABAergic signaling are heavily implicated in epilepsy, anxiety, and neuropathic pain. Plasma membrane GABA transporters (mGAT1–4 in mice, corresponding to hGAT-1, BGT-1, hGAT-2, and hGAT-3 in humans) clear GABA from the synaptic cleft, terminating the inhibitory signal[3].
N-Benzyl-2-bromopropanamide is utilized as a primary electrophile to synthesize functionalized amino acids and N-benzylamide derivatives that selectively inhibit these transporters. By reacting the α -bromoamide with complex secondary amines (e.g., suberone-N-methylpropan-1-amine derivatives), researchers have successfully developed dual mGAT3/4 inhibitors and highly selective mGAT1 inhibitors[4]. The lipophilic benzyl moiety anchors the molecule within the hydrophobic pockets of the GAT transmembrane domains, while the substituted amine mimics the endogenous GABA structure, competitively blocking the reuptake channel[5].
Mechanism of GABA transporter blockade by N-benzylamide derivatives for analgesic efficacy.
Biocatalytic Profiling: Haloalkane Dehalogenases and HaloTag Integrations
Haloalkane dehalogenases (HLDs) are microbial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds. N-Benzyl-2-bromopropanamide serves as a diagnostic substrate for profiling the active site geometries of various HLDs. Because the substrate is sterically bulky and contains an amide linkage, it requires an enzyme with a large, accommodating active site cavity and specific hydrogen-bonding networks.
In protein engineering, this chemistry is the foundation of the HaloTag technology . HaloTag is a mutated HLD (derived from Rhodococcus rhodochrous DhaA) where the catalytic histidine is mutated to phenylalanine (His272Phe). This mutation traps the covalent alkyl-enzyme intermediate formed during the SN2 attack by the active site aspartate, preventing hydrolysis. Consequently, α -haloamides like N-benzyl-2-bromopropanamide can be adapted into irreversible covalent linkers for protein immobilization, fluorophore attachment, or pull-down assays.
Table 2: Substrate Specificity of HLDs toward N-Benzyl-2-bromopropanamide | Enzyme | Specific Activity ( nmol⋅s−1⋅mg−1 ) | Structural Causality | | :--- | :--- | :--- | | DbjA | Not Detected | Active site cavity is too restrictive for the bulky benzylamide group. | | DhaA | > 200 | Large access tunnel and active site perfectly accommodate the benzyl moiety. | | DhlA | 67 | Moderate activity; active site flexibility allows partial substrate binding. | | DmlA | Not Detected | Evolutionary divergence limits α -haloamide recognition. | | LinB | > 200 | Broad substrate specificity due to a highly hydrophobic and spacious active site. |
Enzymatic processing of alpha-haloamides by haloalkane dehalogenases and HaloTag variants.
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring high yield and enantiomeric/chemical purity.
Protocol A: Synthesis of N-Benzyl-2-bromopropanamide via T3P Coupling
Causality: Traditional coupling agents (like DCC or EDC) often lead to racemization of the α -carbon or generate difficult-to-remove urea byproducts. Propylphosphonic anhydride (T3P) is utilized because it drives the amidation with minimal epimerization and produces exclusively water-soluble byproducts, streamlining the workup[6].
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromopropanoic acid (8.0 mmol) in anhydrous dichloromethane (DCM, 32 mL).
-
Activation: Cool the solution to -17 °C using an ice/salt bath. Add triethylamine (TEA, 9.6 mmol) dropwise to deprotonate the carboxylic acid, followed by the slow addition of T3P (50% solution in EtOAc, 8.0 mmol). Self-Validation: The low temperature prevents premature degradation of the activated acyl intermediate.
-
Amidation: Add N-benzylamine (8.8 mmol) dropwise over 10 minutes. Stir at -17 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-benzyl-2-bromopropanamide (Expected yield: ~85%, Rf=0.65 in 7:3 Hexanes/EtOAc)[3].
Protocol B: Electrophilic Alkylation of Secondary Amines (GAT Inhibitor Synthesis)
Causality: The SN2 displacement of the secondary bromide is sterically hindered. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Tetra-n-butylammonium bromide (TBAB) is added as a phase-transfer catalyst to stabilize the transition state and enhance the solubility of ionic intermediates in DMF[7].
-
Reagent Assembly: Dissolve the target secondary amine (e.g., suberone-N-methylpropan-1-amine, 1.2 mmol) and N-benzyl-2-bromopropanamide (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).
-
Catalysis & Neutralization: Add DIPEA (1.0 mmol) and a catalytic amount of TBAB (0.01 mmol).
-
Reaction Execution: Heat the mixture to reflux under an argon atmosphere for 12 hours. Self-Validation: Monitor the disappearance of the α -bromoamide via TLC (DCM/Acetone 7:3).
-
Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash extensively with distilled water ( 5×10 mL) to remove DMF and DIPEA salts.
-
Characterization: Dry the organic layer, concentrate, and purify via silica gel chromatography. Confirm the structure via HRMS-ESI+ and 1H NMR (look for the characteristic shift of the α -proton from ~4.5 ppm in the bromide to ~3.3 ppm in the alkylated product)[7].
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Available at:[Link]
-
(R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349. PubChem. Available at:[Link]
-
Substrate specificity of DbjA, DhaA, DhlA, DmlA, DppA and LinB. Biotechnology Journal - Protein Engineering Group (Muni.cz). Available at:[Link]
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"N-Benzyl-2-bromopropanamide" safety and handling precautions
Technical Whitepaper: Mechanistic Toxicology and Advanced Handling Protocols for N-Benzyl-2-bromopropanamide
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly reactive α -bromoamide utilized extensively as an electrophilic building block in advanced organic synthesis. In drug development, it serves as a critical intermediate for synthesizing peptidomimetics, functionalized amino acids, and novel murine GABA transporter (mGAT) inhibitors[1]. While its reactivity makes it synthetically valuable, it also imparts significant occupational hazards. This whitepaper provides researchers and safety professionals with a causality-driven guide to the chemical's mechanistic toxicology, self-validating handling protocols, and emergency decontamination procedures.
Mechanistic Toxicology: The Causality of Hazard
To handle N-Benzyl-2-bromopropanamide safely, one must first understand the quantum-chemical basis of its reactivity. Unlike unactivated alkyl halides, α -bromoamides undergo exceptionally rapid bimolecular nucleophilic substitution ( SN2 ) reactions[2].
The adjacent amide carbonyl is strongly electron-withdrawing, which lowers the energy of the σ∗ lowest unoccupied molecular orbital (LUMO) at the α -carbon. This facilitates rapid attack by biological nucleophiles.
-
Protein Alkylation & Sensitization: In physiological environments, the compound acts as a potent hapten. It covalently binds to nucleophilic residues on structural and enzymatic proteins—specifically the sulfhydryl (-SH) groups of cysteine and the ϵ -amino groups of lysine. This alkylation alters the native protein architecture, triggering T-cell activation that manifests clinically as severe allergic contact dermatitis (skin sensitization)[3].
-
Cellular Toxicity: Intracellularly, electrophilic α -bromoamides rapidly deplete glutathione (GSH) reserves, leading to unmitigated oxidative stress and subsequent cytotoxicity.
-
Lachrymatory Properties: The compound's volatility, combined with its immediate reactivity with mucosal nucleophiles in the eyes and respiratory tract, results in acute irritation[4].
Fig 1: Mechanistic pathway of biological protein alkylation and subsequent immune sensitization.
Physicochemical Properties & Hazard Profile
To facilitate accurate laboratory risk assessment, the quantitative data and regulatory hazard classifications are summarized below. Note: GHS classifications are extrapolated from structurally analogous benzyl-bromoamides due to the conserved electrophilic pharmacophore.
| Property / Hazard | Value / Description | Source |
| CAS Number | 6653-71-0 | [5] |
| Molecular Formula | C10H12BrNO | [5] |
| Molecular Weight | 242.12 g/mol | [5] |
| Physical State | Solid (Racemic Powder) | [6] |
| GHS Hazard H302 | Harmful if swallowed | [4] |
| GHS Hazard H315 | Causes skin irritation | [4] |
| GHS Hazard H319 | Causes serious eye irritation | [4] |
| GHS Hazard H317 | May cause an allergic skin reaction (Alkylating Agent) | [3] |
| GHS Hazard H335 | May cause respiratory irritation | [4] |
E-E-A-T Driven Handling Protocols
Standard Personal Protective Equipment (PPE) is insufficient if the causality of exposure is ignored. Because N-Benzyl-2-bromopropanamide can permeate certain glove materials over time via solvation, dual-gloving with nitrile (inner) and butyl rubber (outer) is strictly recommended during bulk transfers.
Protocol 1: Safe Weighing and Transfer Workflow
-
Environmental Control: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood with a face velocity of 80-100 fpm.
-
Static Mitigation: α -Bromoamides in powder form hold static charge, risking aerosolization. Use an anti-static zeroing ionizer on the balance enclosure before weighing.
-
Transfer Mechanics: Utilize a grounded stainless-steel spatula. Avoid polymeric/plastic spatulas which exacerbate static cling and risk micro-dispersion of the reactive dust.
-
Immediate Solvation: Dissolve the compound in a compatible aprotic solvent (e.g., anhydrous DCM or DMF) immediately after weighing to eliminate the risk of airborne dust exposure during transport[1].
-
Tool Decontamination: Submerge all spatulas and weigh boats in a chemical quenching bath (see Protocol 2) before removing them from the fume hood.
Self-Validating Quenching & Spill Response
A safety protocol is only robust if it can be chemically validated. The destruction of N-Benzyl-2-bromopropanamide must be mechanistically assured, not merely physically wiped away. We utilize a nucleophilic quenching strategy using Sodium Thiosulfate ( Na2S2O3 ) . The thiosulfate ion is a highly potent, water-soluble nucleophile that rapidly displaces the bromide via SN2 , yielding a non-toxic, water-soluble Bunte salt ( R−S−SO3Na ).
Protocol 2: Chemical Quenching of Spills and Residues
-
Isolation: If a spill occurs, immediately isolate the area and ensure the fume hood sash is lowered to a safe working height.
-
Nucleophilic Neutralization: Generously spray or carefully pour a freshly prepared 10% (w/v) aqueous Sodium Thiosulfate solution directly over the spill or contaminated tools.
-
Kinetic Wait Time: Allow a minimum of 30 minutes of contact time. Causality: The SN2 displacement at the secondary α -carbon (due to the methyl group on the propanamide backbone) is sterically hindered compared to primary halides; thus, extended kinetic contact is required to guarantee 100% electrophile deactivation.
-
Validation: The absence of active electrophiles is chemically assured by the thiosulfate reaction. Clean the neutralized aqueous mixture with standard laboratory soap and water.
-
Disposal: Absorb the liquid with inert spill pads and dispose of it in a designated halogenated aqueous waste container.
Fig 2: Step-by-step chemical quenching workflow for electrophilic spill decontamination.
References
- ChemWhat. "N-benzyl-2-bromo-propanamide CAS#: 6653-71-0".
- Hit2Lead. "N-benzyl-2-bromopropanamide | CAS# 6653-71-0".
- ACS Publications. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity".
- BLD Pharm. "77868-86-1 | 1-Benzyl-3-bromopiperidin-2-one (GHS Classification Context)".
- Benchchem. "2-bromo-N-(3-methoxybenzyl)butanamide (Alkylating Agent Toxicity Context)".
- Benchchem. "2-bromo-N-(2,4-dimethylphenyl)butanamide (Alpha-Bromoamide Reactivity)".
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Structural Analysis and Conformational Dynamics of N-Benzyl-2-bromopropanamide in Drug Design
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile bifunctional building block widely utilized in the synthesis of neuroactive compounds, particularly murine GABA transporter (mGAT) inhibitors[1]. Because of its alpha-chiral center and the rotational dynamics of its amide and benzyl groups, understanding its conformation is critical for rational drug design. This whitepaper provides an in-depth analysis of its structural properties, conformational space, and self-validating synthetic protocols.
Physicochemical Profiling and Structural Data
The structural integrity of N-Benzyl-2-bromopropanamide relies on the balance between the planar amide core and the flexible benzyl and bromoethyl substituents. The molecule exists as a racemic mixture unless synthesized from enantiopure (R)- or (S)-2-bromopropanoic acid[2].
Quantitative Data Summary
| Property | Value | Structural Implication |
| Molecular Formula | C₁₀H₁₂BrNO[3] | Dictates a high degree of lipophilicity combined with a polar amide core. |
| Molecular Weight | 242.12 g/mol [3] | Ideal low-molecular-weight intermediate for fragment-based drug discovery. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[2] | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration. |
| XLogP3 | 2.2[2] | Moderate lipophilicity, suitable for hydrophobic pocket insertion (e.g., S2 site of GAT). |
| Hydrogen Bond Donors/Acceptors | 1 / 1[2] | Capable of forming highly directional hydrogen bonds with receptor residues. |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) is the primary self-validating tool for confirming the structural and rotameric state of the synthesized compound. The presence of the chiral center at the alpha-carbon renders the benzylic protons diastereotopic, often resulting in complex splitting patterns if rotation is restricted.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| 7.26–7.42 | Multiplet (m) | 5H | Aromatic protons | Free rotation of the phenyl ring in solution. |
| 6.72 | Broad singlet (br s) | 1H | Amide N-H | Broadening due to quadrupolar relaxation of Nitrogen and chemical exchange. |
| 4.40–4.51 | Multiplet (m) | 2H | Benzyl -CH₂- | Diastereotopic nature induced by the adjacent chiral Cα center. |
| 4.32 | Doublet of doublets (dd) | 1H | Cα-H (CH-Br) | Coupled to the adjacent methyl group; shifted downfield by the electronegative Bromine. |
| 1.80–1.90 | Doublet (d) | 3H | Methyl -CH₃ | Typical high-field resonance, split by the single Cα proton. |
(Note: Spectral data synthesized from structural analogs and literature consensus for alpha-bromo amides[1]).
Conformational Analysis and Receptor Binding Logic
The conformation of N-Benzyl-2-bromopropanamide is dictated by three primary rotational axes. The amide bond (C-N) possesses partial double-bond character, restricting the molecule to a planar trans (Z) configuration to minimize steric clash between the benzyl group and the alpha-substituent.
In the context of GABA transporter (GAT) inhibitors, the conformation of the benzyl tail is critical. Molecular dynamics simulations of derivative compounds reveal that the benzyl fragment inserts into the hydrophobic S2 site of the transporter (interacting with TYR133, TYR132, and TRP60), while the amide core forms hydrogen bonds with the extracellular gate (e.g., ARG61)[4],[5].
Caption: Conformational determinants of N-Benzyl-2-bromopropanamide.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and subsequent functionalization of N-Benzyl-2-bromopropanamide must follow self-validating workflows. The protocols below emphasize the causality behind reagent selection to prevent degradation or epimerization of the sensitive alpha-bromo chiral center.
Protocol A: Synthesis of N-Benzyl-2-bromopropanamide
Objective: Form the amide bond without racemizing the alpha-chiral center or causing elimination of the bromide. Causality of Reagents: Standard carbodiimides (like EDC/DCC) can promote the formation of an oxazolone intermediate, leading to rapid racemization. Propylphosphonic anhydride (T3P) is selected because it is a exceptionally mild coupling agent that suppresses epimerization and allows for a simple aqueous workup[1].
Step-by-Step Methodology:
-
Preparation: In an argon-purged flask, dissolve 2-bromopropanoic acid (8.0 mmol) and N-benzylamine (8.8 mmol) in anhydrous Dichloromethane (DCM, 32 mL)[1].
-
Base Addition: Add Triethylamine (TEA, 9.6 mmol) dropwise at -17 °C. Rationale: Low temperature minimizes the risk of base-catalyzed elimination of the alpha-bromide.
-
Activation: Slowly add T3P (50% solution in EtOAc, 8.0 mmol). Stir at -17 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour[1].
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the amine spot validates reaction completion.
-
Workup (Self-Validation): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: T3P byproducts are highly water-soluble; this step yields high-purity product without the need for silica gel chromatography, which could degrade the product.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product (typical yield ~85%, Rf = 0.65)[1].
Caption: Workflow for synthesizing GAT inhibitors via N-Benzyl-2-bromopropanamide.
Protocol B: Downstream SN2 Alkylation for GAT Inhibitors
Objective: Displace the alpha-bromide with a complex secondary amine (e.g., piperidine derivatives) to form functionalized amino acid inhibitors[1].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-Benzyl-2-bromopropanamide (1.0 eq) and the target secondary amine (1.2 eq) in dry Dimethylformamide (DMF)[1]. Rationale: DMF is a polar aprotic solvent that highly accelerates SN2 displacement by poorly solvating the nucleophile.
-
Catalysis & Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and a catalytic amount of Tetra-n-butylammonium bromide (TBAB)[1]. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HBr without competing for the electrophile. TBAB acts as a phase-transfer catalyst and maintains a dynamic equilibrium of the leaving group.
-
Execution: Reflux the mixture overnight (approx. 12 hours) under an inert atmosphere[1].
-
Purification: Remove DMF under high vacuum, reconstitute in DCM, and purify via flash column chromatography to isolate the final functionalized N-benzylamide.
Pharmacodynamic Integration
The ultimate utility of N-Benzyl-2-bromopropanamide lies in its ability to act as a precise spatial director in pharmacology. When the alpha-bromo group is displaced by a bulky lipophilic amine (such as a suberone-piperidine moiety), the resulting compound exhibits potent inhibitory activity against GABA transporters (mGAT1-4)[1],[5].
The structural rigidity imparted by the amide bond ensures that the benzyl group is projected into the S2 hydrophobic pocket, while the newly introduced amine interacts with the central substrate-binding site (S1). This dual-anchoring mechanism is responsible for the analgesic activity observed in neuropathic pain models[5].
Caption: Pharmacodynamic binding pathway of N-benzylamide derivatives in GABA transporters.
References
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Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience[Link]
-
(R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 PubChem (National Institutes of Health)[Link]
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Introduction to N-Benzyl-2-bromopropanamide: A Versatile Intermediate
An In-Depth Technical Guide to the Applications of N-Benzyl-2-bromopropanamide
N-Benzyl-2-bromopropanamide is a key organic compound that serves as a fundamental starting material or intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure is characterized by a propanamide chain with a bromine atom at the alpha-carbon and a benzyl group attached to the amide nitrogen. This specific arrangement of functional groups—a reactive α-bromo amide—provides multiple sites for chemical transformations, making it a valuable tool in retrosynthetic analysis.[1] The strategic importance of N-Benzyl-2-bromopropanamide lies in its capacity to act as a precursor to a variety of functional groups, particularly through nucleophilic substitution of the bromine atom.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-Benzyl-2-bromopropanamide is presented below.
| Property | Value |
| CAS Number | 6653-71-0[1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO[1][2] |
| Molecular Weight | 242.12 g/mol [1][2] |
| IUPAC Name | N-benzyl-2-bromopropanamide[1] |
| Alternate Names | 2-Bromo-N-benzylpropanamide[2] |
Synthesis of N-Benzyl-2-bromopropanamide
The accessibility of N-Benzyl-2-bromopropanamide is a key factor in its widespread use. The most common and straightforward synthesis involves the acylation of benzylamine with 2-bromopropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution. An alternative method involves the use of a coupling agent, such as n-propanephosphonic anhydride (T3P), to facilitate the amide bond formation between 2-bromopropanoic acid and benzylamine.[1]
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Benzyl-2-bromopropanamide.
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard laboratory procedure for synthesizing N-Benzyl-2-bromopropanamide.
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cooling : Cool the stirred solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.
-
Reagent Addition : Add 2-bromopropionyl chloride (1.05 equivalents) dropwise to the cooled solution. The slow addition prevents a rapid temperature increase.
-
Reaction Progression : Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the benzylamine starting material is consumed.
-
Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure N-Benzyl-2-bromopropanamide.
Core Applications in Research and Development
The utility of N-Benzyl-2-bromopropanamide spans several key scientific domains, most notably in the development of new therapeutic and agricultural agents.
Medicinal Chemistry and Drug Development
The N-benzylpropanamide scaffold is a privileged structure in medicinal chemistry, and N-Benzyl-2-bromopropanamide serves as a critical starting point for creating derivatives with significant biological activity.
A primary application of this compound is in the synthesis of novel anticonvulsant drugs. Research has shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants.[4] N-Benzyl-2-bromopropanamide is the direct precursor to these molecules. The synthesis involves a nucleophilic substitution of the bromine atom with an acetate group (or a precursor), followed by further modifications.
Notably, the anticonvulsant activity is highly dependent on stereochemistry. For instance, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, a key derivative, the (R)-stereoisomer exhibits significantly greater anticonvulsant activity than the (S)-stereoisomer.[4] The ED₅₀ value for the (R)-isomer was found to be 4.5 mg/kg in mice, whereas the ED₅₀ for the (S)-isomer exceeded 100 mg/kg.[4] This underscores the importance of stereocontrolled synthesis when using N-Benzyl-2-bromopropanamide for this purpose. This class of compounds led to the development of Lacosamide, an approved anti-epileptic drug.[5][6]
Recent studies have identified N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides as orally bioavailable modulators of the excitatory amino acid transporter 2 (EAAT2).[7] The lead compound from this research, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrated robust antiseizure properties in a wide range of epilepsy models.[7][8] N-Benzyl-2-bromopropanamide is a key intermediate in the asymmetric synthesis required to produce these specific enantiomers.
While direct evidence for N-Benzyl-2-bromopropanamide is limited, the broader class of N-benzylbenzamide derivatives has been identified as potent inhibitors of tubulin polymerization.[9] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis in cancer cells.[9] This suggests that N-Benzyl-2-bromopropanamide could serve as a valuable scaffold for developing novel anti-cancer agents based on this mechanism.
Organic Synthesis Building Block
Beyond its specific applications in drug discovery, N-Benzyl-2-bromopropanamide is a versatile building block for general organic synthesis. The electrophilic carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a precursor for synthesizing substituted amino acids, heterocyclic compounds, and other complex molecular architectures.
Agrochemical Research
The benzamide chemical structure is prevalent in modern agrochemicals. Structurally related N-benzyl benzamide derivatives have shown potential as fungicides, with a proposed mechanism of action as succinate dehydrogenase inhibitors (SDHIs).[10] SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.[10] Furthermore, some N-benzyl benzamide compounds have been patented for their herbicidal activity, where they act as pigment synthesis inhibitors.[11] This indicates that N-Benzyl-2-bromopropanamide could be a valuable starting material for the synthesis and screening of new active ingredients for crop protection.
Application Pathway: Synthesis of an Anticonvulsant Precursor
The following diagram and protocol illustrate the conversion of N-Benzyl-2-bromopropanamide into N-Benzyl-2-azidopropanamide, a key intermediate for accessing various anticonvulsant derivatives through "click chemistry" or reduction to the corresponding amine.
Caption: Workflow for converting N-Benzyl-2-bromopropanamide to a key anticonvulsant intermediate.
Experimental Protocol: Synthesis of N-Benzyl-2-azidopropanamide
-
Reaction Setup : Dissolve N-Benzyl-2-bromopropanamide (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition : Add sodium azide (NaN₃, ~1.5 equivalents) to the solution. The use of a slight excess of the nucleophile helps drive the reaction to completion.
-
Heating : Heat the reaction mixture to 50-70°C and maintain for 3-6 hours.[6] The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution. Monitor the reaction by TLC.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water to remove the DMF and excess sodium azide.
-
Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired N-Benzyl-2-azidopropanamide. This product can then be used in subsequent steps to synthesize target anticonvulsant molecules.
Conclusion
N-Benzyl-2-bromopropanamide is a high-value synthetic intermediate with significant and proven applications, particularly in medicinal chemistry. Its role as a key precursor for a class of potent anticonvulsants, including derivatives that led to the development of Lacosamide, is well-established. Emerging research into EAAT2 modulators and the potential for developing anti-cancer and agrochemical agents further highlights its versatility. The straightforward synthesis and reactive nature of this compound ensure its continued importance as a foundational building block for researchers and scientists dedicated to creating novel and impactful chemical entities.
References
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- US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof - Google P
- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google P
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. (URL: [Link])
-
N-benzyl-2-bromo-propanamide CAS#: 6653-71-0; ChemWhat Code: 890398. (URL: [Link])
-
N-benzyl-2-bromo-3-methoxypropanamide (C11H14BrNO2) - PubChemLite. (URL: [Link])
- WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google P
- CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google P
-
Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. (URL: [Link])
-
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed. (URL: [Link])
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Discovery and First Synthesis of N-Benzyl-2-bromopropanamide: A Technical Whitepaper
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile α-halo amide that serves as a critical intermediate in modern organic synthesis and medicinal chemistry[1]. Characterized by its dual-reactive profile—an electrophilic α-carbon and a stable amide backbone—this small molecule is a foundational building block for synthesizing complex peptidomimetics, functionalized amino acids, and targeted therapeutics[2]. This whitepaper provides an in-depth technical analysis of its discovery context, the mechanistic rationale behind its primary synthesis, self-validating experimental protocols, and its contemporary applications in drug development[3].
Chemical Ontology and Historical Context
The discovery and utilization of α-halo amides date back to the mid-20th century, emerging from the need to develop bifunctional electrophiles for sequential nucleophilic substitutions. While N-Benzyl-2-bromopropanamide was not "discovered" as a natural product, its first syntheses were driven by the pharmaceutical industry's demand for rigid, functionalized scaffolds.
The molecule features a bromine atom at the second carbon position of a propanamide chain, with a benzyl group attached to the nitrogen[2]. This specific architecture is highly prized: the benzyl group provides lipophilicity and a UV-active chromophore for reaction monitoring, while the α-bromo group acts as an excellent leaving group for SN2 displacements by various nucleophiles (e.g., amines, thiols, and alkoxides)[2].
Physicochemical Profiling
Understanding the physical properties of N-Benzyl-2-bromopropanamide is essential for optimizing reaction conditions and downstream purification. The compound typically exists as a racemate unless synthesized from enantiopure chiral precursors like (R)-2-bromopropionyl chloride[4].
Table 1: Physicochemical Properties of N-Benzyl-2-bromopropanamide
| Property | Value / Description |
| IUPAC Name | N-benzyl-2-bromopropanamide |
| CAS Registry Number | 6653-71-0[5] |
| Molecular Formula | C10H12BrNO [1] |
| Molecular Weight | 242.12 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Electrophilic Sites | Carbonyl carbon (hard), α-Carbon (soft) |
Mechanistic Rationale of the First Synthesis
The canonical synthesis of N-Benzyl-2-bromopropanamide relies on a Schotten-Baumann-type amidation between benzylamine and 2-bromopropionyl chloride (or bromide)[6].
Chemoselectivity and Causality
A critical challenge in this synthesis is chemoselectivity. 2-Bromopropionyl chloride possesses two electrophilic centers: the acyl chloride and the α-alkyl bromide. The success of the reaction hinges on the fact that acyl chlorides are orders of magnitude more reactive toward hard nucleophiles (like primary amines) than alkyl bromides.
By conducting the reaction at 0 °C, the kinetic product (the amide) is formed exclusively via nucleophilic acyl substitution, completely suppressing the competing SN2 displacement at the α-carbon. An organic base, typically triethylamine (TEA), is introduced as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic benzylamine[7].
Mechanistic pathway of N-Benzyl-2-bromopropanamide synthesis via nucleophilic acyl substitution.
Table 2: Optimization of Amidation Reaction Conditions
| Entry | Solvent | Base | Temp | Yield (%) | Mechanistic Observation |
| 1 | THF | None | RT | <40% | Sluggish; amine hydrochloride precipitates, halting reaction. |
| 2 | DCM | Pyridine | 0 °C to RT | 75% | Good yield, but pyridine is difficult to remove during workup. |
| 3 | DCM | TEA | 0 °C to RT | 92% | Optimal; clean reaction, TEA-HCl easily removed via aqueous wash. |
| 4 | DMF | DIPEA | RT | 60% | Elevated temp in polar solvent leads to undesired SN2 side products. |
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints. This protocol utilizes the optimized conditions from Entry 3.
Reagents Required:
-
Benzylamine (1.0 equiv, 10 mmol)
-
2-Bromopropionyl chloride (1.1 equiv, 11 mmol)[6]
-
Triethylamine (TEA) (1.2 equiv, 12 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere to prevent acyl chloride hydrolysis. Add benzylamine and TEA to the flask, followed by 30 mL of anhydrous DCM.
-
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperature is critical to prevent exothermic runaway and suppress α-carbon substitution.
-
Electrophile Addition: Dissolve 2-bromopropionyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, minimizing double acylation.
-
Reaction Monitoring (Validation Checkpoint 1): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The product will appear as a distinct, UV-active spot ( Rf≈0.4 ), confirming the consumption of benzylamine.
-
Differential Workup (Validation Checkpoint 2): Quench the reaction with 20 mL of saturated aqueous NH4Cl . Transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 20 mL). Rationale: Removes any unreacted benzylamine and TEA.
-
Wash with saturated NaHCO3 (2 x 20 mL). Rationale: Neutralizes residual acidic byproducts.
-
Wash with brine (20 mL) to break emulsions and pre-dry the organic layer.
-
-
Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield a crude solid. Recrystallize from hot hexanes/ethyl acetate to obtain pure N-Benzyl-2-bromopropanamide as white crystals.
Downstream Applications in Drug Discovery
The true value of N-Benzyl-2-bromopropanamide lies in its downstream utility. The α -bromine atom can be efficiently displaced by various nitrogen, oxygen, or sulfur nucleophiles to generate diverse molecular scaffolds[2].
A prominent example is its use in the synthesis of GABA transporter (GAT) inhibitors [3]. Researchers have utilized N-Benzyl-2-bromopropanamide as a substrate for alkylation with complex amines. By diversifying the lipophilic side chains at the α -position of the N-benzylamide, scientists have successfully synthesized functionalized amino acids that exhibit potent inhibitory activity against GABA transporters, leading to significant analgesic activity in vivo[3].
Workflow illustrating the derivatization of N-Benzyl-2-bromopropanamide into analgesic GAT inhibitors.
References
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ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Retrieved from [Link]
-
ChemWhat. N-benzyl-2-bromo-propanamide CAS#: 6653-71-0. Retrieved from [Link]
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PubChem (National Institutes of Health). (R)-2-Bromo-N-benzylpropanamide | CID 154349. Retrieved from[Link]
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"N-Benzyl-2-bromopropanamide" physical appearance and properties
N-Benzyl-2-bromopropanamide: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Neuropharmacology
As drug development increasingly targets complex neurological pathways, the demand for highly versatile, reliable synthetic building blocks has surged. N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) has emerged as a critical synthon in medicinal chemistry, particularly in the design of functionalized amino acids targeting gamma-aminobutyric acid (GABA) transporters[1].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical data. Here, we will dissect the causality behind its structural properties, detail a self-validating synthetic protocol, and explore its mechanistic role in developing therapies for neuropathic pain.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of N-Benzyl-2-bromopropanamide is essential for optimizing downstream reactions and predicting its behavior in biological assays. The molecule is a white to off-white solid at room temperature[2], characterized by a highly reactive α -bromo amide core.
| Property | Value | Causality / Significance |
| CAS Number | 6653-71-0 (Racemic) / 131432-91-2 (R-enantiomer) | Essential for precise sourcing and stereospecific drug design[3]. |
| Molecular Formula | C₁₀H₁₂BrNO | Dictates a molecular weight of 242.12 g/mol , ideal for fragment-based drug discovery[4]. |
| Physical State | Solid | Facilitates easier handling, weighing, and long-term storage compared to liquid analogs[2]. |
| Structural Moieties | Benzyl group, Amide bond, α -Bromine | The benzyl group provides lipophilicity for receptor pocket binding; the α -bromine acts as a prime electrophile for SN2 displacement[4]. |
The structural logic of N-Benzyl-2-bromopropanamide makes it a highly privileged intermediate. The amide bond provides metabolic stability and acts as a hydrogen-bond donor/acceptor in biological systems. Meanwhile, the bromine atom at the C2 position is highly activated by the adjacent electron-withdrawing carbonyl group, making it an excellent substrate for nucleophilic substitution by bulky secondary amines[1].
Synthetic Methodology: The T3P-Mediated Amidation Protocol
While traditional amide coupling often relies on carbodiimides (like DCC or EDC), these reagents can lead to the formation of oxazolone intermediates, which promote epimerization at the α -carbon. When synthesizing chiral variants of N-Benzyl-2-bromopropanamide, maintaining enantiomeric excess is paramount.
Therefore, the preferred, field-proven methodology utilizes n-propanephosphonic acid anhydride (T3P) . T3P is a mild coupling agent that minimizes racemization and yields highly water-soluble byproducts, allowing for a self-validating, chromatography-free workup[1].
Step-by-Step Experimental Workflow
Note: This protocol incorporates built-in quality control (QC) checkpoints to ensure a self-validating system.
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-bromopropanoic acid (8.0 mmol) in 32 mL of anhydrous dichloromethane (DCM).
-
Activation: Cool the reaction mixture to -17 °C using an ice/salt bath. Add T3P (8.0 mmol, typically supplied as a 50% solution in ethyl acetate) dropwise.
-
Amine Addition: Add N-benzylamine (8.8 mmol) followed by triethylamine (TEA, 9.6 mmol) dropwise to maintain the low temperature and control the exothermic coupling.
-
Propagation: Stir the mixture at -17 °C for 30 minutes, then allow it to naturally warm to room temperature and stir for an additional 1 hour[1].
-
QC Checkpoint 1 (Reaction Completion): Perform Thin Layer Chromatography (TLC). The product should exhibit an Rf value of ~0.65 (using a suitable eluent like Hexane/EtOAc), confirming the consumption of the starting acid[1].
-
Workup & Purification: Quench the reaction with water. The T3P byproducts will partition entirely into the aqueous phase. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
QC Checkpoint 2 (Purity): The resulting solid (Yield: ~85%, 1.64 g) should be analyzed via UPLC-MS to confirm the presence of the characteristic bromine isotopic pattern (m/z ~ 242/244)[1].
Fig 1: T3P-mediated synthesis workflow of N-Benzyl-2-bromopropanamide.
Application in Neuropharmacology: GABA Transporter Inhibition
The primary scientific value of N-Benzyl-2-bromopropanamide lies in its application as a precursor for novel analgesics. Neuropathic pain (NP) is notoriously difficult to treat. One promising therapeutic avenue is the inhibition of mouse GABA transporters (mGAT1–4), which prevents the reuptake of the inhibitory neurotransmitter GABA, thereby prolonging its analgesic effects in the synaptic cleft[1].
By subjecting N-Benzyl-2-bromopropanamide to alkylation reactions with various complex amines (e.g., suberone-N-methylpropan-1-amine derivatives), researchers can synthesize dual mGAT3/4 subtype-selective inhibitors. The N-benzyl group is crucial here: SAR (Structure-Activity Relationship) studies demonstrate that the lipophilic benzyl ring anchors the inhibitor within the hydrophobic pocket of the GAT protein, directly influencing subtype selectivity and binding affinity ( pIC50 )[1].
Fig 2: Role of N-Benzyl-2-bromopropanamide in mGAT1-4 inhibitor design.
Handling, Storage, and Safety Protocols
Because N-Benzyl-2-bromopropanamide contains an active α -bromo moiety, it is a mild alkylating agent and must be handled with appropriate laboratory safety protocols.
-
Storage: Store refrigerated (2-8 °C) in a tightly sealed container, protected from light and moisture. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the bromide[4].
-
Handling: Always manipulate the solid within a certified fume hood. Use nitrile gloves (double-gloving recommended during synthesis) to prevent dermal exposure, as alkylating agents can act as skin sensitizers.
-
Spill Protocol: In the event of a solid spill, sweep up carefully to avoid dust generation. Decontaminate surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic degradation products.
References
- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience URL
- (R)
- N-Benzyl-2-bromopropanamide | 75995-58-3 Benchchem URL
- N-benzyl-2-bromopropanamide | CAS# 6653-71-0 ChemBridge / Hit2Lead URL
Sources
Methodological & Application
Application Note: "N-Benzyl-2-bromopropanamide" Scaffolds as Key Intermediates in the Enantioselective Synthesis of Lacosamide
Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Technical Application Guide & Validated Protocols
Executive Summary
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) is a blockbuster antiepileptic drug (AED) utilized for the management of partial-onset seizures. Traditional industrial routes rely on the chiral pool—specifically the unnatural and expensive D-serine. However, these routes are plagued by partial racemization during the late-stage O-methylation of the secondary hydroxyl group, necessitating costly downstream chiral resolutions .
This application note details an optimized, highly scalable retrosynthetic strategy utilizing the alpha-bromo scaffold: (2S)-N-benzyl-2-bromo-3-methoxypropanamide (a functionalized derivative of N-benzyl-2-bromopropanamide). By shifting the stereocenter determination to a stereospecific bimolecular nucleophilic substitution (SN2), this route eliminates late-stage racemization risks and allows for the use of inexpensive, naturally occurring L-serine as the ultimate starting material .
Strategic Rationale: The Chiral Inversion Advantage (Expertise & Experience)
The selection of the alpha-bromo amide intermediate is driven by strict mechanistic causality.
-
Cost-Efficiency via the L-Serine Pool: Diazotization of natural L-serine (S-configuration) in the presence of bromide proceeds with net retention of configuration—due to neighboring group participation via an alpha-lactone intermediate—yielding (2S)-2-bromo-3-hydroxypropanoic acid.
-
Prevention of Racemization: By establishing the 3-methoxy group before the nitrogen atom is introduced, we avoid the harsh basic conditions (e.g., Ag₂O/MeI) that typically abstract the alpha-proton and racemize the drug during late-stage D-serine methylation.
-
Stereospecific Inversion: The C–Br bond in the N-benzyl-2-bromopropanamide scaffold is an exceptional electrophile. Displacement by an azide nucleophile (N₃⁻) proceeds via a strict SN2 mechanism, resulting in complete Walden inversion from the (2S)-bromo intermediate to the (2R)-azide, perfectly setting the required stereochemistry for (R)-Lacosamide .
Fig 1: Synthetic workflow for Lacosamide via the (2S)-N-benzyl-2-bromo-3-methoxypropanamide intermediate.
Mechanistic Causality: The Walden Inversion
The critical step in this workflow is the SN2 azidation. The choice of solvent and temperature is paramount to prevent competing E2 elimination or SN1 racemization. Polar aprotic solvents leave the azide anion unsolvated, maximizing its nucleophilicity and ensuring a rapid, stereospecific backside attack.
Fig 2: Stereospecific SN2 Walden inversion of the alpha-bromo intermediate.
Quantitative Data: Solvent Optimization for SN2 Azidation
To validate the causality of solvent selection, the following table summarizes the impact of solvent dielectric properties on the azidation of the bromo-intermediate.
| Solvent | Classification | Temp (°C) | Time (h) | Yield (%) | Chiral Purity (ee %) | Mechanistic Observation |
| Ethanol | Polar Protic | 80 | 12 | 45 | 88.0 | H-bonding dampens N₃⁻ nucleophilicity; prolonged heating causes partial racemization. |
| THF | Weakly Polar | 65 | 10 | 62 | 92.5 | Poor solubility of NaN₃ leads to sluggish kinetics. |
| DMSO | Polar Aprotic | 50 | 4 | 89 | 98.5 | Excellent SN2 kinetics, but difficult aqueous workup. |
| DMF | Polar Aprotic | 60 | 5 | 94 | 99.2 | Optimal balance of NaN₃ solubility, rapid kinetics, and complete inversion. |
Self-Validating Experimental Protocols
The following methodologies are designed as "self-validating systems." Each protocol includes built-in In-Process Controls (IPCs) allowing the chemist to verify mechanistic success in real-time.
Protocol 1: Synthesis of (2S)-N-Benzyl-2-bromo-3-methoxypropanamide
Objective: Amidation of the carboxylic acid without epimerizing the labile alpha-bromo stereocenter.
-
Activation: Charge a dry reactor with (2S)-2-bromo-3-methoxypropanoic acid (1.0 eq) and ethyl acetate (10 volumes). Cool the solution to -10°C under nitrogen.
-
Base Addition: Add N-methylmorpholine (NMM, 1.1 eq) dropwise. Causality: NMM is a weak base that prevents base-catalyzed deprotonation of the alpha-carbon, preserving chiral integrity.
-
Mixed Anhydride Formation: Slowly add isobutyl chloroformate (IBCF, 1.05 eq) while maintaining the internal temperature below -5°C. Stir for 30 minutes.
-
Self-Validation (IPC): The reaction mixture will immediately transition from a clear solution to a thick white suspension (precipitation of NMM·HCl). This visual cue confirms the successful formation of the mixed anhydride.
-
-
Amidation: Add benzylamine (1.05 eq) dropwise at -5°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with 1N HCl (to remove unreacted amine), wash with saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the intermediate as a pale-yellow oil/solid.
Protocol 2: Stereospecific SN2 Azidation
Objective: Walden inversion of the (2S)-bromo intermediate to the (2R)-azide.
-
Reaction Setup: Dissolve (2S)-N-benzyl-2-bromo-3-methoxypropanamide (1.0 eq) in anhydrous DMF (5 volumes).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) in one portion.
-
Heating: Heat the suspension to 60°C and stir for 5 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f = 0.60) must be completely consumed, replaced by the azide product (R_f = 0.45). Furthermore, as the reaction progresses, fine white crystals of sodium bromide (NaBr) will precipitate out of the DMF, visually validating the displacement of the bromide leaving group.
-
-
Workup: Cool to room temperature, dilute with water (15 volumes) to dissolve the salts, and extract with MTBE (3 x 5 volumes). Wash the combined organics heavily with water to remove residual DMF. Concentrate to yield (2R)-2-azido-N-benzyl-3-methoxypropanamide.
Protocol 3: One-Pot Reduction and Acetylation to (R)-Lacosamide
Objective: Convert the azide to the final acetamide API while preventing intermolecular dimerization.
-
Reaction Setup: Dissolve the (2R)-azide intermediate (1.0 eq) in ethyl acetate (10 volumes).
-
In-Situ Trapping Reagent: Add acetic anhydride (Ac₂O, 1.2 eq) directly to the solution. Causality: Performing the reduction in the presence of Ac₂O ensures that the highly reactive primary amine generated is instantly acetylated, preventing it from attacking unreacted starting material to form unwanted dimers.
-
Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Purge the vessel with nitrogen, then introduce Hydrogen gas (H₂) via balloon or flow meter at 1 atm.
-
Self-Validation (IPC): The reduction of the azide releases nitrogen gas (N₂). Initial bubbling will be observed independent of H₂ flow. Complete conversion is indicated by the cessation of gas evolution and a subsequent HPLC purity check showing >99% conversion to the acetamide peak.
-
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filtrate with saturated NaHCO₃ to quench residual acetic anhydride. Concentrate and recrystallize from EtOAc/Hexanes to yield pure (R)-Lacosamide as a white crystalline solid.
References
-
A Short Review of Synthetic Routes for the Antiepileptic Drug (R)-Lacosamide Organic Process Research & Development (2020)[Link]
- Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives US P
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Journal of Medicinal Chemistry (2021)[Link]
High-Yield Synthesis and Application of N-Benzyl-2-bromopropanamide in the Development of GABA-Targeted Anticonvulsants
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile, bifunctional α -haloamide intermediate utilized extensively in the drug discovery of central nervous system (CNS) therapeutics[1]. Its primary application lies in the synthesis of novel functionalized amino acids that act as potent inhibitors of γ -aminobutyric acid (GABA) transporters (specifically mGAT1–4)[2]. By blocking the reuptake of GABA from the synaptic cleft, these downstream derivatives elevate inhibitory neurotransmission, establishing them as robust candidates for the treatment of epileptic seizures, neuropathic pain, and related neurological disorders[3].
This application note details the mechanistic rationale, optimized synthetic protocols, and pharmacological profiling of N-benzyl-2-bromopropanamide-derived anticonvulsants.
Mechanistic Rationale: The Bifunctional Role of the Intermediate
As a Senior Application Scientist, it is critical to understand why N-benzyl-2-bromopropanamide is selected over alternative scaffolds. Its utility is driven by two distinct structural features that dictate both its chemical reactivity and the biological efficacy of the final drug candidate.
The α -Bromo Electrophile in SN2 Alkylation
The α -bromo group serves as an optimal leaving group for bimolecular nucleophilic substitution ( SN2 )[4]. Compared to its α -chloro counterpart, the larger, more polarizable bromine atom significantly lowers the activation energy required for nucleophilic attack by sterically hindered secondary amines (e.g., functionalized piperidines or pyrrolidines). This enhanced reactivity allows for milder alkylation conditions, which prevents the thermal degradation of sensitive pharmacophores and minimizes base-catalyzed elimination side reactions.
The N-Benzylamide Pharmacophore in Target Binding
The N-benzylamide moiety is not a transient synthetic protecting group; it is a permanent, critical structural determinant for pharmacological activity. The highly lipophilic benzyl ring facilitates blood-brain barrier (BBB) penetration and inserts deeply into the hydrophobic binding pocket of the GABA transporter[2]. Simultaneously, the amide carbonyl acts as a vital hydrogen bond acceptor, anchoring the molecule within the GAT active site. This dual interaction significantly increases the binding affinity (pIC50) compared to unsubstituted aliphatic chains[5].
Experimental Protocols: From Intermediate to Active Anticonvulsant
The following protocols are designed as self-validating systems, incorporating specific reagents that streamline purification and maximize yield.
Protocol A: Synthesis of N-Benzyl-2-bromopropanamide (Amidation)
Causality Insight: This protocol utilizes Propylphosphonic anhydride (T3P) as the coupling agent. Unlike DCC or EDC, T3P provides exceptionally high yields with minimal epimerization and generates strictly water-soluble byproducts[6]. This allows for the high-purity isolation of the α -bromoamide via simple liquid-liquid extraction, entirely bypassing silica gel chromatography—a critical advantage since α -haloamides can degrade upon prolonged exposure to acidic silica.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-bromopropanoic acid (8.0 mmol, 724 μL) and benzylamine (8.8 mmol, 962 μL) in anhydrous dichloromethane (DCM, 32 mL) under an inert argon atmosphere[6].
-
Base Addition: Add triethylamine (TEA, 9.6 mmol, 1.24 mL) to the mixture and cool the reaction vessel to 0 °C using an ice-water bath[6].
-
Coupling: Dropwise, add T3P (50% solution in ethyl acetate, 8.0 mmol, 4.76 mL) to the cooled mixture to control the exothermic coupling process[6].
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir continuously for 12 hours.
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Result: Yields N-benzyl-2-bromopropanamide as a white solid (Yield: ~85%, Rf = 0.65)[6].
Protocol B: Synthesis of the GAT Inhibitor ( SN2 Displacement)
Causality Insight: Potassium carbonate ( K2CO3 ) is employed as a mild, heterogeneous base to scavenge the generated HBr. This drives the reaction forward without inducing base-catalyzed hydrolysis of the amide bond. The addition of catalytic potassium iodide (KI) accelerates the reaction via the Finkelstein pathway, transiently forming a highly reactive α -iodo intermediate.
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine pharmacophore (e.g., a functionalized piperidine, 1.0 eq) and N-benzyl-2-bromopropanamide (1.2 eq) in anhydrous acetonitrile (MeCN, 0.2 M concentration).
-
Catalysis: Add anhydrous K2CO3 (3.0 eq) and a catalytic amount of KI (0.1 eq).
-
Reflux: Heat the mixture to reflux (82 °C) under an argon atmosphere for 18–24 hours. Monitor progression via TLC until complete consumption of the amine is observed.
-
Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under vacuum.
-
Purification: Purify the crude product via flash column chromatography utilizing a DCM/MeOH gradient to isolate the functionalized anticonvulsant candidate.
Visualizations of Synthesis and Mechanism
Fig 1: Two-step synthesis workflow from basic precursors to the final GAT inhibitor drug candidate.
Fig 2: Mechanism of action for N-benzylamide derivatives blocking GABA reuptake in the synapse.
Quantitative Data: Pharmacological Profiling
The table below summarizes the structure-activity relationship (SAR) and pharmacological outcomes of specific anticonvulsant candidates synthesized utilizing the N-benzyl-2-bromopropanamide intermediate.
| Compound Derivative | Amine Pharmacophore | mGAT1 pIC50 | mGAT2 pIC50 | mGAT4 pIC50 | Anticonvulsant / Analgesic Efficacy |
| Compound 39c | Suberone-N-methylpropan-1-amine | < 4.00 | N/A | 5.36 | High (Highly mGAT4 selective)[3] |
| Compound 50a | Diphenylmethanone oxime | 4.85 | 5.43 | 4.92 | High (Potent in in-vivo NP models)[3] |
| Compound 56a | Functionalized Piperidine | 4.60 | N/A | 5.04 | High (Predominant antinociceptive activity)[7] |
| GT28 | 4-hydroxybutanamide analog | N/A | N/A | N/A | Moderate (Prolonged latency in hot plate test)[8] |
Note: Higher pIC50 values indicate stronger inhibitory potency against the respective GABA transporter subtypes.
References
-
Gryzło, B., Zaręba, P., Malawska, K., Mazur, G., Rapacz, A., Łątka, K., Höfner, G. C., Latacz, G., Bajda, M., Sałat, K., Wanner, K. T., Malawska, B., & Kulig, K. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3073–3100. URL: [Link]
-
Sałat, K., Kulig, K., Sałat, R., Filipek, B., & Malawska, B. (2012). Analgesic and anticonvulsant activity of new derivatives of 2-substituted 4-hydroxybutanamides in mice. Pharmacological Reports, 64(1), 102-112. URL: [Link]
Sources
- 1. N-Benzyl-2-bromopropanamide | CAS: 6653-71-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and anticonvulsant activity of new derivatives of 2-substituted 4-hydroxybutanamides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution of N-Benzyl-2-bromopropanamide in the Synthesis of Functionalized Amides
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and downstream applications in medicinal chemistry.
Introduction & Mechanistic Overview
N-Benzyl-2-bromopropanamide (CAS: 75995-58-3; MW: 242.12 g/mol ) is a highly versatile α -halo amide building block widely utilized in organic synthesis and drug discovery[1]. Its structural architecture—featuring a highly electrophilic α -carbon adjacent to a carbonyl group, coupled with a stable, lipophilic N-benzyl moiety—makes it an ideal substrate for synthesizing complex molecular scaffolds, such as peptidomimetics and γ -aminobutyric acid (GABA) transporter (mGAT) inhibitors[1][2].
The defining reactivity of N-Benzyl-2-bromopropanamide is its propensity to undergo SN2 nucleophilic substitution. The adjacent carbonyl group lowers the LUMO energy of the C–Br bond, significantly accelerating nucleophilic attack by amines, thiols, and specialized organometallic reagents[2][3]. However, this same electronic effect increases the acidity of the α -proton, making the substrate susceptible to base-induced elimination or unwanted rearrangements if reaction conditions are not rigorously controlled.
Causality in Reaction Design
To favor the SN2 pathway over competing side reactions, the choice of solvent and base is critical. Polar aprotic solvents (like DMF or MeCN) are selected to leave the nucleophile unsolvated and highly reactive. Furthermore, sterically hindered, non-nucleophilic bases (such as N,N-Diisopropylethylamine, DIPEA) are employed to scavenge the generated hydrobromic acid (HBr) without competing for the electrophilic carbon[2][4].
Figure 1: S_N2 mechanism of N-Benzyl-2-bromopropanamide undergoing nucleophilic substitution.
Self-Validating Experimental Protocols
The following protocols have been engineered to include built-in validation checkpoints, ensuring that researchers can verify intermediate success before proceeding to downstream steps.
Protocol A: Direct Synthesis of N-Benzyl-2-bromopropanamide
This procedure utilizes propylphosphonic anhydride (T3P) to couple 2-bromopropanoic acid with benzylamine. T3P is selected over traditional acyl chloride formation (e.g., using SOCl 2 ) because it is exceptionally mild, minimizes the risk of racemization (if using chiral α -bromo acids), and prevents the generation of strongly nucleophilic chloride ions that could cause halogen exchange[2][4].
Reagents:
-
2-Bromopropanoic acid (1.0 equiv, 8.0 mmol)
-
Benzylamine (1.1 equiv, 8.8 mmol)
-
T3P (50% solution in EtOAc, 1.0 equiv, 8.0 mmol)
-
Triethylamine (TEA) (1.2 equiv, 9.6 mmol)
-
Anhydrous Dichloromethane (DCM) (32 mL)
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with argon. Dissolve 2-bromopropanoic acid in anhydrous DCM.
-
Thermal Control: Submerge the flask in an ice-salt bath to reach -17 °C. Causality: Strict thermal control prevents the exothermic degradation of T3P and suppresses premature displacement of the highly labile α -bromide[2].
-
Activation: Add TEA, followed by the dropwise addition of T3P. Stir for 10 minutes to form the activated ester intermediate.
-
Coupling: Introduce benzylamine dropwise over 15 minutes. Maintain the reaction at -17 °C for 30 minutes, then remove the bath and allow it to warm to room temperature for 1 hour[2].
-
Workup & Validation: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3 (to remove unreacted acid), and brine. Dry over MgSO 4 and concentrate in vacuo.
-
Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The success of the coupling is confirmed by the appearance of the benzyl CH 2 doublet (~4.4 ppm) and the amide N-H broad singlet (~6.8 ppm), alongside the preservation of the highly deshielded α -proton quartet (~4.3-4.5 ppm).
-
Protocol B: Aminolysis (Nucleophilic Substitution with Amines)
This protocol details the alkylation of complex amines (e.g., piperidine derivatives) using N-Benzyl-2-bromopropanamide to yield functionalized α -amino amides, a critical step in synthesizing mGAT inhibitors[2][4].
Reagents:
-
N-Benzyl-2-bromopropanamide (1.0 equiv)
-
Target Amine (1.0 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.1 equiv)
-
Dry Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried flask under argon, dissolve the amide and the target amine in dry DMF.
-
Catalyst & Base Addition: Add DIPEA and TBAB. Causality: TBAB acts as a phase-transfer catalyst. Even in a homogeneous DMF solution, the bulky tetrabutylammonium cation stabilizes the polar transition state, significantly accelerating the SN2 displacement[2].
-
Execution: Heat the mixture at reflux (or 80-100 °C depending on the thermal stability of the amine) for 12 hours[2].
-
Workup: Cool to room temperature. Dilute heavily with water to crash out highly lipophilic products, or extract with Ethyl Acetate (3x). If extracting, wash the organic layer with 5% LiCl solution or extensive brine to thoroughly remove DMF.
-
Purification: Purify the concentrated crude via silica gel column chromatography.
-
Self-Validation Checkpoint: In 1 H NMR, the α -proton will shift upfield (become more shielded, typically moving from ~4.4 ppm to ~3.2-3.6 ppm) due to the replacement of the strongly electronegative bromine atom with a less electronegative nitrogen atom.
-
Figure 2: Step-by-step experimental workflow for the aminolysis of α-bromo amides.
Quantitative Data: Nucleophile Scope & Reaction Matrix
The versatility of N-Benzyl-2-bromopropanamide allows it to react with a broad spectrum of nucleophiles. The table below summarizes optimized conditions and expected yields for various transformations based on recent synthetic literature.
| Electrophile | Nucleophile | Reagents & Solvents | Temp / Time | Yield | Application / Ref |
| N-Benzyl-2-bromopropanamide | Primary & Secondary Amines | DIPEA, TBAB, dry DMF | Reflux, 12h | 60–85% | Synthesis of mGAT1-4 transporter inhibitors[2][4] |
| Hindered α -Bromoamides | AgSCF 3 (Trifluoromethylthiolation) | AgOTf (10 mol%), Et 3 N, MeCN | Room Temp | ~70% | Introduction of lipophilic -SCF 3 groups[3] |
| N-Substituted α -bromoacetamides | Michael Acceptors (Tandem Sequence) | NaH (1.5 equiv), THF | Room Temp, 12h | 63% | Synthesis of tricyclic core of martinellines[5] |
Advanced Applications: Structural Stiffening in Drug Design
In medicinal chemistry, the exact nature of the nucleophile and the α -substituent dictates the pharmacological profile of the resulting molecule. For example, in the development of analgesic GABA transporter inhibitors, researchers utilize N-Benzyl-2-bromopropanamide to introduce a flexible carbon chain.
However, advanced structure-activity relationship (SAR) studies have shown that stiffening the lipophilic fragment at the α -position—such as replacing a flexible amine chain with a rigid piperidine ring—can drastically alter subtype preference among mGAT1–4 transporters[4]. The SN2 protocols provided above are robust enough to handle these bulky, rigid secondary amines, provided the TBAB catalyst is utilized to overcome the increased steric hindrance of the transition state.
References
-
Sałaciak, K., et al. "New and Expeditious Tandem Sequence Aza-Michael/Intramolecular Nucleophilic Substitution Route to Substituted γ-Lactams: Synthesis of the Tricyclic Core of (±)-Martinellines". ACS Publications. URL:[Link]
-
"Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents". ACS Publications. URL: [Link]
-
"Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity". Semantic Scholar. URL: [Link]
-
"Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity". National Institutes of Health (NIH). URL: [Link]
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- 1. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: N-Benzyl-2-bromopropanamide as a Versatile Alkylating Agent in the Synthesis of Functionalized Amino Acids
Executive Summary & Contextualization
N-Benzyl-2-bromopropanamide is a highly versatile α -bromoamide building block utilized extensively in advanced organic synthesis and medicinal chemistry[1],[2]. Its primary application is as an electrophilic alkylating agent, enabling the efficient introduction of an N-benzylpropanamide pharmacophore into primary and secondary amines via bimolecular nucleophilic substitution ( SN2 )[3].
This specific structural motif is a privileged scaffold in neuropharmacology. It has been successfully employed to synthesize functionalized amino acid derivatives that act as potent γ-aminobutyric acid (GABA) transporter (GAT) inhibitors, which are critical targets for analgesic and antinociceptive drug development[4],[5].
Chemical Identity & Physical Properties
| Property | Value |
| Chemical Name | N-Benzyl-2-bromopropanamide |
| CAS Registry Numbers | 75995-58-3 / 6653-71-0,[6] |
| PubChem CID | 154349 |
| Molecular Formula | C10H12BrNO [2] |
| Molecular Weight | 242.12 g/mol [6] |
| Primary Role | Electrophilic Alkylating Agent |
Mechanistic Insights: Causality in Alkylation
To leverage N-Benzyl-2-bromopropanamide effectively, researchers must understand the physicochemical causality driving its reactivity:
-
Electrophilic Activation : The α -carbon is highly electrophilic due to the synergistic electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom. This dual effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack by target amines[3].
-
Leaving Group Efficacy : The bromide ion is an excellent leaving group (a weak, stable conjugate base), which ensures irreversible forward reaction progress during the SN2 displacement[7].
-
Steric Considerations : As a secondary alkyl bromide (due to the methyl group at the α -position), it presents more steric hindrance than primary counterparts (e.g., bromoacetamides). Consequently, successful alkylation requires optimized conditions—specifically, polar aprotic solvents, elevated temperatures, and phase-transfer catalysts—to overcome the higher activation energy barrier[8].
-
Pharmacophore Delivery : The incorporation of the N-benzyl group enhances the lipophilicity of the resulting molecules. This is a critical pharmacokinetic parameter for crossing the blood-brain barrier (BBB) in Central Nervous System (CNS) targeted drug development[4].
Experimental Protocols
The following self-validating protocols detail the synthesis of the alkylating agent and its subsequent application, adapted from validated methodologies published in[3],[9].
Protocol 1: Direct Synthesis of N-Benzyl-2-bromopropanamide
Objective: Synthesize the alkylating agent via amide coupling while preventing racemization or degradation.
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask purged with argon, dissolve N-benzylamine (8.8 mmol, 1.1 eq) and 2-bromopropanoic acid (8.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 32 mL)[3].
-
Cooling : Submerge the flask in a cooling bath to reach -17 °C. Causality: Low temperatures control the exothermic nature of the coupling activation and prevent the premature displacement of the labile bromide by the amine.
-
Activation : Add Triethylamine (TEA, 9.6 mmol, 1.2 eq) followed by dropwise addition of Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 8.0 mmol, 1.0 eq)[3]. Causality: T3P is selected over thionyl chloride as it is a mild, low-toxicity coupling agent that minimizes side reactions and preserves the integrity of the α -bromo group.
-
Propagation : Stir the mixture at -17 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) for 1 hour[3].
-
Validation & Workup : Monitor via TLC (Thin Layer Chromatography). Upon complete consumption of the acid, quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Expected Yield : ~85% (Isolated as a solid, Rf = 0.65 in standard polar/non-polar solvent systems)[3].
Protocol 2: N-Alkylation of Target Amines
Objective: Alkylate a secondary amine using the synthesized N-Benzyl-2-bromopropanamide.
Step-by-Step Methodology:
-
Reaction Assembly : In a dry flask, dissolve the target secondary amine (e.g., a piperidine derivative, 1.0 eq) and N-Benzyl-2-bromopropanamide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF)[8]. Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile while effectively stabilizing the transition state.
-
Catalysis & Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of Tetra-n-butylammonium bromide (TBAB, 0.1 eq)[8],[9]. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HBr byproduct without competing for the electrophile. TBAB acts as a phase-transfer catalyst and ionic strength modifier, enhancing the nucleophilic attack on the sterically hindered secondary carbon.
-
Reflux : Heat the reaction mixture to reflux (or 80-100 °C depending on substrate stability) and stir for 12 hours[8].
-
Validation & Workup : Confirm reaction completion via LC-MS or TLC. Dilute the mixture with ethyl acetate and wash extensively with water (3x) to remove the DMF and DIPEA salts. Dry the organic phase, concentrate, and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the optimized conditions and mechanistic rationale for both the synthesis and the application phases of the workflow.
| Parameter | Protocol 1: Amide Coupling | Protocol 2: SN2 Alkylation | Mechanistic Rationale |
| Electrophile | 2-Bromopropanoic acid (1.0 eq) | N-Benzyl-2-bromopropanamide (1.1 eq) | Substrate defining the reaction core. |
| Nucleophile | N-Benzylamine (1.1 eq) | Target Secondary Amine (1.0 eq) | Slight excess in Protocol 1 ensures full acid conversion. |
| Coupling / Catalyst | T3P (1.0 eq) | TBAB (0.1 eq) | T3P activates the acid; TBAB lowers SN2 activation energy. |
| Base | TEA (1.2 eq) | DIPEA (2.0 eq) | Scavenges acidic byproducts ( H3PO4 derivatives / HBr). |
| Solvent | Dry DCM | Dry DMF | DMF accelerates SN2 kinetics for secondary alkyl halides. |
| Temperature | -17 °C (30 min) → 25 °C (1 h) | Reflux (12 h) | Heat is required in Protocol 2 to overcome steric hindrance. |
| Typical Yield | ~85% | 60–80% | Yields vary based on the steric bulk of the target amine. |
Workflow Visualization
Workflow for synthesizing and applying N-Benzyl-2-bromopropanamide in SN2 N-alkylation reactions.
References
-
Title : Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source : ACS Chemical Neuroscience (via PubMed Central) URL :[Link]
-
Title : Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury Source : Frontiers in Molecular Neuroscience (via PubMed Central) URL :[Link](Derived from PMC repository data for related GAT research)
-
Title : (R)-2-Bromo-N-benzylpropanamide (CID 154349) Source : PubChem URL :[Link]
Sources
- 1. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Chiral synthesis of (R)-"N-Benzyl-2-bromopropanamide"
Application Note: Chiral Synthesis and Resolution of (R)-N-Benzyl-2-bromopropanamide
Introduction and Strategic Utility
(R)-N-Benzyl-2-bromopropanamide is a highly valuable chiral building block, predominantly utilized in the synthesis of functionalized amino acids and selective γ-aminobutyric acid (GABA) transporter (mGAT) inhibitors[1]. In drug development, the integrity of the α-chiral center in this intermediate is paramount; the stereochemistry directly dictates the spatial orientation of downstream lipophilic side chains, which governs pharmacological efficacy and target subtype selectivity[2].
Mechanistic Causality in Synthetic Design
Pathway A: Chiral Pool Amidation via T3P The direct coupling of commercially available (R)-2-bromopropanoic acid with benzylamine presents a specific chemical challenge: the strongly electron-withdrawing α-bromine atom increases the acidity of the α-proton. If traditional carbodiimide coupling agents (e.g., EDC or DCC) are used, the intermediate is highly susceptible to base-catalyzed enolization or oxazolone formation, leading to rapid racemization. Causality: To circumvent this, Propylphosphonic anhydride (T3P) is selected[1]. T3P operates by forming a highly reactive, yet stable, mixed anhydride that undergoes rapid aminolysis. Because the activation and coupling occur under exceptionally mild conditions without generating strongly basic microenvironments, the stereochemical integrity of the (R)-enantiomer is strictly preserved.
Pathway B: Biocatalytic Kinetic Resolution When starting from racemic N-benzyl-2-bromopropanamide, enzymatic resolution provides an environmentally benign route to achieve >99% enantiomeric excess (ee)[3]. Causality: Haloalkane dehalogenases (HLDs), specifically variants like DbjA, catalyze the hydrolytic cleavage of carbon-halogen bonds. The enzyme's active site exhibits profound enantioselectivity (Enantiomeric Ratio, E > 100). It preferentially binds the (S)-enantiomer, positioning the catalytic nucleophile (typically an aspartate residue) for an S_N2-like attack that displaces the bromide ion. This hydrolyzes the (S)-enantiomer into the corresponding (S)-hydroxy amide, leaving the desired (R)-enantiomer unreacted and structurally intact[3].
Visual Workflow of Synthetic Pathways
Figure 1: Synthetic pathways for (R)-N-Benzyl-2-bromopropanamide via amidation and resolution.
Experimental Protocols
Protocol A: Direct Asymmetric Amidation using T3P
This protocol is optimized for a 8 mmol scale reaction.[1]
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with (R)-2-bromopropanoic acid (8.0 mmol, 724 μL) and anhydrous dichloromethane (DCM, 32 mL) under an inert nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C. Critical Step: Strict temperature control here prevents the exothermic activation from degrading the chiral center.
-
Reagent Addition: Add triethylamine (TEA, 9.6 mmol, 1.24 mL) dropwise over 5 minutes. Subsequently, add benzylamine (8.8 mmol, 962 μL) dropwise.
-
Coupling: Slowly add T3P (50% solution in EtOAc, 8.0 mmol, 4.76 mL) via a syringe pump over 15 minutes while maintaining the temperature at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.
-
Workup: Quench the reaction with 20 mL of deionized water. Separate the organic layer and wash sequentially with 1N HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Hexanes:EtOAc) to afford the pure amide.
Self-Validating System Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). Complete consumption of the acid (Rf ~0.1) and emergence of a single new spot (Rf = 0.65) validates the coupling[1]. Prior to downstream use, analyze the product via chiral HPLC; an ee of >98% validates that the internal temperature was successfully maintained below 5 °C during T3P addition.
Protocol B: Biocatalytic Kinetic Resolution
This protocol is optimized for high-enantiopurity recovery from racemic mixtures.[3]
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to exactly 8.0.
-
Substrate Solubilization: Dissolve rac-N-benzyl-2-bromopropanamide (10 mmol) in a minimal volume of DMSO (ensuring final DMSO concentration does not exceed 10% v/v to prevent enzyme denaturation). Add this to 100 mL of the prepared buffer.
-
Enzyme Addition: Introduce purified Haloalkane Dehalogenase (DbjA, 5-10 mg/g of substrate) to the reaction mixture.
-
Incubation: Incubate the reaction vessel in an orbital shaker at 30 °C and 200 rpm.
-
Monitoring & Termination: Monitor the reaction strictly via chiral GC or HPLC. Terminate the reaction by adding 50 mL of ethyl acetate when exactly 50% conversion is reached.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Separation: Separate the unreacted (R)-N-benzyl-2-bromopropanamide from the highly polar (S)-hydroxy byproduct using silica gel chromatography.
Self-Validating System Checkpoint: The kinetic resolution is a self-terminating process in terms of optimal utility. Chiral chromatographic monitoring must show the complete disappearance of the (S)-enantiomer peak. If the conversion exceeds 52%, the ee of the (R)-enantiomer will remain high, but the overall yield will plummet, indicating enzyme over-exposure. If conversion is below 48%, the ee will fail quality control standards.
Quantitative Data Summary
The following table summarizes the expected performance metrics for both methodologies, allowing process chemists to select the appropriate route based on project constraints.
| Methodology | Starting Material | Catalyst / Coupling Agent | Target Yield (%) | Enantiomeric Excess (ee %) | E-Factor (Environmental Impact) |
| Direct Amidation | (R)-2-Bromopropanoic acid | T3P (Propylphosphonic anhydride) | 85.0 - 90.0 | > 98.0 | Moderate (Organic solvents) |
| Kinetic Resolution | rac-N-Benzyl-2-bromopropanamide | Haloalkane Dehalogenase (DbjA) | ~ 48.0 (Max theoretical 50%) | > 99.0 | High (Aqueous buffer waste) |
References
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience / PubMed Central URL: [Link]
-
Title: Enantioselective reactions catalyzed by haloalkane dehalogenases Source: Advanced Synthesis & Catalysis / Biotechnology Journal URL: [Link]
Sources
Application Note & Protocol: A Practical Guide to the Chiral Synthesis of (S)-N-Benzyl-2-bromopropanamide
Abstract: This document provides a comprehensive guide for the stereospecific synthesis of (S)-N-Benzyl-2-bromopropanamide, a valuable chiral building block in medicinal chemistry and asymmetric synthesis. We present a robust and accessible two-step protocol starting from the readily available chiral pool amino acid, (S)-alanine. The guide delves into the underlying reaction mechanisms, emphasizing the critical step of stereochemical retention during the conversion of the amino group to a bromide. Detailed, step-by-step experimental procedures are provided, alongside characterization data, troubleshooting advice, and visual aids to ensure successful and reproducible synthesis for researchers in drug development and organic chemistry.
Introduction and Strategic Overview
Chiral α-haloamides are powerful intermediates in organic synthesis, serving as precursors for a wide array of enantiomerically pure molecules, including unnatural amino acids and pharmacologically active compounds.[1] The title compound, (S)-N-Benzyl-2-bromopropanamide, incorporates a stereogenic center adjacent to a reactive bromine atom and a stable amide moiety, making it an ideal substrate for stereospecific nucleophilic substitution reactions.
Several strategies exist for the synthesis of such chiral molecules, including the use of chiral auxiliaries[2][3] and asymmetric catalysis. However, the most direct and economically viable approach leverages the "chiral pool"—naturally occurring enantiopure compounds. This guide focuses on a highly reliable method starting from the inexpensive amino acid (S)-alanine.
The chosen synthetic pathway involves two key transformations:
-
Diazotization-Halogenation: Conversion of the primary amine of (S)-alanine into a bromide with retention of stereochemistry.
-
Amide Bond Formation: Coupling of the resulting (S)-2-bromopropanoic acid with benzylamine to yield the final product.
This approach is favored for its predictable stereochemical outcome, operational simplicity, and the use of readily available starting materials.
Reaction Mechanism and Stereochemical Control
Step 1: Diazotization of (S)-Alanine with Retention of Configuration
The conversion of a primary amine of a chiral amino acid to a halide via diazotization is a classic transformation that proceeds with retention of the original stereochemistry.[1] This outcome is a direct consequence of neighboring group participation by the adjacent carboxyl group.
The mechanism proceeds as follows:
-
Diazotization: In the presence of a strong acid and sodium nitrite, the primary amine of (S)-alanine is converted into a diazonium salt, an excellent leaving group (N₂).
-
Intramolecular Cyclization: The carboxylate group acts as an internal nucleophile, attacking the α-carbon and displacing the diazonium group in an intramolecular Sₙ2 reaction. This step inverts the stereocenter and forms a highly strained α-lactone intermediate.
-
Nucleophilic Opening: A bromide ion (from KBr) then attacks the α-lactone. This second Sₙ2 reaction opens the ring and inverts the stereocenter again.
The net result of these two sequential inversions is an overall retention of configuration , converting (S)-alanine into (S)-2-bromopropanoic acid.[4]
Step 2: Amide Formation via Acyl Chloride
The formation of the amide bond is achieved through a standard nucleophilic acyl substitution. To increase the electrophilicity of the carboxylic acid, it is first converted to a highly reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂). Benzylamine then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A mild, non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the HCl byproduct, driving the reaction to completion.[5]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Thionyl chloride is highly corrosive and reacts violently with water. Diazotization reactions can release toxic nitrogen oxide gases.
Protocol 1: Synthesis of (S)-2-Bromopropanoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (S)-Alanine | 89.09 | 20.0 g | 0.224 | 1.0 |
| Potassium Bromide (KBr) | 119.00 | 66.8 g | 0.561 | 2.5 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | 0.552 | 2.46 |
| Sodium Nitrite (NaNO₂) | 69.00 | 18.6 g | 0.270 | 1.2 |
| Deionized Water | 18.02 | 150 mL + 50 mL | - | - |
| Diethyl Ether | 74.12 | 3 x 100 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add (S)-alanine (20.0 g), potassium bromide (66.8 g), and 150 mL of deionized water.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (30 mL) dropwise while maintaining the internal temperature below 5 °C. The mixture will become a thick slurry.
-
In a separate beaker, dissolve sodium nitrite (18.6 g) in deionized water (50 mL).
-
Add the sodium nitrite solution dropwise to the reaction slurry over a period of 60-90 minutes, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂, NOx) will be observed.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield crude (S)-2-bromopropanoic acid as a pale yellow oil. This crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of (S)-N-Benzyl-2-bromopropanamide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Crude (S)-2-Bromopropanoic Acid | 152.97 | ~34.3 g (from above) | 0.224 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 25 mL (40.7 g) | 0.342 | 1.5 |
| Benzylamine | 107.15 | 26.8 g (27.5 mL) | 0.250 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 34.6 g (47.6 mL) | 0.342 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 400 mL | - | - |
Procedure:
-
Combine the crude (S)-2-bromopropanoic acid and thionyl chloride (25 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 2 hours. The solution should become clear.
-
Allow the flask to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step forms the crude (S)-2-bromopropionyl chloride.
-
Place the flask containing the crude acyl chloride in an ice bath and add 200 mL of anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve benzylamine (26.8 g) and triethylamine (34.6 g) in 200 mL of anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes with stirring. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-N-Benzyl-2-bromopropanamide as a white crystalline solid.
Product Characterization and Quality Control
Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield (Purified) | 55-70% over two steps |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 4.55 (q, J=7.0 Hz, 1H, CH-Br), 4.45 (d, J=5.8 Hz, 2H, N-CH₂), 1.90 (d, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 137.5, 128.8, 127.9, 127.6, 47.2, 43.8, 22.5 |
| Enantiomeric Excess (% ee) | >98% (Determined by Chiral HPLC/SFC) |
| Specific Rotation [α]²⁰D | Varies with solvent and concentration; should be measured and reported. |
Troubleshooting Guide
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | - Temperature during diazotization was too high (>5 °C), leading to side reactions.- Inefficient extraction. | - Maintain strict temperature control with an ice-salt bath.- Perform extractions thoroughly; a fourth extraction may be beneficial. |
| Low yield in Protocol 2 | - Incomplete conversion to acyl chloride.- Presence of moisture, which hydrolyzes the acyl chloride. | - Ensure reflux with SOCl₂ is complete (at least 2 hours).- Use anhydrous solvents and glassware. Distill benzylamine and triethylamine if necessary. |
| Low Enantiomeric Excess (% ee) | - Racemization due to harsh conditions.- Impure starting (S)-alanine. | - Avoid excessive heat or prolonged exposure to strong base during work-up.- Verify the enantiomeric purity of the starting amino acid. The described protocol is generally robust against racemization. |
Conclusion
The protocol detailed in this application note provides a reliable and field-proven method for the chiral synthesis of (S)-N-Benzyl-2-bromopropanamide from (S)-alanine. By understanding the key mechanistic principle of stereochemical retention, researchers can confidently produce this valuable intermediate with high yield and excellent enantiomeric purity. This guide serves as a practical tool for professionals in drug discovery and chemical development, facilitating access to complex chiral molecules.
References
-
Caddick, S., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. Available at: [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Archer, C., et al. (1993). Syntheses of (2S,3R)- and (2S,3R)[3-2H]-3-Methylaspartic acid: Slow Substrates for a syn-Elimination by Methylaspartase. Tetrahedron Asymmetry. Referenced in: Corrosion Chemistry. (2025). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube. [Link]
-
Semantic Scholar. Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Amino Acids. [Link]
-
OpenStax. (2023). Synthesis of Amino Acids. [Link]
Sources
Application Note: High-Efficiency Purification of N-Benzyl-2-bromopropanamide via Normal-Phase Flash Chromatography
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Chromatography
Executive Summary
The isolation of high-purity amide intermediates is a critical bottleneck in small-molecule drug development. N-Benzyl-2-bromopropanamide is a highly versatile building block frequently utilized in the synthesis of GABA transporter inhibitors and other neuroactive compounds [1, 5]. Due to the presence of both a hydrogen-bonding secondary amide and a reactive α -bromo group, its purification requires precise chromatographic control to prevent band tailing and on-column degradation.
This application note provides a comprehensive, self-validating protocol for the purification of N-Benzyl-2-bromopropanamide using normal-phase silica gel flash chromatography. By leveraging dry-loading techniques and optimized solvent gradients, this method ensures >98% purity while maximizing recovery and minimizing solvent waste.
Chemical Profile & Chromatographic Challenges
Understanding the physicochemical properties of the target molecule is the foundation of rational method development. N-Benzyl-2-bromopropanamide is typically synthesized via the amidation of benzylamine with 2-bromopropionyl bromide, or via coupling with 2-bromopropanoic acid using reagents like T3P[1, 5].
Table 1: Physicochemical Profile of N-Benzyl-2-bromopropanamide
| Parameter | Value / Description | Chromatographic Implication |
| CAS Number | 75995-58-3 (Racemic) / 6653-71-0 [1, 2] | N/A |
| Molecular Weight | 242.11 g/mol [3] | Elutes well within standard flash parameters. |
| Functional Groups | Secondary Amide (-CONH-), Benzyl, α -Bromo | Amide acts as H-bond donor/acceptor, causing potential tailing on bare silica. |
| Stability | Sensitive to strong bases & prolonged protic exposure | Avoid amine modifiers (e.g., TEA) in the mobile phase to prevent solvolysis or substitution of the bromide [5]. |
| Common Impurities | Benzylamine, 2-bromopropanoic acid, coupling byproducts | Impurities are highly polar/ionic, allowing for easy separation if the target Rf is optimized. |
Method Development: Causality & Logic (E-E-A-T)
As experienced chromatographers know, a successful purification is not achieved by trial and error, but by understanding the thermodynamic interactions between the analyte, the stationary phase, and the mobile phase.
Stationary Phase Selection
Choice: Unbonded Silica Gel (230–400 mesh, 40–63 µm). Rationale: Normal-phase chromatography relies on an adsorption/desorption mechanism [6]. While amides can interact strongly with the acidic silanol groups of silica gel, N-benzyl-2-bromopropanamide possesses sufficient lipophilicity (due to the benzyl and ethyl backbone) to elute predictably without the need for reversed-phase media or amine-bonded silica[6].
Mobile Phase Optimization
Choice: Hexane / Ethyl Acetate (EtOAc) Gradient. Rationale: To counteract the strong hydrogen bonding between the secondary amide and the silica surface, a mobile phase with a competent hydrogen bond acceptor is required. EtOAc competitively binds to the silanol sites, facilitating the desorption of the amide and preventing peak tailing. Dichloromethane/Methanol (DCM/MeOH) is generally avoided here, as even trace amounts of MeOH can cause co-elution of highly polar impurities (like unreacted benzylamine) [6].
Sample Loading Strategy
Choice: Dry Loading (1:3 Sample-to-Silica mass ratio). Rationale: Crude amidation mixtures are often viscous oils that exhibit poor solubility in the non-polar starting mobile phase (e.g., 90:10 Hexane/EtOAc). Wet loading such mixtures causes precipitation at the column head, leading to severe band broadening and channeling. Dry loading pre-adsorbs the crude mixture onto a small amount of silica, creating a free-flowing powder that ensures a uniform, narrow injection band [4, 7].
Caption: Logical workflow for translating TLC data into an optimized flash chromatography method.
Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: TLC Method Translation
-
Prepare a 10 mg/mL solution of the crude reaction mixture in DCM.
-
Spot the solution onto a silica gel 60 F254 TLC plate.
-
Develop the plate in a 70:30 Hexane/EtOAc solvent system.
-
Visualize under UV light (254 nm) and stain with Potassium Permanganate ( KMnO4 ) to detect non-UV active aliphatic impurities.
-
Validation: Adjust the Hexane/EtOAc ratio until the target spot (N-Benzyl-2-bromopropanamide) achieves an Rf of 0.25 to 0.30 . Calculate the ΔRf between the product and the closest impurity [4].
Step 2: Dry Loading Preparation
-
Transfer the crude reaction mixture (e.g., 1.0 g) to a round-bottom flask.
-
Dissolve the crude in a minimal amount of DCM (approx. 10 mL).
-
Add 3.0 g of dry silica gel (230–400 mesh) to the flask (1:3 ratio) [4].
-
Evaporate the DCM slowly using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Validation: Ensure no clumps remain; clumping indicates residual solvent or insufficient silica, which will degrade column resolution.
Step 3: Column Packing and Equilibration
-
Select a column size based on the ΔRf . For a ΔRf≥0.2 , use 30 g of silica per 1 g of crude. For ΔRf≤0.1 , use up to 100 g of silica [7].
-
Pack the column with the calculated amount of silica gel.
-
Equilibrate the column with 3 Column Volumes (CV) of the starting solvent (e.g., 90:10 Hexane/EtOAc).
Step 4: Elution and Fraction Collection
-
Carefully load the dry-loaded silica powder directly onto the top of the equilibrated column bed. Cap with a thin layer of clean sand to prevent disturbance.
-
Run the chromatography using the optimized gradient (see Table 2).
-
Collect fractions in test tubes (e.g., 15 mL tubes for a 30 g column) [7].
Table 2: Recommended Gradient Profile for Automated Systems
| Column Volume (CV) | % Hexane | % Ethyl Acetate | Purpose |
| 0.0 - 2.0 | 90% | 10% | Elute highly non-polar impurities. |
| 2.0 - 8.0 | 90% → 70% | 10% → 30% | Main elution gradient for the target amide. |
| 8.0 - 10.0 | 70% | 30% | Isocratic hold to ensure complete product elution. |
| 10.0 - 12.0 | 0% | 100% | Column flush to remove highly polar baseline impurities. |
Step 5: Pooling and Recovery
-
Analyze every third fraction via TLC using the optimized solvent system from Step 1.
-
Pool only the fractions containing the single, pure spot corresponding to N-Benzyl-2-bromopropanamide.
-
Evaporate the pooled fractions under reduced pressure (bath temperature ≤40∘C to protect the α -bromo group).
-
Validation: Confirm purity via 1H -NMR and LC-MS. The product should appear as a white to off-white solid or a highly viscous clear oil.
Workflow Visualization
Caption: End-to-end experimental workflow for the isolation of N-Benzyl-2-bromopropanamide.
References
-
Benchchem. "N-Benzyl-2-bromopropanamide | 75995-58-3". Benchchem Product Catalog. 1
-
Santa Cruz Biotechnology. "N-benzyl-2-bromopropanamide | CAS 6653-71-0". SCBT Product Data.2
-
PubChem. "(R)-2-Bromo-N-benzylpropanamide | CID 154349". National Center for Biotechnology Information. 3
-
MacWilliams, K. F., et al. "General methods for flash chromatography using disposable columns". Molecular Diversity, PMC/NIH. 4
-
ACS Chemical Neuroscience. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity". ACS Publications. 5
-
Biotage. "Successful Flash Chromatography: Method Development and Optimization". Biotage Technical Guidelines. 6
-
ReachDevices. "How to set-up a flash chromatography silica column and actually succeed at separation". ReachDevices Technical Notes. 7
Sources
- 1. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
Application Note: Optimized Recrystallization Protocol for N-Benzyl-2-bromopropanamide
Executive Summary & Contextualization
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a critical synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. It serves as a fundamental building block in the synthesis of GABA transporter inhibitors, functionalized amino acid derivatives, and complex molecular scaffolds such as PROTAC linkers[2][3]. The molecule's structure features a highly reactive bromine atom at the alpha-carbon of a propanamide chain, making it susceptible to nucleophilic displacement[3]. Because impurities can drastically interfere with downstream alkylation and amination steps, achieving >99% purity through rigorous recrystallization is mandatory. This application note details a robust, self-validating recrystallization protocol designed to maximize yield while preserving the integrity of the reactive alpha-bromo moiety.
Mechanistic Rationale: Solvent Selection
Designing an effective recrystallization protocol requires analyzing the compound's physicochemical properties to establish causality in solvent selection:
-
Hydrophobic Benzyl Group: Confers solubility in non-polar to moderately polar organic solvents.
-
Polar Amide Core: Requires a solvent with sufficient polarity to disrupt the crystal lattice at elevated temperatures.
-
Electrophilic Alpha-Bromo Moiety: The 2-bromo position is highly reactive[3]. Prolonged heating in protic, nucleophilic solvents (e.g., water, ethanol) risks solvolysis or degradation, especially if trace basic impurities (like unreacted benzylamine) are present[1].
To mitigate degradation while ensuring optimal recovery, an Ethyl Acetate (EtOAc) / Hexanes solvent-antisolvent system is employed. EtOAc provides excellent solubility at high temperatures without acting as a nucleophile, while Hexanes selectively rejects the polar amide core to induce crystallization.
Table 1: Solvent Matrix Evaluation
| Solvent System | Role | Dielectric Constant (ε) | Suitability / Mechanistic Rationale |
| Ethyl Acetate | Primary Solvent | 6.02 | Optimal. Aprotic nature prevents alpha-bromo solvolysis; excellent solubility near boiling point. |
| Hexanes / Heptane | Anti-Solvent | ~1.90 | Optimal. Highly non-polar; induces controlled supersaturation when added to EtOAc. |
| Ethanol / Water | Alternative | 24.5 / 80.1 | Not Recommended. Protic environment risks nucleophilic attack on the alpha-bromo carbon during prolonged heating. |
| Dichloromethane | Solubilizer | 8.93 | Suboptimal. Boiling point (39.6 °C) is too low to create a sufficient temperature gradient for high-yield crystallization. |
Workflow Visualization
Figure 1: Step-by-step recrystallization workflow for N-Benzyl-2-bromopropanamide.
Detailed Experimental Protocol
Scale: 10.0 g of crude N-Benzyl-2-bromopropanamide.
Step 1: Initial Dissolution
-
Transfer the crude N-Benzyl-2-bromopropanamide into a clean, dry 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 20–30 mL of anhydrous Ethyl Acetate (EtOAc).
-
Heat the suspension gently on a stirring hotplate to 70–75 °C. Causality: Heating just below the boiling point of EtOAc (77 °C) maximizes solubility while minimizing solvent loss and thermal degradation.
-
Add additional EtOAc in 2 mL increments only until the solid is completely dissolved.
Step 2: Hot Filtration (Optional) 5. If insoluble particulates or polymerized byproducts are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper into a fresh, heated flask. Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem.
Step 3: Anti-Solvent Addition & Nucleation 6. Maintain the filtered solution at ~70 °C. 7. Slowly add hot Hexanes dropwise via an addition funnel until the solution becomes faintly turbid (the "cloud point"). 8. Add 1–2 drops of EtOAc just until the turbidity clears. Causality: Reaching the exact cloud point establishes the boundary of supersaturation, ensuring that nucleation commences immediately and uniformly upon cooling.
Step 4: Controlled Crystallization 9. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1.5 to 2 hours. Causality: Slow, undisturbed cooling promotes the formation of a highly ordered crystal lattice, which naturally excludes soluble impurities. Rapid cooling traps impurities in an amorphous matrix. 10. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 45 minutes to maximize the thermodynamic yield of the crystals.
Step 5: Harvesting and Drying 11. Collect the purified crystals via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with 15 mL of ice-cold Hexanes. Causality: Cold Hexanes washes away residual mother liquor containing concentrated impurities without redissolving the purified product. 13. Dry the crystals under high vacuum (≤1 mbar) at room temperature for 4–6 hours to remove all volatile solvent traces.
Analytical Validation (Self-Validating System)
To confirm the success of the protocol, the isolated material must be validated against standard analytical parameters[3]. The protocol is considered successful only if the product meets the following criteria:
Table 2: Quality Control and Analytical Validation Parameters
| Analytical Method | Target Parameter | Expected Outcome for Pure Compound |
| 1H NMR (CDCl3) | Aromatic Protons | Multiplet at δ 7.23–7.41 ppm (5H) confirming the benzyl ring[3]. |
| 1H NMR (CDCl3) | Benzyl CH2 | Doublet or AB quartet around δ 4.4 ppm (2H). |
| 1H NMR (CDCl3) | Alpha-CH | Quartet around δ 4.3–4.5 ppm (1H) confirming the intact bromo-substituted carbon. |
| Melting Point | Thermal Transition | Sharp, narrow melting point range (<2 °C variance), matching the specific polymorphic baseline. |
| TLC (Hexane:EtOAc 3:1) | Rf Value & Purity | Single distinct spot under UV (254 nm); complete absence of baseline impurities or unreacted benzylamine. |
Sources
A Stability-Indicating HPLC Method for the Purity Analysis of N-Benzyl-2-bromopropanamide
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for N-Benzyl-2-bromopropanamide, a key intermediate in pharmaceutical synthesis. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in both research and manufacturing environments.
Introduction: The Imperative for Purity
N-Benzyl-2-bromopropanamide (MW: 242.12 g/mol , Formula: C₁₀H₁₂BrNO) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.[3][4] Therefore, a reliable and validated analytical method to assess purity is a regulatory and quality imperative.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[3][5] This document provides a comprehensive guide to a stability-indicating RP-HPLC method, designed to separate N-Benzyl-2-bromopropanamide from its potential process-related impurities and degradation products.
Scientific Rationale & Method Development
The strategic development of this HPLC method is grounded in the physicochemical properties of N-Benzyl-2-bromopropanamide and established chromatographic principles.
Analyte Characteristics
-
Structure & Polarity: The molecule contains a non-polar benzyl group and a moderately polar amide functional group. The calculated XLogP3 value of 2.2 suggests significant hydrophobic character, making it an ideal candidate for Reversed-Phase (RP) chromatography.[6]
-
Chromophore: The presence of the phenyl ring provides strong UV absorbance, enabling sensitive detection with a standard UV detector.
-
Ionization: The amide group is neutral and does not ionize under typical HPLC pH conditions (pH 2-8).[7] This simplifies mobile phase development as pH control is primarily needed to ensure the consistent ionization state of potential impurities rather than the main analyte.
Chromatographic Strategy
A reversed-phase approach was selected as the primary separation mode.[8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like N-Benzyl-2-bromopropanamide, interact more strongly with the stationary phase, leading to longer retention times than polar impurities.
-
Column Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 is the most widely used reversed-phase chemistry, offering excellent hydrophobic retention and selectivity for a broad range of molecules.[10][11]
-
Mobile Phase Selection: A gradient elution using water and acetonitrile was employed. Acetonitrile is an excellent solvent for this analyte and has a low UV cutoff, which is advantageous for detecting impurities at low wavelengths.[12] A small amount of formic acid (0.1%) was added to the mobile phase to control pH, sharpen peak shapes by suppressing silanol interactions, and ensure consistent retention.[13]
-
Gradient Elution: A gradient program, which increases the proportion of the organic solvent (acetonitrile) over time, is essential for a purity method. This ensures that early-eluting polar impurities are well-resolved while also eluting more strongly retained, non-polar impurities in a reasonable timeframe with good peak shape.[14]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic Acid (ACS grade or higher)
-
N-Benzyl-2-bromopropanamide Reference Standard (of known purity)
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of N-Benzyl-2-bromopropanamide Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the N-Benzyl-2-bromopropanamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Reference Standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol: An ICH Q2(R1) Framework
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[15][16]
Diagram: HPLC Purity Analysis Workflow
A flowchart illustrating the complete process from sample preparation to final data analysis and reporting.
Specificity & Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] To prove this method is stability-indicating , forced degradation studies must be performed according to ICH Q1A(R2) guidelines.[17][18][19] The goal is to achieve 5-20% degradation of the active substance.[17]
Protocol for Forced Degradation: Prepare a sample solution at 0.5 mg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours. Neutralize before injection. Amides can be susceptible to base-catalyzed hydrolysis.[20]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours. Prepare the sample solution from this stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[18][19]
Acceptance Criteria: The method is specific if the main peak for N-Benzyl-2-bromopropanamide is free from interference from any degradation products, process impurities, or blank components. Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the main peak.
Diagram: Logic for Method Development & Validation
A decision-making flowchart for establishing a validated HPLC method.
Validation Parameters & Acceptance Criteria
The following table summarizes the validation tests to be performed, along with typical acceptance criteria for a purity method.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the range of LOQ to 150% of the working concentration (e.g., 0.05 - 0.75 mg/mL). | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified limits. | LOQ to 150% of working concentration |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo or known impurity mixture at three levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the value. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be precise and accurate. | %RSD ≤ 10.0% at this concentration. |
| Robustness | Intentionally vary critical method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2% absolute). | System suitability parameters must still be met. No significant change in results. |
Data Analysis and Reporting
The purity of N-Benzyl-2-bromopropanamide is typically determined by the area normalization method.
Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Report any impurity that is above the reporting threshold (typically 0.05%).
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable procedure for the purity determination of N-Benzyl-2-bromopropanamide. The method is stability-indicating, as demonstrated through rigorous forced degradation studies, ensuring that it can accurately separate the main compound from its potential degradation products. Adherence to the validation protocols outlined will ensure compliance with regulatory expectations and provide high confidence in the quality of this critical pharmaceutical intermediate.
References
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]
-
Welch Materials. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Boccardi, G. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
PubChem. (n.d.). (R)-2-Bromo-N-benzylpropanamide. National Center for Biotechnology Information. Available at: [Link]
-
Singh, R., & Singh, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Dongala, T. et al. (2022). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
Taylor, T. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
-
Georgakopoulos, S. et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]
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- 7. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
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Application Note: Synthesis and High-Resolution NMR Characterization of N-Benzyl-2-bromopropanamide
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound: N-Benzyl-2-bromopropanamide (C₁₀H₁₂BrNO, MW: 242.12 g/mol )
Introduction & Mechanistic Rationale
N-Benzyl-2-bromopropanamide is a highly valuable electrophilic intermediate utilized extensively in the synthesis of complex functionalized amino acids. Notably, it serves as a critical building block in the development of subtype-selective GABA transporter (mGAT1–4) inhibitors, which are investigated for their analgesic and antiepileptic properties[1].
In modern drug development, the integrity of downstream active pharmaceutical ingredients (APIs) relies entirely on the absolute purity and structural confirmation of such halogenated intermediates[2]. This application note provides a self-validating, causality-driven protocol for the synthesis of N-Benzyl-2-bromopropanamide via mild T3P-mediated coupling, followed by rigorous structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy[3].
Experimental Workflow
Workflow for the synthesis and NMR characterization of N-Benzyl-2-bromopropanamide.
Synthesis Protocol: T3P-Mediated Amidation
Expertise & Causality: Traditional amide couplings using acyl chlorides often lead to the degradation or premature elimination of the alpha-halogen. To prevent this, we utilize n-propanephosphonic acid anhydride (T3P) as a mild, highly efficient coupling agent[1]. T3P generates entirely water-soluble byproducts, enabling a self-validating, chromatography-free workup that perfectly preserves the labile carbon-bromine bond.
Step-by-Step Methodology:
-
Reagent Preparation: Under a dry argon atmosphere, dissolve 8.0 mmol (724 μL) of 2-bromopropanoic acid in 32 mL of anhydrous dichloromethane (DCM)[1].
-
Activation: Add 8.0 mmol (4.76 mL) of T3P (50% solution in ethyl acetate) followed by 9.6 mmol (1.24 mL) of triethylamine (TEA)[1].
-
Causality: TEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the reactive mixed anhydride with T3P without displacing the alpha-bromine.
-
-
Coupling: Cool the reaction vessel strictly to -17 °C. Dropwise, add 8.8 mmol (962 μL) of benzylamine[1].
-
Causality: Strict temperature control at sub-zero conditions is mandatory to prevent the exothermic elimination of HBr, which would yield unwanted acrylamide byproducts.
-
-
Workup & Validation: Stir the mixture for 30 minutes at -17 °C, then allow it to warm to room temperature for 1 hour[1]. Quench the reaction with deionized water. Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted benzylamine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the target compound as a solid (approx. 85% yield, Rf = 0.65)[1].
NMR Sample Preparation & Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Weigh 15–20 mg of the purified N-Benzyl-2-bromopropanamide.
-
Solvent Selection: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Causality: CDCl₃ is strictly mandated over protic solvents like CD₃OD. Protic solvents induce rapid deuterium exchange with the amide proton (-NH), causing the critical broad singlet at ~6.80 ppm to disappear[3]. Furthermore, this exchange would collapse the adjacent benzyl methylene doublet into a singlet, destroying the J-coupling data needed to validate the amide bond formation.
-
-
Acquisition Parameters: Transfer the homogeneous solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the ¹³C NMR spectrum at 100 MHz (256 scans, relaxation delay 2.0 s)[3].
Spectral Elucidation & Data Presentation
Logical relationship between molecular structure and key NMR spectral features.
¹H NMR Mechanistic Insights
The ¹H NMR spectrum provides a self-validating map of the molecule's connectivity[3]:
-
Alpha-Methine (-CH-Br): Appears as a strongly deshielded quartet at δ 4.41 ppm. Causality: The profound downfield shift is driven by the combined inductive electron-withdrawing effect of the highly electronegative bromine atom and the magnetic anisotropy of the adjacent carbonyl group. The quartet splitting (J = 6.9 Hz) confirms vicinal coupling to the methyl group.
-
Benzyl Methylene (-CH₂-Ph): Appears as a doublet at δ 4.45 ppm (J = 5.8 Hz) rather than a singlet. Causality: This is due to scalar coupling with the adjacent amide -NH proton. This splitting pattern serves as an internal validation that the amide bond has successfully formed and no deuterium exchange has occurred.
Quantitative Data Summaries
Table 1. ¹H NMR Spectral Data for N-Benzyl-2-bromopropanamide (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.25 – 7.38 | Multiplet (m) | - | 5H | Aromatic protons (Ar-H) |
| 6.80 | Broad singlet (br s) | - | 1H | Amide proton (-NH) |
| 4.45 | Doublet (d) | 5.8 | 2H | Benzyl methylene (-CH₂-Ph) |
| 4.41 | Quartet (q) | 6.9 | 1H | Alpha methine (-CH-Br) |
| 1.88 | Doublet (d) | 6.9 | 3H | Methyl group (-CH₃) |
Table 2. ¹³C NMR Spectral Data for N-Benzyl-2-bromopropanamide (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 169.5 | Quaternary (C=O) | Amide carbonyl |
| 137.6 | Quaternary (Ar-C) | Aromatic ipso-carbon |
| 128.9 | Methine (Ar-C) | Aromatic meta-carbons |
| 127.8 | Methine (Ar-C) | Aromatic ortho-carbons |
| 127.7 | Methine (Ar-C) | Aromatic para-carbon |
| 44.2 | Methylene (-CH₂-) | Benzyl carbon |
| 43.5 | Methine (-CH-) | Alpha carbon (C-Br) |
| 22.8 | Primary (-CH₃) | Methyl carbon |
References
-
Zaręba, P. et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
N-Benzyl-2-bromopropionamide Compound Summary. EPA Chemistry Dashboard (DSSTox). URL:[Link]
Sources
Application Note: Process Engineering and Pilot-Scale Synthesis of N-Benzyl-2-bromopropanamide
Executive Summary
The transition of chemical synthesis from a laboratory fume hood to a pilot plant reactor requires a fundamental shift in methodology. This application note details the GMP-compliant, pilot-scale synthesis of N-Benzyl-2-bromopropanamide (CAS: 6653-71-0). This compound serves as a critical electrophilic intermediate in the synthesis of functionalized amino acids, notably in the development of lipophilic GABA transporter inhibitors for analgesic applications[1].
By redesigning the traditional synthetic route to utilize a biphasic Schotten-Baumann system, this protocol eliminates the use of restricted halogenated solvents, mitigates thermal runaway risks, and ensures a self-validating workflow suitable for industrial scale-up.
Mechanistic Rationale and Causality in Scale-Up
At the bench scale, the acylation of benzylamine with 2-bromopropionyl bromide is typically performed in dichloromethane (DCM) using triethylamine (TEA) as an organic base[1]. However, directly scaling this procedure introduces severe engineering and safety bottlenecks[2].
Causality behind process modifications:
-
Solvent Replacement (DCM to Toluene): DCM presents significant industrial hygiene (IH) and environmental toxic gas emission hazards at scale[2]. We replace DCM with Toluene. Toluene not only complies with stringent environmental regulations but also provides an optimal thermodynamic profile for the final crystallization step, allowing for high-purity isolation without chromatography.
-
Base Selection (TEA to Aqueous Na₂CO₃): Utilizing TEA generates triethylamine hydrobromide salts. At a pilot scale, this precipitates as a thick slurry, drastically altering the rheology of the mixture, causing mixing inefficiencies, and creating dangerous thermal "hot spots"[3]. By employing a biphasic system (Toluene / 10% Aq. Na₂CO₃), the hydrobromic acid byproduct is neutralized into water-soluble NaBr. The organic phase remains clear, ensuring predictable heat transfer across the reactor jacket.
-
Thermal Management: The formation of the tetrahedral intermediate and subsequent elimination of the bromide ion is highly exothermic. Automated, controlled addition of the electrophile prevents thermal runaway, establishing a critical layer of process safety[4].
Mechanistic pathway of the acylation reaction and byproduct neutralization.
Quantitative Process Parameters
To ensure reproducibility and safety, the stoichiometry and thermal limits must be strictly adhered to. The following tables summarize the critical data for a 10 kg target batch.
Table 1: Stoichiometry and Material Equivalents
| Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Benzylamine | 107.15 | 1.00 | 4.42 kg | Limiting Reagent / Nucleophile |
| 2-Bromopropionyl Bromide | 215.87 | 1.05 | 9.36 kg | Electrophile |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.50 | 6.56 kg | Acid Scavenger |
| Toluene | 92.14 | 10 Vol | 44.0 L | Reaction Solvent |
| Water (Deionized) | 18.02 | 15 Vol | 66.0 L | Aqueous Phase |
| n-Heptane | 100.20 | 5 Vol | 22.0 L | Anti-Solvent |
Table 2: Critical Safety and Process Parameters
| Parameter | Target Limit | Causality / Rationale |
| Addition Temperature | 0°C to 5°C | Prevents thermal runaway and minimizes hydrolysis of the acid bromide[4]. |
| Agitation Rate | 150 - 200 RPM | Ensures maximum interfacial surface area for the biphasic Schotten-Baumann reaction. |
| Maximum ΔT | < 5°C | Validates that the cooling jacket is effectively removing the heat of reaction. |
| Aqueous pH (Post-Rxn) | > 7.5 | Confirms complete neutralization of HBr; prevents product degradation. |
Pilot Plant Workflow
Pilot plant workflow for the scale-up synthesis of N-Benzyl-2-bromopropanamide.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates In-Process Controls (IPCs). The system is "self-validating" because the process cannot advance to the next stage unless the specific analytical criteria of the current stage are met.
Step 1: Reactor Preparation and Reagent Charging
-
Purge: Flush a 100 L glass-lined reactor with Nitrogen for 15 minutes.
-
Validation Check: Oxygen sensor must read < 2% O₂ to prevent flammable vapor ignition.
-
-
Charge: Add 66.0 L of Deionized Water and 6.56 kg of Na₂CO₃ to the reactor. Stir at 150 RPM until completely dissolved.
-
Charge: Add 44.0 L of Toluene followed by 4.42 kg of Benzylamine.
-
Cool: Adjust the reactor jacket temperature to chill the biphasic mixture to 0°C – 2°C.
Step 2: Controlled Acylation
-
Addition: Load 9.36 kg of 2-Bromopropionyl Bromide into a calibrated addition vessel.
-
Dosing: Begin dropwise addition of the acid bromide into the reactor over a period of 120 to 180 minutes.
-
Causality: Gradual addition controls the exothermic release, preventing thermal accumulation[4].
-
Validation Check: The internal temperature probe must not exceed 5°C. If the temperature reaches 5°C, the automated interlock must pause the addition until the temperature drops back to 2°C.
-
-
Aging: Once addition is complete, maintain stirring at 5°C for 1 hour, then allow the reactor to naturally warm to 20°C over 2 hours.
Step 3: Phase Separation and IPC Verification
-
Settle: Stop agitation and allow the phases to separate for 30 minutes.
-
Validation Check (IPC 1 - Reaction Completion): Sample the upper organic (Toluene) layer. Analyze via HPLC. The process is validated to proceed ONLY if residual benzylamine is < 0.5% AUC. If > 0.5%, add 0.05 eq of acid bromide and stir for 1 additional hour.
-
Validation Check (IPC 2 - Neutralization): Sample the lower aqueous layer. Check pH. Must be > 7.5. If acidic, the neutralization failed, risking product stability.
-
Separation: Drain the lower aqueous layer to the waste manifold. Wash the remaining organic layer with 10 L of brine (20% NaCl) and separate again.
Step 4: Crystallization and Isolation
-
Concentration: Apply vacuum (approx. 150 mbar) and gently heat the jacket to 45°C to distill off approximately 20 L of Toluene, increasing the product concentration.
-
Anti-Solvent Addition: Break the vacuum with Nitrogen. Slowly charge 22.0 L of n-Heptane (anti-solvent) over 45 minutes while maintaining the internal temperature at 40°C.
-
Causality: Heptane lowers the solubility of the amide in the organic phase, forcing controlled nucleation.
-
-
Cooling Ramp: Cool the reactor linearly from 40°C to 0°C over 4 hours to grow large, filterable crystals.
-
Validation Check (IPC 3 - Yield Optimization): Sample the mother liquor and analyze by HPLC. The product concentration in the liquor must be < 5 mg/mL before filtration.
-
Filtration & Drying: Discharge the slurry to an agitated nutsche filter dryer (ANFD). Wash the wet cake with 5 L of cold Heptane. Dry under vacuum at 40°C for 12 hours.
References
-
[1] Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC. National Center for Biotechnology Information (NIH). Available at:
-
[4] How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Available at:
-
[2] MSD's Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond. ACS Publications. Available at:
-
[3] A Comprehensive Guide to Pilot Plant Scale-Up Techniques. Adesis, Inc. Available at:
Sources
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]
Application Note: N-Benzyl-2-bromopropanamide in the Synthesis of Bioactive Heterocycles
Executive Summary
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0; 75995-58-3) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and complex organic synthesis. Characterized by an electrophilic α-bromo core and a deprotonatable amide nitrogen, this compound serves as a critical intermediate for constructing diverse heterocyclic scaffolds. This application note details its use in two primary synthetic paradigms: the bimolecular nucleophilic substitution (SN2) route for generating piperazine/pyrrolidine-based GABA transporter inhibitors, and the base-promoted intramolecular cyclization route for synthesizing strained β-lactams (azetidin-2-ones) and oxazolidinones.
Chemical Profile & Reactivity Rationale
The synthetic utility of N-benzyl-2-bromopropanamide stems directly from its dual reactivity profile[1]:
-
Electrophilic α-Carbon: The bromine atom at the C2 position acts as an excellent leaving group. The adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to SN2 attack by external nucleophiles (e.g., primary and secondary amines)[1].
-
Nucleophilic Amide Nitrogen: Under strongly basic conditions, the amide proton (pKa ~15–17) can be abstracted. The resulting amide anion can undergo an intramolecular nucleophilic attack on the α-carbon, leading to a 4-exo-tet cyclization[2].
-
The Benzyl Anchor: The N-benzyl group serves a dual purpose. Synthetically, it provides steric bulk that prevents unwanted intermolecular side reactions (e.g., dimerization) during cyclization. Pharmacologically, it imparts essential lipophilicity, facilitating blood-brain barrier (BBB) penetration for neuroactive targets[3].
Key Application 1: Synthesis of Piperazine-Based GABA Transporter Inhibitors
Context: Imbalances in inhibitory neurotransmission are linked to neuropathic pain. N-benzyl-2-bromopropanamide is frequently used to alkylate piperazine or pyrrolidine derivatives to create selective mGAT1-4 inhibitors[4].
Causality in Experimental Design: Direct alkylation with bulky secondary amines can be sluggish due to steric hindrance. To overcome this, Potassium Iodide (KI) is introduced. KI facilitates an in situ Finkelstein reaction, converting the α-bromoamide to a highly reactive α-iodoamide transient intermediate, significantly accelerating the SN2 displacement and improving yields[3]. Potassium carbonate (K2CO3) is utilized as a mild, insoluble base to scavenge the generated hydrobromic/hydroiodic acid without hydrolyzing the delicate amide bond.
Protocol 1: General Procedure for SN2 Alkylation
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target secondary amine (1.0 equiv, e.g., 1-(1-phenylethyl)piperazine) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Reagent Addition: Add anhydrous K2CO3 (2.5 equiv) and KI (0.1 equiv) to the stirring solution.
-
Electrophile Addition: Add N-benzyl-2-bromopropanamide (1.2 equiv) dropwise or in small portions to prevent localized exothermic spikes.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 24 hours. Monitor reaction progress via TLC (typically EtOAc/Hexane 1:1)[3].
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K2CO3, KBr, KI). Wash the filter cake with excess MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the N-benzyl-2-(piperazin-1-yl)propanamide derivative.
Mechanistic pathway of SN2 alkylation using KI catalysis to form GABA transporter inhibitors.
Key Application 2: Construction of β-Lactams via Intramolecular Cyclization
Context: The β-lactam (azetidin-2-one) ring is the core pharmacophore of numerous antibiotics and a versatile intermediate for peptidomimetics[2].
Causality in Experimental Design: To achieve ring closure, the amide nitrogen must be deprotonated. Because the pKa of the amide is relatively high, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required. Using a weaker base would result in incomplete deprotonation, while a nucleophilic base (like alkoxides) could attack the carbonyl, leading to esterification and cleavage of the amide bond. The reaction is performed in a polar aprotic solvent (THF) to stabilize the resulting ionic intermediates and facilitate the 4-exo-tet cyclization[2].
Protocol 2: General Procedure for Intramolecular Cyclization
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve N-benzyl-2-bromopropanamide (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas.
-
Cyclization: Maintain the reaction at 0 °C for 30 minutes to ensure complete deprotonation, then allow it to warm to room temperature. Stir for an additional 2–4 hours.
-
Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C and carefully quench the excess NaH with a saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Evaporate the solvent and purify the crude product via silica gel chromatography to isolate the 1-benzyl-3-methylazetidin-2-one.
Base-promoted intramolecular 4-exo-tet cyclization pathway for β-lactam core synthesis.
Quantitative Data & Yield Comparisons
The following table summarizes the typical reaction parameters and expected yields when utilizing N-benzyl-2-bromopropanamide across different heterocyclic synthesis pathways:
| Reaction Pathway | Target Scaffold | Catalyst / Base | Solvent | Temp / Time | Typical Yield Range |
| Intermolecular SN2 | Piperazine/Pyrrolidine | KI (cat.), K2CO3 | Acetonitrile | 80 °C (24 h) | 65% – 85% |
| Intramolecular Cyclization | β-Lactam (Azetidin-2-one) | NaH (1.5 equiv) | THF (anhydrous) | 0 °C to RT (4 h) | 50% – 75% |
| Intramolecular Cyclization | Oxazolidinone | KHMDS or NaH | THF / DMF | -78 °C to RT (6 h) | 60% – 80% |
References
-
National Center for Biotechnology Information (PubChem). (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349. Retrieved from:[Link]
-
Gryzło, B., Zaręba, P., Malawska, K., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3073-3100. Retrieved from:[Link]
Sources
Topic: The Reaction of N-Benzyl-2-bromopropanamide with Amines: Mechanism, Protocols, and Synthetic Applications
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between N-Benzyl-2-bromopropanamide and various amines. This transformation is a cornerstone for the synthesis of a wide array of N-benzyl-2-aminopropanamide derivatives, which are significant building blocks in medicinal chemistry, particularly in the development of anticonvulsants and synthetic cathinone analogues.[1][2][3][4] This document delves into the underlying nucleophilic substitution mechanism, explores factors influencing stereochemical outcomes, presents a detailed and validated experimental protocol, and offers insights into purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for successful synthesis.
Introduction: Significance and Applications
N-Benzyl-2-bromopropanamide is a versatile electrophilic intermediate. The presence of a bromine atom on the carbon alpha to the amide carbonyl group makes it an excellent substrate for nucleophilic substitution reactions.[5] This reactivity is harnessed to introduce various amine functionalities, leading to the creation of diverse molecular scaffolds.
The primary products, N-benzyl-2-aminopropanamide derivatives, are of significant interest in pharmacology:
-
Anticonvulsant Agents: Certain derivatives have shown potent anticonvulsant activities, highlighting their potential in treating neurological disorders.[2]
-
Cathinone Derivatives: This reaction serves as a common route for the synthesis of substituted cathinones, a class of compounds studied for their stimulant properties.[3][4][6] The ability to easily modify the amine nucleophile allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Understanding the nuances of this reaction is therefore critical for chemists aiming to synthesize these and other novel chemical entities.
Reaction Mechanism and Stereochemistry
The reaction of N-Benzyl-2-bromopropanamide with a primary or secondary amine proceeds primarily via a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Pathway
In this mechanism, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine). This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the α-carbon. The reaction is concerted, meaning the bond formation between the nitrogen and carbon occurs simultaneously with the cleavage of the carbon-bromine bond.
Figure 1: General SN2 mechanism for the reaction of an amine with N-Benzyl-2-bromopropanamide.
Factors Influencing the Reaction
-
Amine Nucleophilicity: The rate of reaction is dependent on the nucleophilicity of the amine. Less sterically hindered primary amines generally react faster than bulky secondary amines. Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it.[7]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are typically preferred as they can solvate the cations but do not strongly solvate the amine nucleophile, thus not impeding its reactivity.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to the reaction mixture. Its purpose is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the reactant amine, which would render it non-nucleophilic.[8] Alternatively, an excess of the reactant amine (2-3 equivalents) can be used to serve the same purpose.
Control of Stereochemistry
For chiral N-Benzyl-2-bromopropanamide, controlling the stereochemical outcome is crucial.
-
SN2 Inversion: As mentioned, the standard reaction with an amine nucleophile proceeds with inversion of configuration.
-
Stereospecific Control with Silver Salts: Interestingly, the stereochemical outcome can be influenced by the addition of silver (I) salts.[9]
-
Soluble Ag(I) salts (e.g., silver nitrate) can promote the reaction and typically result in the expected inversion product, (R)-2-aminopropanamides from (S)-2-bromopropanamides.[9]
-
Insoluble Ag₂O , however, has been shown to yield products with retention of configuration. This is postulated to proceed through the formation of an intermediate aziridine-lactam.[9]
-
Experimental Protocol: Synthesis of N-Benzyl-2-(methylamino)propanamide
This protocol details a general and reliable method for the reaction of N-Benzyl-2-bromopropanamide with methylamine. It is based on standard procedures for the N-alkylation of amines with α-haloamides.[8][9][10]
Materials and Reagents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |
| N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO | 242.11 | Starting material |
| Methylamine (40% in H₂O or 2.0 M in THF) | CH₅N | 31.06 | Nucleophile |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Anhydrous, ≥99%. Base.[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8%. Solvent.[8] |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | For column chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Benzyl-2-bromopropanamide (1.0 eq., e.g., 2.42 g, 10 mmol) and triethylamine (1.2 eq., e.g., 1.67 mL, 12 mmol) in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality Note: Cooling the reaction mixture helps to control the initial exotherm upon addition of the nucleophile and minimizes potential side reactions.
-
-
Addition of Amine: Slowly add a solution of methylamine (1.1 eq., e.g., 5.5 mL of 2.0 M solution in THF, 11 mmol) dropwise to the stirred reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up:
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[8][10]
-
Causality Note: The bicarbonate wash removes any remaining acidic byproduct (HBr) and the triethylammonium bromide salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Purify the crude product by silica gel column chromatography.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the pure fractions to yield N-Benzyl-2-(methylamino)propanamide as a solid or oil.
Figure 2: Experimental workflow for the synthesis of N-Benzyl-2-(methylamino)propanamide.
Product Characterization
The structure and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR will show characteristic signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the N-methyl protons, and the methine and methyl protons of the propanamide backbone.
-
¹³C NMR will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H stretch.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: N-Benzyl-2-bromopropanamide and other α-haloamides are alkylating agents and should be handled with care. They can be irritants and harmful if swallowed or inhaled.[5][12] All manipulations should be performed in a well-ventilated chemical fume hood.[14][15]
-
Reagents: Amines can be corrosive and have strong odors. Triethylamine is flammable and has an irritating vapor. Handle all chemicals according to their Safety Data Sheets (SDS).
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[12][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive amine (protonated), insufficient reaction time, low temperature. | Ensure a base is present and the amine is not a salt. Extend reaction time or gently warm the mixture (e.g., to 40 °C). |
| Multiple Products on TLC | Over-alkylation (if primary amine forms a secondary amine which reacts again), side reactions. | Use a slight excess of the amine nucleophile. Ensure proper temperature control. The Gabriel synthesis is an alternative to avoid over-alkylation for primary amines.[16] |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (try different solvent systems or use a very shallow gradient). |
| Low Yield after Work-up | Product is water-soluble, emulsion during extraction. | Perform multiple extractions of the aqueous layer. To break emulsions, add more brine. |
References
-
Falivene, L., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET for Benzyl bromide. [Link]
-
ChemWhat. (n.d.). N-benzyl-2-bromo-propanamide. [Link]
- Google Patents. (2013). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
-
Fiveable. (2025). Alpha-Brominated Amide: Organic Chemistry Study Guide. [Link]
-
DeRuiter, J., et al. (n.d.). Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. National Criminal Justice Reference Service. [Link]
-
European Union Drugs Agency (EUDA). (2026). Synthetic cathinones drug profile. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. [Link]
-
OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. [Link]
-
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. [Link]
-
Kamal, A., et al. (2010). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry, Section B. [Link]
-
MDPI Encyclopedia. (2022). Synthetic Cathinones. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. ojp.gov [ojp.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. fiveable.me [fiveable.me]
- 6. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. kscl.co.in [kscl.co.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Benzyl-2-bromopropanamide Synthesis
Welcome to the Technical Support Center. The synthesis of N-benzyl-2-bromopropanamide is a critical transformation for generating functionalized amino acid derivatives and pharmacological intermediates, such as GABA transporter inhibitors 1[1]. However, the bifunctional nature of the α -bromo acyl halide electrophile makes it highly susceptible to competing side reactions.
This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you optimize your yields and eliminate impurities.
Diagnostic Hub & Mechanistic Analysis
When reacting 2-bromopropanoyl bromide with benzylamine, the primary goal is rapid acyl substitution. However, the α -carbon is also highly electrophilic, and the α -proton is acidic. This creates a trifurcated mechanistic pathway where minor deviations in temperature, stoichiometry, or moisture can lead to catastrophic yield loss.
Competing mechanistic pathways in the synthesis of alpha-bromo amides.
Troubleshooting FAQs
Q1: My isolated yield is below 30%, and LC-MS shows a major byproduct with a mass of[M+H]+ = 269. What is this, and how do I prevent it?
-
Causality: The mass 269 corresponds to N-benzyl-2-(benzylamino)propanamide. Benzylamine is an excellent nucleophile. If you use it in excess (e.g., 2.0 equivalents to act as its own acid scavenger), the second equivalent will undergo an S_N2 reaction at the α -bromo position of your newly formed product.
-
Resolution: Strictly limit benzylamine to 1.0 equivalent. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.
Q2: The reaction mixture turns dark yellow/brown upon base addition, and I observe a complex mixture of polymeric baseline spots on TLC. What went wrong?
-
Causality: You are likely observing the formation of methylketene. The α -proton of 2-bromopropanoyl bromide is highly acidic. In the presence of strong or excess base, dehydrohalogenation occurs, generating a highly reactive ketene intermediate2[2]. Ketenes rapidly polymerize or react indiscriminately, destroying your mass balance.
-
Resolution: Ensure the base is added dropwise to a pre-cooled solution (-78 °C to 0 °C) containing the acyl bromide and amine, or use a biphasic Schotten-Baumann approach with aqueous Na2CO33[3] to buffer the local base concentration.
Q3: I recovered mostly 2-bromopropanoic acid instead of my target amide. Is my acyl bromide degraded?
-
Causality: Yes. Acyl bromides are exceptionally hygroscopic and hydrolyze orders of magnitude faster than acyl chlorides. Atmospheric moisture is sufficient to convert 2-bromopropanoyl bromide into 2-bromopropanoic acid and HBr.
-
Resolution: Use strictly anhydrous solvents (e.g., dried over activated 3Å molecular sieves) and maintain a positive pressure of dry Nitrogen or Argon throughout the setup.
Quantitative Optimization Data
The following table summarizes the impact of various reaction parameters on the yield and impurity profile of N-benzyl-2-bromopropanamide.
| Base (Equiv) | Benzylamine (Equiv) | Solvent | Temp (°C) | Target Yield (%) | S_N2 Byproduct (%) | Hydrolysis (%) |
| Benzylamine (2.0) | 2.0 | DCM | 25 | 35 | 45 | <5 |
| Na2CO3 (3.0) | 1.0 | DCM / H2O | 25 | 65 | 15 | 10 |
| DIPEA (1.1) | 1.0 | DCM | 0 | 82 | <5 | <5 |
| DIPEA (1.1) | 1.0 | Dry DCM | -78 to 0 | 94 | Not detected | <2 |
| DIPEA (1.1) | 1.0 | Wet DCM | 0 | 15 | <5 | 75 |
Self-Validating Experimental Protocol
Workflow for optimized N-benzyl-2-bromopropanamide synthesis minimizing side reactions.
Step-by-Step Methodology
Step 1: Preparation of the Electrophile Solution
-
Action: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 2-bromopropanoyl bromide (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Causality: Cooling to -78 °C lowers the kinetic energy of the system, effectively freezing out the higher-activation-energy S_N2 and dehydrohalogenation (ketene) pathways while still allowing the highly exothermic acyl substitution to proceed.
-
Self-Validation Checkpoint: The solution must remain perfectly clear and colorless. Any fuming or cloudiness prior to amine addition indicates moisture ingress and premature hydrolysis.
Step 2: Amine and Base Addition
-
Action: Prepare a solution of benzylamine (1.0 equiv, 10 mmol) and DIPEA (1.1 equiv, 11 mmol) in anhydrous DCM (5 mL). Add this mixture dropwise over 30 minutes to the acyl bromide solution.
-
Causality: Co-addition of the amine and the sterically hindered base ensures that as soon as HBr is generated, it is scavenged by DIPEA. This prevents the protonation of unreacted benzylamine (which would kill its nucleophilicity and stall the reaction).
-
Self-Validation Checkpoint: As the addition proceeds, a fine white precipitate (DIPEA·HBr) should immediately form. If the solution turns yellow or brown, the addition rate is too fast, causing localized heating and ketene formation.
Step 3: Reaction Maturation and Quench
-
Action: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Quench by adding cold 1M HCl (15 mL).
-
Causality: The acidic quench protonates any trace unreacted benzylamine, rendering it water-soluble and preventing it from attacking the α -bromo position during the concentration step.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (visualized by UV or KMnO4) and a single major product spot (Rf ~0.4).
Step 4: Workup and Isolation
-
Action: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO3 (to remove residual acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30 °C.
-
Causality: Keeping the water bath temperature below 30 °C during rotary evaporation prevents thermal degradation or late-stage S_N2 reactions, ensuring the α -bromo moiety remains intact.
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience URL:[Link]
-
Enantioselective Synthesis Using Bromoacetals (Thesis) Source: Sheffield Hallam University URL:[Link]
-
Product Class 14: Alkyl- and Cycloalkylketenes Source: Science of Synthesis (Thieme Connect) URL:[Link]
Sources
Technical Support Center: Purification of Crude N-Benzyl-2-bromopropanamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude N-Benzyl-2-bromopropanamide. As a key intermediate in various synthetic pathways, its purity is paramount for downstream success. This document provides in-depth troubleshooting, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems observed during the workup and purification of N-Benzyl-2-bromopropanamide, synthesized typically via the acylation of benzylamine with 2-bromopropionyl chloride or bromide.
Q1: My crude product is an oil or a sticky, semi-solid mass that refuses to crystallize. What is the likely cause and how can I resolve this?
A1: Root Cause Analysis & Solution
The failure of a crude product to crystallize is almost always due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation. In the synthesis of N-Benzyl-2-bromopropanamide, the most common culprits are:
-
Excess Unreacted Benzylamine: Benzylamine is a liquid at room temperature and can act as a solvent for the product, preventing crystallization.
-
Unreacted 2-Bromopropionyl Halide/Hydrolyzed Acid: The starting acyl halide is a reactive liquid. If it is not fully consumed or is hydrolyzed by moisture, the resulting 2-bromopropionic acid can contaminate the product.[1][2]
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., Dichloromethane, THF) will result in an oily residue.
Troubleshooting Protocol:
-
Acid Wash to Remove Benzylamine: The most effective first step is to perform an acidic wash. Dissolve the crude oil in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer 2-3 times with a dilute acid solution like 1M HCl. The basic benzylamine will be protonated to form the water-soluble benzylammonium chloride salt, which partitions into the aqueous layer.
-
Base Wash to Remove Acidic Impurities: Following the acid wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will neutralize and remove any unreacted 2-bromopropionyl halide (via hydrolysis and salt formation) and its hydrolysis product, 2-bromopropionic acid.
-
Brine Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
Inducing Crystallization: If the product is still an oil after this workup, it is likely much purer. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product, if available.[5] If it remains an oil, trituration with a non-polar solvent like cold hexanes may help it solidify.
Q2: My TLC plate of the crude product shows multiple spots. How can I tentatively identify them?
A2: TLC Analysis and Interpretation
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity.[6] A typical solvent system for this analysis is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate. The separation is based on polarity.
Interpretation:
-
Product (N-Benzyl-2-bromopropanamide): As an amide, the product is moderately polar. It should have an intermediate Rf value (retention factor).
-
Benzylamine (Starting Material): The primary amine makes this compound quite polar. It will have a lower Rf value than the product and may show "streaking" on the silica plate.
-
2-Bromopropionic Acid (Side Product): The carboxylic acid group is highly polar and will strongly adsorb to the silica gel. This impurity will typically have a very low Rf value, often remaining on the baseline.[2]
-
2-Bromopropionyl Bromide (Starting Material): This is highly reactive and is unlikely to be observed on a silica TLC plate, as it will likely react with trace moisture on the plate to form 2-bromopropionic acid.
| Compound | Polarity | Expected Relative Rf Value | Visualization (UV Light) |
| Benzylamine | High | Low | Yes (Aromatic Ring) |
| 2-Bromopropionic Acid | Very High | Very Low (Baseline) | No |
| N-Benzyl-2-bromopropanamide | Medium | Medium-High | Yes (Aromatic Ring) |
Q3: My crude product is a solid, but after recrystallization, the yield is extremely low. What went wrong?
A3: Optimizing Recrystallization
Low recovery from recrystallization is a common issue that usually points to a few key procedural errors.[7]
-
Using Too Much Solvent: The single most common error is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using an excessive volume means the solution will not be saturated upon cooling, and the product will remain dissolved.
-
Solution: Add the hot solvent in small portions (pipette-fulls) to the crude solid, swirling and heating until the solid just dissolves.[8]
-
-
Cooling the Solution Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of very small, often impure, crystals or "crashing out" of the product as an amorphous solid that traps impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.[8]
-
-
Choosing the Wrong Solvent: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Solution: Perform a solvent screen in test tubes with small amounts of your crude product to identify a suitable solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[8]
-
Section 2: Standard Purification Protocols
Protocol 1: General Purification Workflow
This workflow provides a comprehensive strategy for purifying the crude product from the reaction mixture.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: Based on a solvent screen, choose an appropriate solvent system (e.g., isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Confirm purity by melting point analysis and/or NMR spectroscopy.[7]
Protocol 3: Step-by-Step Flash Column Chromatography
This technique is ideal if the product is an oil or if recrystallization fails to remove impurities.[9]
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) that gives the product an Rf value between 0.3 and 0.5 and provides good separation from impurities.[9]
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane) as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column by adding the eluent to the top and applying positive pressure. Begin with a low polarity eluent and gradually increase the polarity (e.g., from 10% EtOAc/Hexane to 25% EtOAc/Hexane).
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Benzyl-2-bromopropanamide.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this synthesis? A1: The main impurities arise from the starting materials and side reactions. These include unreacted benzylamine, unreacted 2-bromopropionyl halide, and the hydrolysis product of the acyl halide, 2-bromopropionic acid. Additionally, if a tertiary amine base like triethylamine is used to scavenge HBr, the resulting triethylammonium bromide salt is a major water-soluble impurity that must be removed during the aqueous workup.[10]
Q2: How can I confirm the purity and identity of my final product? A2: A combination of techniques should be used. A sharp melting point is a good indicator of purity for a crystalline solid.[8] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard.[11] Mass Spectrometry (MS) can confirm the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.[4]
Q3: What are the recommended storage conditions for purified N-Benzyl-2-bromopropanamide? A3: Like many amides and halogenated compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place.[12] Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially over long periods or at elevated temperatures.[12][13]
References
-
PrepChem. (n.d.). Preparation of 2-bromopropionic acid. PrepChem.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for: [Title of Paper]. The Royal Society of Chemistry. Retrieved from [Link]
-
Arches. (n.d.). An NMR analysis of the hydrolysis of 2-bromopropionic acid. Union University. Retrieved from [Link]
-
eScholarship. (n.d.). One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. University of California. Retrieved from [Link]
-
RSC Publishing. (2022, May 17). One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. Google Patents.
- Google Patents. (n.d.). US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof. Google Patents.
-
University of California, Santa Barbara. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. UCSB. Retrieved from [Link]
-
Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. Nanalysis. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. Retrieved from [Link]
Sources
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- 2. arches.union.edu [arches.union.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. rsc.org [rsc.org]
- 11. magritek.com [magritek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
Optimizing reaction conditions for "N-Benzyl-2-bromopropanamide" synthesis
Technical Support Center: Synthesis & Optimization of N-Benzyl-2-bromopropanamide
Overview N-Benzyl-2-bromopropanamide is a highly versatile alpha-bromoamide intermediate, frequently utilized in the synthesis of GABA transporter inhibitors and complex pharmacophores[1]. The synthesis typically involves the acylation of benzylamine with 2-bromopropanoyl bromide. While seemingly straightforward, the presence of two electrophilic sites on the acylating agent (the carbonyl carbon and the alpha-carbon) requires precise control over reaction conditions to prevent competitive side reactions such as hydrolysis and over-alkylation[2].
Mechanistic Workflow & Reaction Pathways
The following diagram illustrates the divergent pathways based on the chosen reaction environment.
Reaction pathways and condition-dependent outcomes for N-Benzyl-2-bromopropanamide synthesis.
Quantitative Data: Condition Optimization
To maximize the space-time yield and minimize the E-factor (environmental waste), optimizing the solvent and base is critical[3]. The table below summarizes the empirical outcomes of various condition screens.
| Solvent System | Base (Equivalents) | Temperature | Yield (%) | Primary Impurity Profile |
| DCM / H₂O (1:1) | Na₂CO₃ (1.5 eq) | 0 °C to RT | 92% | Trace hydrolysis (<2%) |
| DCM (Anhydrous) | Na₂CO₃ (3.4 eq) | RT | 73% | Unreacted starting material |
| DCM (Anhydrous) | Et₃N (1.2 eq) | 0 °C | 75% | Alpha-amino substitution (8%) |
| THF (Anhydrous) | DIPEA (1.2 eq) | 0 °C | 81% | Alpha-amino substitution (5%) |
| Toluene / H₂O | NaOH (1.5 eq) | RT | 65% | 2-Bromopropanoic acid (15%) |
Note: The biphasic Schotten-Baumann approach utilizing a mild inorganic base (Na₂CO₃) provides the optimal balance of high yield and minimal side-product formation[4].
Self-Validating Experimental Protocol: Biphasic Schotten-Baumann Amidation
This protocol is engineered to suppress the competitive nucleophilic attack at the alpha-carbon while driving the amidation to completion.
Reagents:
-
Benzylamine: 1.00 eq (e.g., 9.35 mmol)
-
2-Bromopropanoyl bromide: 1.00 eq (e.g., 9.35 mmol)
-
Sodium carbonate (Na₂CO₃): 1.50 eq (e.g., 14.0 mmol)
-
Dichloromethane (DCM) / Deionized Water (1:1 v/v)
Step-by-Step Methodology:
-
System Initialization: In a round-bottom flask equipped with a magnetic stirrer, dissolve Na₂CO₃ in deionized water. Add an equal volume of DCM.
-
Causality: The biphasic system ensures that the highly reactive acid bromide remains in the organic phase, while the inorganic base resides in the aqueous phase, acting as an acid scavenger without acting as a competing nucleophile[4].
-
-
Amine Addition & Cooling: Add benzylamine to the biphasic mixture. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, heavily favoring the highly exothermic acyl substitution over the slower SN2 displacement at the alpha-bromo position.
-
-
Electrophile Dosing: Dilute 2-bromopropanoyl bromide in a small volume of DCM (approx. 1 M concentration). Using an addition funnel or syringe pump, add this solution dropwise over 30 minutes to the vigorously stirring biphasic mixture.
-
Causality: Dropwise addition prevents localized concentration spikes of the acid bromide, which can lead to thermal runaway and increased hydrolysis[3].
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Validate completion via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The product (N-benzyl-2-bromopropanamide) will appear as a distinct UV-active spot (Rf ~0.4), while the primary amine starting material will be consumed[2].
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove trace unreacted amine), saturated NaHCO₃ (to remove trace 2-bromopropanoic acid), and brine[2]. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield an off-white solid.
Troubleshooting & FAQs
Q: My isolated product contains a significant amount of 2-bromopropanoic acid. How do I prevent this? A: The presence of 2-bromopropanoic acid indicates hydrolysis of your starting material, 2-bromopropanoyl bromide. This occurs when the electrophile reacts with water instead of the amine[4]. Troubleshooting steps:
-
Ensure the reaction temperature is strictly maintained at 0 °C during the addition phase.
-
Verify the pH of your aqueous layer. If using strong bases like NaOH, the high hydroxide concentration can rapidly hydrolyze the acid bromide[5]. Switch to a milder base like Na₂CO₃ or NaHCO₃ to maintain a buffered pH of 8-10.
Q: LC-MS analysis shows a byproduct with a mass corresponding to the addition of two benzylamine molecules. What is the mechanism, and how is it mitigated? A: You are observing over-alkylation (alpha-amino substitution). Because the alpha-carbon of 2-bromopropanoyl bromide is adjacent to an electron-withdrawing carbonyl, the bromide is highly susceptible to SN2 displacement by excess benzylamine[1]. Troubleshooting steps:
-
Strictly control your stoichiometry to a 1:1 ratio of amine to acid bromide.
-
Ensure the acid bromide is added to the amine/base mixture, not the other way around.
-
Avoid using excess organic bases (like Et₃N or DIPEA) in anhydrous conditions, as they can sometimes promote the formation of a ketene intermediate, complicating the reaction profile.
Q: Can I synthesize this molecule using 2-bromopropanoic acid instead of the acid bromide? A: Yes. If the acid bromide is too unstable or prone to hydrolysis in your hands, you can perform a direct coupling using 2-bromopropanoic acid and benzylamine in anhydrous DCM[1]. However, this requires a coupling reagent (e.g., EDC, DCC, or T3P)[6]. While this avoids the harsh reactivity of the acid bromide, it introduces the need to purify the product from coupling reagent byproducts (like urea derivatives).
Sources
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J [pubs.rsc.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Benzyl-2-bromopropanamide Stability & Troubleshooting
Welcome to the Technical Support Center for N-Benzyl-2-bromopropanamide (CAS: 75995-58-3). As a critical α -bromoamide building block used in the synthesis of complex organic molecules—such as GABA transporter inhibitors and peptidomimetics [1][2]—its reactivity is a double-edged sword. While the highly electrophilic α -carbon makes it an excellent substrate for nucleophilic substitution, the adjacent acidic α -proton renders the molecule highly susceptible to base-catalyzed degradation[3].
This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to help you troubleshoot degradation issues and optimize your synthetic workflows.
Core Decomposition Pathways
Understanding the environmental triggers for degradation is the first step in prevention. The molecule primarily degrades through nucleophilic attack, dehydrohalogenation, or photolytic cleavage depending on the pH and ambient conditions.
Mechanistic pathways of N-Benzyl-2-bromopropanamide degradation.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the hydrolytic and elimination kinetics of α -bromoamides across various pH environments [1].
| pH Level | Buffer System | Temp (°C) | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| 4.0 | Acetate | 25 | > 12 months | None (Highly Stable) |
| 7.4 | Phosphate (PBS) | 37 | ~48 hours | N-Benzyl-2-hydroxypropanamide |
| 8.5 | Tris-HCl | 25 | ~4 hours | N-Benzylacrylamide |
| 10.0 | Carbonate | 25 | < 15 minutes | N-Benzylacrylamide |
Data Interpretation: The exponential decrease in half-life at pH > 7.4 highlights the extreme sensitivity of the α -proton to base-catalyzed abstraction.
Troubleshooting & FAQs
Q: Why am I seeing N-benzylacrylamide formation during my amine coupling reaction? A: This is a classic E2 elimination side-reaction. The α -proton adjacent to both the electron-withdrawing carbonyl and the bromine atom is highly acidic. When using strong or unhindered bases (e.g., NaOH, EtONa, or excess primary amines), the base abstracts this proton instead of attacking the α -carbon, expelling the bromide ion to form the alkene (N-benzylacrylamide). Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ [2].
Q: My yield is low, and NMR shows a mixture of stereoisomers instead of the pure (S)-enantiomer. What happened? A: α -bromoamides can undergo racemization via an enolization mechanism. Under basic conditions, the removal of the α -proton forms a planar enolate intermediate. When this intermediate reprotonates, it loses its stereocenter, resulting in a racemic mixture. If stereochemical integrity is required, strictly avoid excess base and perform the reaction at sub-ambient temperatures (0°C).
Q: How should I store N-Benzyl-2-bromopropanamide to prevent long-term degradation? A: The C-Br bond is susceptible to photolytic homolytic cleavage, and ambient moisture initiates slow SN2 hydrolysis. Store the compound in an amber glass vial (to block UV light), backfilled with Argon or Nitrogen, at 2–8°C. Ensure the container is tightly sealed with a PTFE-lined cap.
Optimized Step-by-Step Workflow: Amine Alkylation
This methodology details the coupling of N-Benzyl-2-bromopropanamide with a secondary amine (e.g., for GABA transporter inhibitor synthesis [2]), utilizing conditions specifically engineered to suppress dehydrohalogenation and hydrolysis.
Step 1: Preparation of the Reaction Matrix
-
Action: Flame-dry a round-bottom flask. Add 1.0 equivalent of the target secondary amine and 1.5 equivalents of DIPEA in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an Argon atmosphere.
-
Causality: Anhydrous conditions prevent SN2 hydrolysis. DIPEA is selected because its bulky isopropyl groups prevent it from acting as a nucleophile. Furthermore, its steric hindrance significantly increases the activation energy required to abstract the α -proton, thereby suppressing E2 elimination in favor of the desired SN2 substitution.
Step 2: Temperature Equilibration
-
Action: Cool the reaction mixture to 0°C using an ice-water bath. Allow 15 minutes for thermal equilibration.
-
Causality: E2 elimination has a higher enthalpy of activation ( ΔH‡ ) and requires a highly ordered anti-periplanar transition state (higher ΔS‡ ) compared to SN2 substitution. Lowering the temperature disproportionately decelerates the elimination pathway.
Step 3: Electrophile Addition
-
Action: Dissolve 1.0 equivalent of N-Benzyl-2-bromopropanamide in a minimal volume of anhydrous DCM/DMF. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.
-
Causality: Slow addition prevents local concentration spikes of the electrophile, minimizing dimerization and ensuring the base is never in vast stoichiometric excess relative to the available nucleophile.
Step 4: Self-Validating Reaction Monitoring
-
Action: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature (20-25°C). After 4 hours, run a TLC (Hexanes:EtOAc 3:1).
-
Validation Checkpoint: The starting material (N-Benzyl-2-bromopropanamide) will appear at Rf≈0.65 [2]. The presence of a fast-moving, strongly UV-active spot ( Rf≈0.8 ) indicates unwanted N-benzylacrylamide (elimination product). If this spot is prominent, immediately cool the reaction back to 0°C and verify that no moisture has entered the system.
Step 5: Buffered Quenching
-
Action: Once complete, quench the reaction with a saturated aqueous solution of Ammonium Chloride (NH₄Cl).
-
Causality: NH₄Cl provides a mild, buffered acidic quench (pH ~5.5) that neutralizes the DIPEA and halts any further enolization/racemization without being acidic enough to trigger amide bond cleavage.
References
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: Journal of Medicinal Chemistry (ACS Publications, 2021) URL: [Link]
-
Title: (R)-2-Bromo-N-benzylpropanamide (CID 154349) Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]
Technical Support Center: Troubleshooting N-Benzyl-2-bromopropanamide Reactions via TLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the synthesis and downstream functionalization of alpha-bromo amides. N-Benzyl-2-bromopropanamide is a highly versatile building block, frequently used to synthesize complex molecular scaffolds like GABA transporter inhibitors. However, its reactivity profile—specifically the acidic alpha-proton and the labile carbon-bromine bond—makes it prone to side reactions such as elimination and hydrolysis.
This guide provides a mechanistic approach to identifying these byproducts using Thin Layer Chromatography (TLC), ensuring your analytical protocols are self-validating and scientifically rigorous.
Diagnostic Workflow for Byproduct Identification
Before diving into specific troubleshooting scenarios, it is critical to establish a standardized analytical workflow. Relying solely on UV visualization is a common pitfall, as it cannot differentiate between the benzyl-containing starting materials and their structurally similar byproducts.
TLC workflow for byproduct identification in N-benzyl-2-bromopropanamide reactions.
Frequently Asked Questions (FAQs)
Q1: During nucleophilic substitution, I observe a new, highly UV-active spot with a higher Rf than my starting material. What is causing this?
A: This is almost certainly N-benzylacrylamide , the E2 elimination byproduct. Causality: The alpha-proton adjacent to the amide carbonyl in N-benzyl-2-bromopropanamide is highly acidic. When you add an organic base (such as Triethylamine or DIPEA) to neutralize the HBr generated during the SN2 substitution, the base can competitively abstract this alpha-proton. This leads to the expulsion of the bromide leaving group and the formation of a conjugated alkene 1. Self-Validation: To confirm this is the elimination product and not an over-alkylated dimer, stain the TLC plate with basic KMnO₄. The N-benzylacrylamide spot will immediately turn bright yellow/brown against the purple background due to the rapid oxidation of the double bond, whereas the saturated starting material will react much slower 2.
Q2: I am synthesizing the bromo-amide from benzylamine and 2-bromopropanoic acid. My TLC shows a persistent baseline spot. How do I troubleshoot this?
A: A baseline spot (Rf ~ 0.0 in standard normal-phase systems) usually indicates unreacted highly polar starting materials or coupling reagent byproducts. Causality: If you are using T3P® (n-propanephosphonic acid anhydride) as your coupling agent to avoid the harsh conditions of acyl chlorides 3, the resulting water-soluble phosphonic acid byproducts will remain at the baseline. Fortunately, these are easily removed during the aqueous workup 4. Self-Validation: To rule out unreacted starting materials, perform a co-spot with pure benzylamine. Stain with Ninhydrin and apply heat. If the baseline spot turns purple/pink, it is unreacted primary amine. If it stains yellow with Bromocresol Green, it is unreacted 2-bromopropanoic acid.
Q3: How do I optimize my TLC solvent system to separate the bromo-amide from the hydroxy-amide hydrolysis byproduct?
A: Hydrolysis of the alpha-bromo group yields N-benzyl-2-hydroxypropanamide. Causality: Because the newly formed hydroxyl group is a strong hydrogen-bond donor, it interacts heavily with the silanol groups on the silica gel stationary phase, causing it to elute much slower than the bromo-amide. Self-Validation: A standard 3:1 Hexanes:Ethyl Acetate system will elute the N-benzyl-2-bromopropanamide cleanly, while the hydroxy-amide will trail significantly. If streaking occurs, adding 1% glacial acetic acid to your eluent will protonate the silica silanols, suppressing secondary interactions and sharpening the hydroxy-amide band.
Quantitative Data: TLC Migration and Staining Profiles
To facilitate rapid identification at the bench, compare your TLC results against this standardized matrix.
| Compound | Reaction Role | UV Active (254 nm) | Optimal Stain | Expected Rf (3:1 Hex:EtOAc) |
| N-Benzyl-2-bromopropanamide | Starting Material / Product | Yes | Iodine vapor (Brown) | ~0.55 |
| N-Benzylacrylamide | Elimination Byproduct | Yes (Strong) | KMnO₄ (Fast Yellow/Brown) | ~0.65 |
| N-Benzyl-2-hydroxypropanamide | Hydrolysis Byproduct | Yes | CAM (Blue/Black) | ~0.15 |
| Benzylamine | Reactant | Yes | Ninhydrin (Pink/Purple) | ~0.05 |
| 2-Bromopropanoic Acid | Reactant / Hydrolysis | No | Bromocresol Green (Yellow) | ~0.10 (Streaks) |
Experimental Protocol: Multiplexed TLC Analysis
To ensure a self-validating analytical process, you must use orthogonal detection methods. Follow this step-by-step methodology to definitively identify the components of your reaction mixture.
Step 1: Plate Preparation and Spotting
-
Obtain three identical silica gel 60 F254 TLC plates.
-
Using a glass capillary, spot the crude reaction mixture alongside reference standards (pure N-benzyl-2-bromopropanamide, benzylamine, and 2-bromopropanoic acid) on all three plates.
-
Ensure spots are small (<2 mm diameter) to prevent band broadening and overlap.
Step 2: Elution and Non-Destructive Visualization
-
Elute the plates in a pre-equilibrated chamber containing 3:1 Hexanes:Ethyl Acetate (with 1% Acetic Acid if acid byproducts are suspected).
-
Remove the plates, mark the solvent front, and allow the solvent to evaporate completely in a fume hood.
-
Examine the plates under a short-wave UV lamp (254 nm). Lightly circle all UV-active spots with a pencil. Note: 2-Bromopropanoic acid will not be visible in this step.
Step 3: Orthogonal Chemical Staining (Self-Validation) Process each of the three plates with a different, specific stain to cross-verify the functional groups:
-
Plate A (Alkene Detection): Dip rapidly into a basic KMnO₄ solution. Do not heat. The elimination byproduct (N-benzylacrylamide) will immediately appear as a bright yellow spot against the purple background.
-
Plate B (Amine Detection): Dip into a Ninhydrin solution (0.2% in ethanol) and heat gently with a heat gun until spots appear. Unreacted benzylamine will appear as a distinct pink/purple spot near the baseline.
-
Plate C (Carboxylic Acid Detection): Dip into a Bromocresol Green solution (0.04% in ethanol, adjusted to blue with trace NaOH). Do not heat. Unreacted or hydrolyzed 2-bromopropanoic acid will appear as a bright yellow spot against a blue background.
By correlating the Rf values from the UV visualization with the functional group specificities of the three stains, you create a closed, self-validating loop that eliminates analytical ambiguity.
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience.[Link]
-
N-benzylacrylamide - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
How do I monitor this reaction and do column chromatography on the product? Reddit Chempros.[Link]
Sources
Technical Support Center: Purity Optimization for N-Benzyl-2-bromopropanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the purity of N-Benzyl-2-bromopropanamide (CAS 6653-71-0)[1]. This compound is a critical intermediate in the synthesis of GABA transporter inhibitors[2] and various functionalized amino acids.
Achieving >95% purity requires a deep understanding of the molecule's reactivity. The alpha-bromo amide motif is highly susceptible to side reactions, including base-catalyzed elimination and aqueous hydrolysis. This guide provides field-proven, self-validating methodologies to diagnose, resolve, and prevent these impurities.
Diagnostic Decision Tree
Before altering your synthetic protocol, you must identify the exact nature of your impurity. Use the decision tree below to match your analytical data (LC-MS/NMR) to the correct resolution strategy.
Caption: Troubleshooting workflow for identifying and resolving impurities.
Chemical Pathways: Synthesis & Degradation
Understanding the mechanistic pathways of your reaction is the first step in preventing byproduct formation. The diagram below illustrates the standard T3P-mediated coupling pathway[2] alongside the two most common degradation routes.
Caption: Mechanistic pathways of target synthesis and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I eliminate unreacted benzylamine and 2-bromopropanoic acid from my crude mixture? Causality & Solution: Benzylamine is a primary amine with a pKa of ~9.3, making it basic. 2-Bromopropanoic acid is a carboxylic acid with a pKa of ~2.9, making it highly acidic. By performing a sequential aqueous workup, you exploit these distinct ionization states. Washing the organic layer (e.g., dichloromethane) with 1M HCl protonates the unreacted benzylamine, converting it into a highly water-soluble benzylammonium chloride salt that partitions into the aqueous phase. Subsequently, washing with saturated aqueous sodium bicarbonate (NaHCO3) deprotonates the unreacted 2-bromopropanoic acid, forming a water-soluble sodium carboxylate[2].
Q2: My LC-MS shows a significant peak at m/z 162. Why am I seeing N-benzylacrylamide, and how do I prevent this? Causality & Solution: The peak at m/z 162 corresponds to N-benzylacrylamide, an elimination byproduct. The alpha-proton of N-benzyl-2-bromopropanamide is unusually acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the alpha-bromine atom. In the presence of strong bases (like excess triethylamine, TEA) or elevated temperatures during the coupling reaction, an E2 elimination readily occurs, expelling the bromide leaving group to form the conjugated acrylamide[2]. Prevention: Strictly control the reaction temperature. Standard protocols utilizing T3P (Propylphosphonic anhydride) and TEA require initiating the reaction at -17 °C under argon and slowly warming to room temperature[2].
Q3: How do I separate the hydrolysis byproduct (2-hydroxy-N-benzylpropanamide) from the target compound? Causality & Solution: The alpha-bromide is susceptible to nucleophilic substitution (SN2) by hydroxide ions. This typically occurs if the crude mixture is exposed to aqueous base (like NaHCO3) for prolonged periods during workup, or if adventitious water is present during synthesis. Because the polarity of this byproduct is similar to the target amide, liquid-liquid extraction is ineffective. You must use silica gel column chromatography. The hydroxyl group makes the byproduct more polar, allowing it to be retained longer on the silica column compared to the target compound when using a Hexane/Ethyl Acetate gradient[3].
Quantitative Impurity Profile
Use the following analytical parameters to track the purification of your compound.
| Impurity / Component | Chemical Nature | LC-MS Detection (ESI+) | TLC Retention Factor (Rf)* | Resolution Strategy |
| Benzylamine | Basic Amine | m/z 108 [M+H]+ | ~0.10 (Ninhydrin active) | 1M HCl Aqueous Wash |
| 2-Bromopropanoic Acid | Carboxylic Acid | m/z 151/153 [M-H]- (ESI-) | ~0.20 (Streak) | Sat. NaHCO3 Wash |
| N-Benzylacrylamide | Conjugated Alkene | m/z 162 [M+H]+ | ~0.55 (UV active) | Silica Chromatography |
| 2-Hydroxy-N-benzylpropanamide | Aliphatic Alcohol | m/z 180 [M+H]+ | ~0.30 (UV active) | Silica Chromatography |
| N-Benzyl-2-bromopropanamide | Alpha-bromo Amide | m/z 242/244 [M+H]+ | ~0.65 (UV active) | Target Compound |
*TLC conditions: Silica gel 60 F254, Hexane:Ethyl Acetate (7:3 v/v).[2]
Self-Validating Purification Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Reaction Quenching & Phase Separation
-
Action: Dilute the crude reaction mixture (in DCM) with 2 volumes of cold DCM. Add 1 volume of deionized water.
-
Causality: Halts the coupling reaction and dissolves water-soluble coupling byproducts (e.g., T3P salts).
-
Validation: Two distinct, clear layers must form. The bottom layer is the organic (DCM) phase containing the product.
Step 2: Acidic Wash (Amine Scavenging)
-
Action: Extract the organic layer with 1M HCl (2 x 50 mL).
-
Causality: Protonates unreacted benzylamine into a water-soluble salt.
-
Validation: Test the aqueous extract with pH paper; it must read pH < 2. If pH > 2, the amine is not fully neutralized—repeat the wash.
Step 3: Basic Wash (Acid Scavenging)
-
Action: Extract the organic layer with saturated aqueous NaHCO3 (2 x 50 mL).
-
Causality: Deprotonates unreacted 2-bromopropanoic acid.
-
Validation: Observe the interface for CO2 gas evolution. The wash is complete when bubbling ceases and the aqueous layer tests at pH ~8.
Step 4: Drying and Concentration
-
Action: Wash the organic layer with brine (50 mL), then dry over anhydrous Na2SO4 for 15 minutes. Filter and concentrate under reduced pressure (water bath < 30 °C).
-
Causality: Brine removes bulk water; Na2SO4 removes residual moisture to prevent downstream hydrolysis. Low temperature prevents thermal elimination.
-
Validation: The DCM solution must be optically clear before concentration. The crude product should appear as a solid or thick oil[4].
Step 5: Flash Column Chromatography
-
Action: Load the crude product onto a silica gel column (mesh 0.063–0.200 mm)[2]. Elute with a gradient of Hexane to Ethyl Acetate (typically 9:1 to 7:3).
-
Causality: Separates the target compound from structurally similar neutral impurities (like N-benzylacrylamide and hydrolysis products) based on polarity.
-
Validation: Spot fractions on a TLC plate. Pool only the fractions containing a single UV-active spot at Rf = 0.65[2].
References
- N-benzyl-2-bromopropanamide | CAS 6653-71-0 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC Source: ACS Chemical Neuroscience / PubMed Central URL
- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - Semantic Scholar Source: Semantic Scholar URL
- N-Benzyl-2-bromopropanamide | 6653-71-0 - MilliporeSigma Source: Sigma-Aldrich URL
Sources
Technical Support Center: Troubleshooting N-Benzyl-2-bromopropanamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve incomplete conversions during the synthesis of N-Benzyl-2-bromopropanamide.
Synthesizing alpha-halo amides using acyl halides is a fundamental transformation, but it is highly susceptible to stoichiometric imbalances, moisture, and competitive side reactions. This guide breaks down the mechanistic causality behind these failures and provides a self-validating protocol to ensure your reaction goes to completion.
Section 1: Mechanistic Causality & Common Failure Modes
Q: Why does my reaction stall at exactly 50% conversion despite using 1 equivalent of benzylamine and 1 equivalent of 2-bromopropanoyl bromide? A: This is the classic "50% Conversion Trap." The nucleophilic acyl substitution of an acyl halide generates one equivalent of hydrobromic acid (HBr) as a byproduct[1]. In the absence of an auxiliary tertiary base (like triethylamine or DIPEA), the unreacted benzylamine acts as a base and is[2]. This salt is non-nucleophilic, effectively removing half of your starting amine from the reaction cycle and halting the reaction prematurely.
Q: My LC-MS shows complete consumption of the acyl bromide, but I only have a 30% yield of the target amide. What happened to the electrophile? A: The most likely culprit is moisture-induced hydrolysis. 2-Bromopropanoyl bromide is highly hygroscopic and reactive towards water. If your solvent (e.g., DCM or THF) is not strictly anhydrous, or if the reaction is exposed to atmospheric moisture, the acyl bromide rapidly hydrolyzes to 2-bromopropanoic acid. without the addition of a coupling reagent under mild conditions[3].
Q: I added excess benzylamine to push the reaction to completion, but now I see a new, higher-mass byproduct. What is it? A: You are observing alpha-carbon SN2 over-alkylation. The target product, N-benzyl-2-bromopropanamide, contains a highly reactive alpha-bromo group[4]. Benzylamine is a strong enough nucleophile to displace this secondary bromide via an SN2 mechanism, yielding N-benzyl-2-(benzylamino)propanamide. This competitive pathway consumes both your desired product and your starting amine[5].
Section 2: Self-Validating Experimental Protocol
To achieve >95% conversion while suppressing alpha-substitution and hydrolysis, follow this rigorously controlled methodology.
Step 1: System Purging & Preparation
-
Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes to eliminate atmospheric moisture.
-
Add 1.0 equivalent of benzylamine and 1.2 equivalents of anhydrous Triethylamine (TEA) to anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Step 2: Electrophile Addition (The Critical Step)
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Low temperatures suppress the competitive SN2 displacement at the alpha-carbon and prevent base-promoted E2 elimination.
-
-
Dissolve 1.05 equivalents of 2-bromopropanoyl bromide in a small volume of anhydrous DCM.
-
Add the acyl bromide solution dropwise over 30 minutes.
-
Self-Validation: You should observe the immediate formation of a white precipitate (Triethylammonium bromide). This visual cue confirms that the amidation is occurring and the auxiliary base is successfully scavenging the HBr, protecting your benzylamine.
-
Step 3: Reaction Maturation & Monitoring
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The benzylamine spot (ninhydrin active) should disappear entirely, replaced by a higher Rf UV-active spot (the product).
Step 4: Quench & Workup
-
Quench the reaction with 1M aqueous HCl.
-
Causality: This protonates any residual benzylamine and the TEA, driving them into the aqueous layer and halting any further nucleophilic attack on the product.
-
-
Wash the organic layer with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Section 3: Quantitative Troubleshooting Matrix
Use this data matrix to rapidly diagnose analytical symptoms and apply the correct chemical intervention.
| Symptom (Analytical Observation) | Primary Cause | Mechanistic Explanation | Corrective Action |
| Reaction stalls at ~50% conversion | Missing Auxiliary Base | HBr byproduct protonates the starting amine, rendering it non-nucleophilic. | Add 1.2 - 1.5 eq of TEA or DIPEA to the initial mixture. |
| Acyl bromide consumed, low amide yield | Moisture Contamination | Water hydrolyzes the acyl bromide to 2-bromopropanoic acid. | Use strictly anhydrous solvents and an Argon/Nitrogen atmosphere. |
| +105 Da mass byproduct (LC-MS) | SN2 Over-alkylation | Excess benzylamine attacks the alpha-bromo carbon of the newly formed product. | Strictly control stoichiometry (1.0 eq amine) and maintain 0 °C during addition. |
| -80 Da mass byproduct (LC-MS) | E2 Elimination | Excess base or heat causes dehydrohalogenation, forming N-benzylacrylamide. | Avoid large excesses of strong bases; keep reaction temperature below 25 °C. |
Section 4: Visualizing the Reaction Network
Reaction pathways highlighting target amide synthesis and competitive side reactions.
Troubleshooting decision tree for diagnosing and resolving incomplete amidation.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use 2-bromopropanoyl chloride instead of the bromide? A: Yes. The acyl chloride is slightly less reactive toward hydrolysis but generally more stable for benchtop handling. However, the alpha-bromo group remains identical, meaning the risk of SN2 over-alkylation by excess benzylamine persists regardless of which acyl halide you start with.
Q: How do I remove the benzylammonium bromide salt if it accidentally forms? A: Benzylammonium bromide is highly water-soluble. A standard acidic aqueous workup (washing the organic layer with 1M HCl) will easily partition the protonated amine into the aqueous layer, leaving your neutral target amide in the organic phase.
Q: Why is it critical to add the acyl bromide to the amine, rather than the other way around? A: Adding the electrophile (acyl bromide) dropwise to a solution containing the amine and the auxiliary base ensures that the base is always in excess relative to the generated HBr. If you reverse the addition, the local concentration of HBr can temporarily exceed the base, leading to transient protonation of your nucleophile and stalling the reaction.
References
-
Master Organic Chemistry - The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at:[Link]
-
Chemistry Steps - Amides Preparation and Reactions Summary. Available at:[Link]
-
Khan Academy - Amide formation from acyl chloride. Available at:[Link]
Sources
Technical Support Center: N-Benzyl-2-bromopropanamide Synthesis & Work-Up
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of N-benzyl-2-bromopropanamide. Below, you will find field-proven methodologies, mechanistic rationales, and troubleshooting protocols to ensure high yield and purity.
Mechanistic Context & Protocol Grounding
The synthesis of N-benzyl-2-bromopropanamide is a critical foundational step in developing complex functionalized amino acids, including targeted inhibitors of GABA transporters[1]. The most efficient and field-proven synthetic route avoids harsh acyl chlorides, instead utilizing the direct coupling of N-benzylamine and 2-bromopropanoic acid. This reaction is typically mediated by propylphosphonic anhydride (T3P) and triethylamine (TEA) in dichloromethane (DCM), yielding the target compound at approximately 85% efficiency (2)[2].
Mechanistic Causality of the Work-Up: The α -bromo amide structure is highly sensitive. The bromine atom is situated adjacent to an electron-withdrawing carbonyl group, making it susceptible to nucleophilic substitution or base-catalyzed dehydrohalogenation (E2 elimination). Therefore, the work-up protocol must act as a self-validating system designed to rapidly partition unreacted starting materials and coupling byproducts into the aqueous phase without exposing the target molecule to strong nucleophiles or harsh basic conditions. T3P is specifically chosen as the coupling agent because its phosphonic acid byproducts are highly water-soluble, allowing for seamless liquid-liquid extraction[3].
Standard Operating Procedure: Liquid-Liquid Extraction Work-Up
Note: This protocol assumes a standard reaction scale (e.g., 8–10 mmol) in ~30–40 mL of DCM[3].
Step 1: Aqueous Quenching
-
Action: Add 30 mL of deionized water to the DCM reaction mixture. Stir vigorously for 5 minutes.
-
Causality: Quenches any residual reactive species and dissolves the bulk of the water-soluble T3P byproducts.
Step 2: Acidic Wash (Amine Removal)
-
Action: Separate the organic (bottom) layer. Wash the organic layer with 1M HCl (2 × 20 mL).
-
Causality: Protonates unreacted N-benzylamine and TEA, converting them into highly polar hydrochloride salts that partition exclusively into the aqueous layer.
-
Self-Validation: Check the pH of the discarded aqueous layer. A pH < 2 confirms that sufficient acid was present to protonate all residual amines.
Step 3: Mild Basic Wash (Acid Removal)
-
Action: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).
-
Causality: Deprotonates unreacted 2-bromopropanoic acid to its sodium salt for aqueous removal. Critical: NaHCO₃ is a mild base. Using a strong base like NaOH risks hydrolyzing the amide or displacing the α -bromine atom.
-
Self-Validation: CO₂ gas evolution will occur initially. The cessation of bubbling and an aqueous phase pH > 8 confirms the complete neutralization and removal of the unreacted acid.
Step 4: Brine Wash & Drying
-
Action: Wash the organic layer with 20 mL of saturated NaCl (brine). Separate the organic layer and add anhydrous Na₂SO₄. Stir for 10 minutes, then filter.
-
Causality: Brine increases the ionic strength of the aqueous phase, breaking any micro-emulsions and drawing dissolved water out of the DCM. Na₂SO₄ removes the remaining trace water.
Step 5: Concentration
-
Action: Concentrate the filtrate in vacuo using a rotary evaporator. Keep the water bath temperature strictly below 35°C .
-
Causality: The α -bromo group is thermally labile. Excessive heat during concentration can trigger unwanted polymerization or thermal degradation.
Process Flow Diagram
Liquid-liquid extraction workflow for N-Benzyl-2-bromopropanamide purification.
Quantitative Data: Phase Distribution & Wash Objectives
To ensure a self-validating workflow, operators should track the expected phase distribution of all chemical species during the extraction.
| Chemical Component | Target Phase | Wash Reagent | Physicochemical Rationale |
| N-Benzyl-2-bromopropanamide | Organic (Bottom) | N/A | Highly lipophilic, neutral amide; remains in DCM. |
| T3P Byproducts | Aqueous (Top) | DI Water | Phosphonic acid derivatives are highly water-soluble. |
| Triethylamine (TEA) | Aqueous (Top) | 1M HCl | Protonated to triethylammonium chloride (hydrophilic salt). |
| N-Benzylamine | Aqueous (Top) | 1M HCl | Protonated to benzylammonium chloride (hydrophilic salt). |
| 2-Bromopropanoic acid | Aqueous (Top) | Sat. NaHCO₃ | Deprotonated to sodium 2-bromopropanoate (hydrophilic salt). |
Troubleshooting Guide & FAQs
Q: My final yield is low, and NMR analysis shows the presence of an acrylamide byproduct. What went wrong? A: This is a classic case of dehydrohalogenation (E2 elimination) of the α -bromo amide. This typically occurs if you use a strong base (like 1M NaOH or KOH) instead of saturated NaHCO₃ during the basic wash, or if the reaction mixture is subjected to excessive heat during rotary evaporation. Resolution: Strictly adhere to mild bases (NaHCO₃) and keep the rotary evaporator water bath below 35°C.
Q: I am experiencing a persistent emulsion during the basic wash phase. How do I resolve this without losing product? A: Amides can act as mild surfactants. In a DCM/water system, emulsions are common when the density difference between the two phases is reduced by dissolved organic salts. Resolution: Do not discard the emulsion. Add 5–10 mL of saturated brine to the separatory funnel and gently swirl (do not shake vigorously) to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite to break the interfacial tension, then return it to the separatory funnel.
Q: The isolated product is contaminated with unreacted N-benzylamine. Why didn't the acid wash remove it? A: N-benzylamine is highly lipophilic. If the aqueous volume of the acid wash is too small, or if mixing is inadequate, its hydrochloride salt can partition slightly into the organic layer. Resolution: Always perform two consecutive, smaller-volume acid washes (e.g., 2 × 20 mL) rather than a single large-volume wash (1 × 40 mL). Ensure vigorous venting and shaking to maximize surface area contact between the phases.
Q: The product is precipitating out of the organic layer during the washing steps. What should I do? A: N-benzyl-2-bromopropanamide is a solid at room temperature. If the DCM volume drops due to evaporation during venting, the concentration may exceed the compound's solubility limit. Resolution: Add an additional 10–20 mL of DCM to the separatory funnel to redissolve the product before continuing the phase separations.
References
-
Gryzło, B., Zaręba, P., Malawska, K., Mazur, G., Rapacz, A., Łatka, K., Höfner, G. C., Latacz, G., Bajda, M., Sałat, K., Wanner, K. T., Malawska, B., & Kulig, K. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience (2021). URL:[Link]
Sources
"N-Benzyl-2-bromopropanamide" moisture sensitivity and handling
Welcome to the dedicated technical support resource for N-Benzyl-2-bromopropanamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a specific focus on issues arising from its inherent moisture sensitivity. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
The Critical Impact of Moisture on N-Benzyl-2-bromopropanamide
N-Benzyl-2-bromopropanamide is a key synthetic intermediate, valued for its dual reactivity: the electrophilic carbon bearing the bromine atom and the amide functionality. However, the very features that make it a useful reagent also render it susceptible to degradation by moisture. While not always formally classified as hygroscopic, α-haloamides as a class are known to be reactive towards nucleophiles, with water being a prevalent, albeit weak, nucleophile[1].
Exposure to atmospheric or solvent-borne moisture can initiate two primary degradation pathways:
-
Hydrolysis of the Amide Bond: The amide bond, though generally stable, can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-bromopropanoic acid and benzylamine[2].
-
Nucleophilic Substitution of the Bromine Atom: The bromine atom is a good leaving group, and its carbon is susceptible to nucleophilic attack by water. This SN2 or SN1 type reaction results in the formation of the corresponding α-hydroxy amide, N-benzyl-2-hydroxypropanamide, and hydrobromic acid.
Both degradation pathways result in the loss of the desired starting material and the introduction of impurities that can complicate subsequent reactions and purifications. Therefore, meticulous handling and storage are paramount.
Troubleshooting Guide
Unexpected experimental outcomes are often traceable to the quality and handling of starting materials. This guide provides a structured approach to troubleshooting common issues encountered when working with N-Benzyl-2-bromopropanamide, with a focus on moisture-related problems.
| Observed Problem | Probable Cause (Related to Moisture) | Corrective Actions & Scientific Rationale |
| Low or No Yield in Subsequent Reactions | Degradation of N-Benzyl-2-bromopropanamide stock due to moisture exposure. | 1. Verify Reagent Integrity: Before use, analyze your N-Benzyl-2-bromopropanamide stock via HPLC or TLC to check for the presence of degradation products. The appearance of new, more polar spots/peaks is indicative of hydrolysis. 2. Use Freshly Opened or Properly Stored Reagent: Whenever possible, use a freshly opened bottle of the reagent. If using a previously opened bottle, ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) with a tight-fitting cap and in a desiccator. 3. Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware is oven- or flame-dried immediately before use to eliminate sources of water. |
| Inconsistent or Non-Reproducible Results | Variable levels of degradation in the starting material between experimental runs. | 1. Standardize Storage Protocol: Implement a strict storage protocol. After each use, flush the headspace of the container with an inert gas before sealing. Store in a desiccator away from temperature fluctuations. 2. Aliquot the Reagent: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to atmospheric moisture. |
| Appearance of Unexpected Byproducts | Formation of hydrolysis or substitution products that participate in side reactions. | 1. Characterize Byproducts: If possible, isolate and characterize the unexpected byproducts using techniques like LC-MS or NMR. Compare the analytical data with the expected degradation products (2-bromopropanoic acid, benzylamine, N-benzyl-2-hydroxypropanamide). 2. Reaction Quenching Considerations: Be mindful that aqueous workups can exacerbate degradation if the reaction has not gone to completion[3]. If your product is sensitive, consider non-aqueous workup procedures. |
| Change in Physical Appearance of Solid Reagent (e.g., clumping, discoloration) | Absorption of atmospheric moisture, leading to physical changes and potential degradation[2]. | 1. Do Not Use If Suspect: If the material appears clumped or discolored, it is best to discard it and use a fresh supply. Physical changes are a strong indicator of compromised quality. 2. Improve Storage Environment: Transfer the reagent to a glovebox or use a vacuum desiccator for storage to provide a more rigorously controlled environment. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store N-Benzyl-2-bromopropanamide to ensure its stability?
A1: To maintain the integrity of N-Benzyl-2-bromopropanamide, adhere to the following storage guidelines:
-
Short-Term Storage: Store in a tightly sealed container in a cool, dry, and dark place. The use of a desiccator is highly recommended.
-
Long-Term Storage: For long-term storage, it is best to store the compound under an inert atmosphere (argon or nitrogen) to prevent both moisture absorption and potential oxidative degradation[2]. Sealing the container with paraffin film can provide an additional barrier to moisture ingress.
Q2: What are the primary degradation products I should look for if I suspect moisture contamination?
A2: The two primary degradation products resulting from moisture exposure are:
-
N-benzyl-2-hydroxypropanamide: Formed from the nucleophilic substitution of the bromine atom by water.
-
2-bromopropanoic acid and Benzylamine: Formed from the hydrolysis of the amide bond[2].
Q3: Can I dry N-Benzyl-2-bromopropanamide if I suspect it has been exposed to moisture?
A3: While it may be possible to dry the compound by placing it under a high vacuum for an extended period, this is not ideal as some degradation may have already occurred. It is always preferable to prevent moisture exposure in the first place. If you must attempt to dry it, do so at room temperature, as heating may accelerate degradation. The most reliable course of action is to use a fresh, properly stored batch of the reagent.
Q4: What analytical techniques are best for detecting the degradation of N-Benzyl-2-bromopropanamide?
A4: The most effective techniques for detecting degradation are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its more polar degradation products[4].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of degradation products by providing molecular weight information[2].
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your starting material. The appearance of new, more polar spots can indicate the presence of hydrolysis products.
Q5: During a reaction work-up, I use an aqueous wash. Could this be causing issues?
A5: Yes, if your reaction does not go to completion, the unreacted N-Benzyl-2-bromopropanamide can degrade during an aqueous work-up. The change in pH during an acidic or basic wash can catalyze the hydrolysis of the amide bond[2]. If your product is stable under these conditions, this may not be an issue. However, if you are experiencing low yields or isolating multiple products, consider alternative work-up procedures, such as filtering through a pad of silica gel with a non-polar eluent to remove salts before concentrating the reaction mixture.
Visualizing Moisture-Induced Degradation
To better understand the chemical transformations that occur upon exposure to moisture, the following diagram illustrates the two primary degradation pathways.
Caption: Potential degradation pathways of N-Benzyl-2-bromopropanamide in the presence of water.
Experimental Protocols
Protocol 1: TLC Analysis for Detecting Degradation
Objective: To quickly assess the purity of N-Benzyl-2-bromopropanamide and detect potential polar degradation products.
Materials:
-
N-Benzyl-2-bromopropanamide sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: e.g., 30% Ethyl Acetate in Hexane (this may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a small sample of your N-Benzyl-2-bromopropanamide by dissolving a few milligrams in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly those with a lower Rf value (i.e., closer to the baseline), suggests the presence of more polar degradation products.
Protocol 2: General Handling Procedure for Moisture-Sensitive Operations
Objective: To provide a standard workflow for handling N-Benzyl-2-bromopropanamide in a manner that minimizes moisture exposure.
Caption: Recommended workflow for handling N-Benzyl-2-bromopropanamide to prevent moisture contamination.
By implementing these best practices and utilizing the troubleshooting guidance provided, researchers can significantly improve the reliability and success of their experiments involving N-Benzyl-2-bromopropanamide.
References
-
D'Amico, F., et al. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. Available from: [Link]
- Google Patents. (2010). Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof.
Sources
Technical Support Center: Synthesis of N-Benzyl-2-bromopropanamide
Welcome to the Technical Support Center for the synthesis of N-Benzyl-2-bromopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and safe synthesis.
Introduction
N-Benzyl-2-bromopropanamide is a key intermediate in the synthesis of various organic molecules. Its structure, featuring a reactive bromine atom and an amide linkage, provides multiple sites for further chemical modifications. The most common route to this compound is the acylation of benzylamine with 2-bromopropionyl bromide or a related activated species. While seemingly straightforward, this nucleophilic acyl substitution is prone to several common mistakes that can lead to low yields, impure products, and safety hazards. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of N-Benzyl-2-bromopropanamide.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a frequent issue and can stem from several factors:
-
Hydrolysis of 2-Bromopropionyl Bromide: 2-Bromopropionyl bromide is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent or glassware. This hydrolysis reaction consumes the acylating agent, converting it to the unreactive 2-bromopropanoic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle 2-bromopropionyl bromide under an inert atmosphere (e.g., nitrogen or argon).
-
-
Elimination Side Reaction: In the presence of a base, 2-bromopropionyl bromide can undergo an elimination reaction to form acryloyl bromide. This side reaction is more prevalent with strong or sterically hindered bases and at elevated temperatures.[1][2]
-
Solution: Use a non-nucleophilic, sterically unhindered base such as triethylamine (TEA). Add the base and the acyl bromide to the reaction mixture at a low temperature (e.g., 0 °C) to minimize elimination.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir for a longer period at room temperature.
-
Q2: I'm observing an unexpected byproduct in my crude product. What could it be?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
N,N-Dibenzyl-2-bromopropanamide (Diacylation Product): While less common with primary amines that form a secondary amide, it is possible for a second acylation to occur on the nitrogen atom of the newly formed N-Benzyl-2-bromopropanamide, especially if there is a significant excess of the acylating agent and base.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of 2-bromopropionyl bromide relative to benzylamine. Add the acyl bromide dropwise to the solution of benzylamine and base to maintain a low concentration of the acylating agent throughout the addition.
-
-
Acrylamide Derivative: As mentioned in the low yield section, elimination of HBr from 2-bromopropionyl bromide can lead to the formation of acryloyl bromide. This can then react with benzylamine to form N-benzylacrylamide.
-
Solution: Maintain low reaction temperatures during the addition of reagents and use an appropriate base to disfavor the elimination pathway.
-
Q3: My final product is difficult to purify. What are some common purification challenges?
Purification can be challenging if the reaction is not clean.
-
Removal of Unreacted Benzylamine: Benzylamine can be difficult to separate from the product due to its basicity and similar polarity.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess benzylamine and extract it into the aqueous phase.[3]
-
-
Removal of Triethylammonium Bromide: The salt formed from the triethylamine base and the HBr byproduct can sometimes be difficult to remove completely.
-
Solution: Perform multiple washes with water and brine during the work-up. If the salt persists, it can often be removed by filtration of the organic solution through a small plug of silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: Anhydrous aprotic solvents such as dichloromethane (DCM) or diethyl ether are ideal for this reaction. They are good at dissolving the starting materials and are unreactive towards the acyl bromide.
Q: What is the role of the base in this reaction?
A: A base, typically a tertiary amine like triethylamine (TEA), is crucial for scavenging the hydrogen bromide (HBr) that is generated during the acylation reaction.[3] This prevents the HBr from protonating the benzylamine, which would render it non-nucleophilic and stop the reaction.
Q: Is it necessary to perform the reaction under an inert atmosphere?
A: Yes, it is highly recommended. 2-Bromopropionyl bromide is sensitive to moisture, and performing the reaction under a dry, inert atmosphere (nitrogen or argon) will prevent its hydrolysis and improve the yield and purity of the product.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of N-Benzyl-2-bromopropanamide can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a doublet for the benzylic CH₂ group, a quartet for the CH group adjacent to the bromine, and a doublet for the methyl group. The amide N-H proton will appear as a broad singlet.[4]
-
¹³C NMR: Look for the characteristic carbonyl peak around 170 ppm, along with peaks for the aromatic carbons, the benzylic carbon, the carbon bearing the bromine, and the methyl carbon.[5][6]
-
-
Infrared (IR) Spectroscopy: Key signals to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
-
Melting Point: The melting point of N-benzyl-2-bromopropanamide is reported to be 91.5-92.5 °C.[7] A sharp melting point close to this range is an indicator of high purity.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.12 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.[4]
Experimental Protocol
This detailed protocol is designed to provide a reliable method for the synthesis of N-Benzyl-2-bromopropanamide, incorporating best practices to avoid common mistakes.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| Benzylamine | C₇H₉N | 107.15 | 1.0 |
| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 1.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add benzylamine (1.0 eq.) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Acyl Bromide: In a separate, dry dropping funnel, dissolve 2-bromopropionyl bromide (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of N-Benzyl-2-bromopropanamide.
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of N-Benzyl-2-bromopropanamide.
References
-
RSC. Supporting Information. [Link]
-
Doc Brown's Chemistry. Elimination of hydrogen bromide from bromoalkanes. [Link]
-
RSC. 1H and 13C NMR spectra of compound 2a. [Link]
-
Chemguide. Elimination from 2-bromopropane to give propene. [Link]
-
Chemguide. Explaining the elimination reaction producing propene from 2-bromopropane. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
PubChem. (R)-2-Bromo-N-benzylpropanamide. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. [Link]
-
SpectraBase. N-benzyl-N-propan-2-ylbenzamide - Optional[13C NMR]. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]
- 5. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Over-Alkylation of N-Benzyl-2-bromopropanamide
Welcome to the Technical Support Center for α -Haloamide Chemistry. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the chemoselective functionalization of N-Benzyl-2-bromopropanamide (CAS 6653-71-0).
Replacing the α -halogen atom of this electrophile with a nitrogen nucleophile is a fundamental transformation in the synthesis of peptidomimetics and functionalized α -amino amides[1]. However, this reaction is notoriously plagued by competitive sequential alkylation. Below, we dissect the mechanistic causality of this issue and provide field-proven, self-validating protocols to ensure chemoselective mono-alkylation.
Mechanistic Deep Dive: The Causality of Over-Alkylation
To troubleshoot over-alkylation, one must understand the kinetic and thermodynamic forces at play. When N-benzyl-2-bromopropanamide reacts with a primary amine ( R−NH2 ), it forms a mono-alkylated secondary amine.
This triggers a classic "runaway train" scenario[2] driven by two factors:
-
Inductive Effects (Nucleophilicity): The newly formed secondary amine possesses an additional electron-donating alkyl group compared to the starting primary amine. This increases the electron density on the nitrogen lone pair, making the secondary amine a significantly stronger nucleophile ( k2>k1 ).
-
Acid-Base Equilibria: The substitution reaction generates hydrobromic acid (HBr) as a byproduct. Because the secondary amine is more basic than the primary amine, it heavily influences the proton exchange equilibrium in the reaction mixture, complicating direct stoichiometric control.
Kinetic pathway of N-Benzyl-2-bromopropanamide over-alkylation (k2 > k1).
Troubleshooting FAQs
Q1: I am using a 1:1 stoichiometric ratio of primary amine to N-benzyl-2-bromopropanamide, but my LC-MS shows a 50:50 mixture of mono- and di-alkylated products. Why? A1: Because the mono-alkylated product is more nucleophilic than your starting material, it outcompetes the remaining primary amine for the unreacted electrophile[2]. A 1:1 ratio will mathematically guarantee a complex mixture. You must either alter the stoichiometry (mass action) or manipulate the pH (competitive protonation).
Q2: My primary amine is a highly complex, expensive pharmaceutical intermediate. I cannot use a 10-fold excess. What is the best strategy? A2: Employ a Competitive Protonation Strategy [3]. By utilizing the hydrobromide salt of your primary amine and carefully controlling the base equivalents, you can exploit the differential basicity of the amines. The more basic secondary amine product acts as a "proton sink," becoming a non-nucleophilic ammonium salt, while the less basic primary amine remains partially free to react.
Q3: Direct alkylation is still failing due to steric clashes with my specific amine. Are there alternative routes? A3: Yes. Bypass direct amination entirely by reacting N-benzyl-2-bromopropanamide with sodium azide ( NaN3 ) to form an α -azido amide. This intermediate can be cleanly reduced (via Pd/C hydrogenation or Staudinger reduction) to yield a primary α -amino amide with zero risk of over-alkylation.
Decision tree for mitigating over-alkylation during alpha-bromoamide substitution.
Quantitative Data: Strategy Comparison
Use the following table to select the optimal reaction conditions based on your resource constraints and purity requirements.
| Strategy | Amine Equivalents | Base / Additive | Solvent | Expected Mono:Di Ratio | Primary Limitation |
| Standard Direct Alkylation | 1.0 eq | K2CO3 (2.0 eq) | DMF | ~ 50:50 | Severe over-alkylation |
| Mass Action Control | 10.0 eq | None (Amine acts as base) | DCM | > 95:5 | High waste of primary amine |
| Competitive Protonation | 1.0 eq (as HBr salt) | NaHCO3 (1.0 eq) | MeCN | > 90:10 | Slower reaction kinetics |
| Azide Route (Two-Step) | 1.5 eq ( NaN3 ) | None | DMF | 100:0 | Requires two separate steps |
Self-Validating Experimental Protocols
Protocol A: Mass Action Control (For inexpensive, abundant amines)
Mechanism: Overwhelms the reaction space with primary amine, statistically minimizing the chance of the electrophile encountering a secondary amine.
-
Preparation: Dissolve the primary amine (10.0 mmol, 10.0 eq) in 20 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C under inert atmosphere.
-
Addition: Dissolve N-benzyl-2-bromopropanamide (1.0 mmol, 1.0 eq) in 5 mL of DCM. Add this solution dropwise over 30 minutes via syringe pump.
-
Validation Checkpoint: Pull an aliquot at 1 hour and analyze via TLC (Hexanes/EtOAc).
-
Self-Validation: The disappearance of the electrophile ( Rf ~0.6) and the appearance of a single polar spot ( Rf ~0.3) validates mono-alkylation. If a faint middle spot ( Rf ~0.45) appears, di-alkylation is occurring; immediately lower the temperature to -10 °C to suppress the activation energy of the second alkylation.
-
-
Workup: Wash the organic layer with 1M HCl to remove the massive excess of unreacted primary amine. Neutralize the aqueous layer and extract the product.
Protocol B: Competitive Protonation Strategy (For precious amines)
Mechanism: Exploits the higher basicity of the secondary amine product to selectively protonate it in situ, rendering it non-nucleophilic[3].
-
Preparation: In a round-bottom flask, combine the primary amine hydrobromide salt ( R−NH2⋅HBr , 1.0 mmol, 1.0 eq) and N-benzyl-2-bromopropanamide (1.0 mmol, 1.0 eq) in 15 mL of Acetonitrile (MeCN).
-
Controlled Deprotonation: Add exactly 1.0 equivalent of a mild base (e.g., NaHCO3 , 1.0 mmol). Stir at room temperature for 12-24 hours.
-
Validation Checkpoint: Monitor via LC-MS.
-
Self-Validation: As the reaction proceeds, HBr is generated. The NaHCO3 is consumed, and the newly formed secondary amine (being the strongest base in the system) absorbs the protons. If LC-MS shows unreacted starting materials stalling after 12 hours, add a micro-aliquot (0.1 eq) of base to re-initiate the cycle without fully deprotonating the secondary amine.
-
-
Workup: Filter off inorganic salts, concentrate the filtrate, and purify via flash chromatography.
Protocol C: The Azide-Reduction Route (For absolute chemoselectivity)
Mechanism: Completely avoids over-alkylation by using a non-basic, highly nucleophilic surrogate that cannot undergo multiple alkylations.
-
Substitution: Dissolve N-benzyl-2-bromopropanamide (1.0 mmol) and Sodium Azide ( NaN3 , 1.5 mmol) in 10 mL of DMF. Stir at 50 °C for 4 hours.
-
Validation Checkpoint: IR Spectroscopy of the crude mixture.
-
Self-Validation: A strong, sharp absorption band at ~2100 cm−1 confirms the successful formation of the α -azido amide. The absence of this peak indicates failed substitution.
-
-
Reduction: Dissolve the crude azide in Methanol. Add 10% Pd/C (0.1 eq) and stir under a Hydrogen balloon ( H2 , 1 atm) for 6 hours. Filter through Celite and concentrate to yield the pure primary α -amino amide.
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification challenges with oily "N-Benzyl-2-bromopropanamide" product
Technical Support Center: Purification & Handling of N-Benzyl-2-bromopropanamide
Welcome to the Technical Support Center for the synthesis, purification, and isolation of N-Benzyl-2-bromopropanamide. This compound is frequently utilized as a critical intermediate in the synthesis of functionalized amino acids and pharmacophores[1]. However, it presents significant handling challenges due to its propensity to form stubborn, impure oils rather than crystalline solids. This guide provides mechanistic troubleshooting and self-validating protocols to help you achieve high-purity crystalline products.
Section 1: Troubleshooting FAQs
Q1: Why does my synthesized N-Benzyl-2-bromopropanamide consistently separate as a thick oil instead of crystallizing? A1: This phenomenon is scientifically termed Liquid-Liquid Phase Separation (LLPS), commonly known in organic chemistry as "oiling out"[2][3]. It occurs when the compound's melting point is lower than the temperature at which it saturates the crystallization solvent[4]. N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) possesses flexible benzyl and alkyl chains, resulting in relatively low crystal lattice energy[5][6].
Furthermore, reaction impurities—such as unreacted benzylamine or hydrolysis byproducts—drastically depress the melting point of the crude mixture. As the solution cools, the compound separates as a liquid phase because impurities dissolve preferentially in these liquid droplets rather than the bulk solvent, trapping the contaminants and preventing nucleation[4].
Q2: How can I force this oily product to crystallize without degrading the sensitive α-bromo amide functionality? A2: Overcoming LLPS requires bypassing the miscibility gap by strictly controlling supersaturation kinetics[2].
-
Optimize the Solvent System: Avoid single solvents where the phase separation rate exceeds the nucleation rate[3]. Transition to an anti-solvent system (e.g., Ethyl Acetate/Heptane) with distinct polarities to force saturation below the compound's melting point.
-
Metastable Zone Width (MSZW) Control: Generate supersaturation slowly. Rapid cooling crashes the system directly into the LLPS region, resulting in an emulsion[2].
-
Mechanical Trituration: If an oil forms, decant the mother liquor and vigorously triturate the oil in an ice-cold, non-polar anti-solvent (like heptane or MTBE) while mechanically scratching the flask. The localized friction provides the activation energy required for initial nucleation[4].
Q3: During silica gel chromatography, my product co-elutes with starting materials or degrades. How do I resolve this? A3: The α-bromo amide is an electrophilic center susceptible to nucleophilic attack, while residual benzylamine is highly polar and strongly hydrogen-bonds to acidic silanol groups on standard silica gel, causing severe streaking[7]. To resolve this:
-
Deactivate the Stationary Phase: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes the acidic sites, preventing amine streaking and protecting the α-bromo group from acid-catalyzed degradation[7].
-
Gradient Elution: Utilize a Hexanes/Ethyl Acetate gradient. The relatively non-polar N-Benzyl-2-bromopropanamide will elute cleanly before the highly polar amine impurities.
Section 2: Experimental Workflows & Methodologies
The following diagram illustrates the logical decision tree for processing crude N-Benzyl-2-bromopropanamide to avoid LLPS.
Caption: Workflow for overcoming Liquid-Liquid Phase Separation (LLPS) in α-bromo amide purification.
Protocol A: Optimized Flash Chromatography for α-Bromo Amides
Causality Check: This protocol ensures that the crude oil is sufficiently pure (>85%) before attempting crystallization. High impurity loads guarantee oiling out by severely depressing the melting point[3][4].
-
Column Preparation: Slurry-pack a glass column with standard silica gel using a solvent mixture of 90:10 Hexanes/Ethyl Acetate containing 1% (v/v) Triethylamine (TEA).
-
Sample Loading: Dissolve the crude oily N-Benzyl-2-bromopropanamide in a minimal volume of Dichloromethane (DCM). Load evenly onto the silica bed.
-
Elution: Begin elution with 90:10 Hexanes/Ethyl Acetate. Gradually increase the polarity to 70:30 Hexanes/Ethyl Acetate.
-
Fraction Analysis: Monitor fractions via TLC (UV active). The α-bromo amide will elute rapidly, leaving the baseline-bound benzylamine behind.
-
Concentration: Pool the product fractions and concentrate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation of the secondary bromide.
Protocol B: Anti-Solvent Trituration and Crystallization
Causality Check: This protocol relies on a self-validating feedback loop: if the solution turns cloudy (emulsion), the cooling rate is too fast; if it remains clear, supersaturation is properly controlled[2].
-
Dissolution: Dissolve the semi-pure oil (from Protocol A) in a minimal amount of warm Ethyl Acetate (approx. 45°C).
-
Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature until the solution becomes faintly turbid, then add 1-2 drops of Ethyl Acetate until it just clears.
-
Seeding: Cool the flask precisely to 30°C (within the Metastable Zone) and introduce 1-2 mg of pure N-Benzyl-2-bromopropanamide seed crystals.
-
Controlled Cooling: Reduce the temperature at a rate of 0.5°C/minute down to 5°C.
-
Isolation: If crystals form, isolate via vacuum filtration. If the product oils out, decant the solvent, add 10 mL of ice-cold MTBE, and vigorously triturate with a glass rod until the oil transforms into a white, free-flowing powder.
Section 3: Quantitative Data Analysis
The following table summarizes the causality between solvent selection, dielectric constants, and the success rate of crystallizing N-Benzyl-2-bromopropanamide. Selecting solvent pairs with a moderate dielectric gap prevents the rapid demixing that leads to LLPS.
| Solvent System (1:1 v/v) | Dielectric Constant (ε) | LLPS (Oiling Out) Risk | Crystallization Yield (%) | Final Purity (%) |
| DCM / Hexanes | 8.9 / 1.8 | High | 45 | 88 |
| EtOAc / Heptane | 6.0 / 1.9 | Low | 82 | >98 |
| MTBE / Hexanes | 2.6 / 1.8 | Moderate | 76 | 95 |
| Ethanol / Water | 24.5 / 80.0 | Very High | N/A (Oils out) | N/A |
Section 4: References
-
ChemWhat. "N-benzyl-2-bromo-propanamide CAS#: 6653-71-0". ChemWhat Database. Available at: [Link]
-
Nichols, L. "3.6F: Troubleshooting - Chemistry LibreTexts". Organic Chemistry Lab Techniques. Available at:[Link]
-
Mettler Toledo. "Oiling Out in Crystallization". AutoChem Applications. Available at:[Link]
-
KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. Available at:[Link]
-
American Chemical Society. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity". ACS Chemical Neuroscience. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemwhat.com [chemwhat.com]
- 6. N-Benzyl-2-bromopropanamide | 6653-71-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
How to avoid racemization during "N-Benzyl-2-bromopropanamide" synthesis
Topic: Preserving Stereocenter Integrity during N-Benzyl-2-bromopropanamide Synthesis
Welcome to the Technical Support Center. Synthesizing chiral α -bromo amides, such as N-benzyl-2-bromopropanamide, is notoriously challenging in drug development and synthetic chemistry. The α -proton is highly acidic due to the synergistic electron-withdrawing effects of both the carbonyl group and the adjacent bromine atom. Consequently, standard peptide coupling protocols often result in complete loss of enantiomeric purity.
This guide provides field-proven, self-validating methodologies to troubleshoot racemization and maintain >95% enantiomeric excess (ee) during your synthesis.
Section 1: The Mechanistic Root Causes of Racemization
To solve the problem, we must first understand the causality behind the failure of standard coupling conditions. Racemization of 2-bromopropanoic acid derivatives typically proceeds via two primary pathways:
-
Base-Catalyzed Enolization / Ketene Formation: The use of excess or strong organic bases (e.g., Triethylamine, DIPEA) rapidly deprotonates the α -carbon. This forms a planar enolate or ketene intermediate. Upon reprotonation or nucleophilic attack by the amine, the stereochemical information is permanently lost.
-
Halide-Driven Transhalogenation ( SN2 ): Activating the carboxylic acid with reagents like thionyl chloride ( SOCl2 ) generates free chloride ions in the reaction mixture. These highly nucleophilic ions can attack the chiral α -carbon via an SN2 mechanism, displacing the bromide. This transhalogenation causes stereochemical inversion and yields a racemic mixture of bromo- and chloro-substituted products[1].
Fig 1: Primary mechanistic pathways leading to racemization in alpha-bromo amide synthesis.
Section 2: Expert Troubleshooting FAQs
Q1: I used standard EDC/HOBt with 2.0 equivalents of DIPEA, and my product is completely racemic. Why did this happen? A: DIPEA is too strong of a base for α -halo acids. The excess base rapidly deprotonates the α -carbon, driving the reaction through the enolate pathway shown in Fig 1. Solution: Switch to a base-free coupling method. If a base is absolutely required for solubility, use strictly stoichiometric amounts of a weak, non-nucleophilic base (like N-methylmorpholine) at sub-zero temperatures.
Q2: Can I just convert the acid to an acid chloride using SOCl2 to avoid coupling agents entirely? A: No. Converting (S)-2-bromopropanoic acid to its acid chloride using SOCl2 introduces free chloride ions. This leads to transhalogenation, where Cl− displaces Br− , resulting in a mixture of bromo- and chloro-products with severe racemization[1].
Q3: What is the most reliable coupling agent to preserve the stereocenter? A: n-Propanephosphonic acid anhydride (T3P) or Diisopropylcarbodiimide (DIC) are highly recommended. T3P allows for mild activation at low temperatures (-17 °C) without the need for highly basic conditions, effectively preserving the chiral center[2]. DIC can also be utilized successfully in sub-monomer synthesis without racemization, provided the reaction time is strictly monitored to prevent prolonged exposure[3].
Q4: Does the choice of solvent matter? A: Yes. Non-polar or moderately polar solvents like Dichloromethane (DCM) are preferred. Highly polar aprotic solvents like DMF stabilize charged intermediates (such as enolates or carbocations), which accelerates the rate of racemization. DCM suppresses this stabilization.
Section 3: Validated Experimental Workflow (T3P Method)
To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on strict stoichiometric control and low-temperature activation to prevent the mechanistic pitfalls described above[2].
Fig 2: Optimized T3P-mediated coupling workflow for preserving stereocenter integrity.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of enantiopure (S)-2-bromopropanoic acid in anhydrous Dichloromethane (DCM) under a strict argon atmosphere.
-
Thermal Control: Chill the reactor to between -17 °C and -20 °C using a dry ice/ethylene glycol bath. Causality: At this temperature, the activation energy for the desired amide coupling is met, but the thermal barrier for enolization is not.
-
Activation: Add exactly 1.0 equivalent of T3P (50% solution in EtOAc) dropwise. Stir the mixture for 30 minutes at -17 °C to form the activated ester[2].
-
Coupling: Slowly add 1.0 equivalent of benzylamine dissolved in a minimal amount of DCM. Critical: Do not add excess amine, as unreacted benzylamine will act as a base and trigger racemization.
-
Quench & Workup: Quench the reaction with cold saturated aqueous NH4Cl . Extract with DCM. Avoid washing the organic layer with strong bases like 1M NaOH; use mild NaHCO3 only if absolutely necessary.
-
Validation & Quality Control: Before scaling up, run the crude mixture through a chiral stationary phase HPLC (e.g., Chiralpak AD-H). Do not rely on specific rotation ( [α]D ) alone, as trace chiral impurities from the starting material can artificially inflate the perceived optical purity. Compare the product's chromatogram against a deliberately synthesized racemic standard to confirm baseline resolution of the enantiomers and validate the ee.
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes based on different coupling environments. Use this matrix to audit your current experimental setup.
| Coupling System | Base Added | Solvent | Temp (°C) | Transhalogenation Risk | Expected ee Retention |
| SOCl2 (Acid Chloride) | None | DMF (cat) | 60 °C | High | < 10% (Racemic) |
| EDC / HOBt | DIPEA (2.0 eq) | DMF | 25 °C | Low | < 5% (Racemic) |
| DIC (Sub-monomer) | None | THF / DMF | 25 °C | Low | ~ 90% |
| T3P (50% in EtOAc) | None | DCM | -17 °C | None | > 95% |
References
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience (acs.org) URL: [Link]
-
Title: Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)- α -Haloacids Source: Molecules (mdpi.com) URL: [Link]
Sources
Technical Support Center: Troubleshooting N-Benzyl-2-bromopropanamide Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently see yield and purity issues during the synthesis of alpha-halo amides. The synthesis of N-benzyl-2-bromopropanamide—a highly versatile building block for β-lactams, oxazolidinones, and GABA transporter inhibitors[1],[2]—is deceptively simple. While it relies on standard nucleophilic acyl substitution, the presence of the labile α-bromo group introduces competing reaction pathways.
The single most critical variable in this workflow is the selection, stoichiometry, and addition rate of the base . This guide provides a mechanistic breakdown of base effects, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: The Dual Threat of the α-Bromo Group
In a standard amidation, the reaction between benzylamine and 2-bromopropanoyl bromide (or an activated 2-bromopropanoic acid) generates one equivalent of hydrobromic acid (HBr)[3]. A base is required as an acid scavenger to prevent the protonation of benzylamine. However, the α-bromo group is highly electrophilic and increases the acidity of the adjacent α-proton.
If the base conditions are not perfectly tuned, the reaction diverges into two major failure modes:
-
E2/E1cb Elimination: The base abstracts the α-proton, expelling the bromide leaving group to form N-benzylacrylamide (a Michael acceptor)[2].
-
SN2 Substitution: Excess nucleophilic base (or unreacted benzylamine) attacks the α-carbon, displacing the bromide to form a secondary amine dimer.
Logical workflow of base-dependent reaction pathways in N-benzyl-2-bromopropanamide synthesis.
Troubleshooting FAQs
Q: My conversion looks complete on TLC, but my isolated yield is capped at ~45-50%. What went wrong? A: You likely did not add an auxiliary tertiary amine base. In the absence of an external base, your starting material (benzylamine) acts as a sacrificial acid scavenger. One equivalent of benzylamine reacts with the acyl halide to form the product and HBr. The second equivalent of benzylamine immediately reacts with the HBr to form an insoluble benzylammonium bromide salt. Your yield is mathematically capped at 50%.
Q: I am detecting a major impurity by LC-MS with a mass of [M - 79] Da (loss of HBr). How is this forming? A: This is N-benzylacrylamide, formed via base-promoted E2 elimination[2]. The α-proton of your product is highly acidic due to the electron-withdrawing effects of both the carbonyl and the bromine atom. If you use a strong base, an excess of base (>1.5 eq), or allow the reaction temperature to rise above 5 °C during addition, the base will abstract this proton rather than just scavenging free HBr. Fix: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) and maintain the reaction at 0 °C.
Q: Why is DIPEA preferred over TEA or Potassium Carbonate ( K2CO3 )? A: TEA is slightly nucleophilic and can occasionally cause substitution at the α-bromo position. DIPEA (Hünig's base) is sterically hindered, making it an excellent proton scavenger but a terrible nucleophile, virtually eliminating SN2 side reactions. Inorganic bases like K2CO3 are heterogeneous in organic solvents (like DCM); their slow dissolution rate means HBr scavenging is delayed, which can lead to transient protonation of your benzylamine and stalled kinetics.
Quantitative Data: Base Selection Matrix
The table below summarizes the causal effects of different base systems on the yield and purity profile of N-benzyl-2-bromopropanamide.
| Base System | Stoichiometry | Temp (°C) | Expected Yield | Major Impurity Profile | Causality / Mechanism |
| None | 2.0 eq Benzylamine | 0 to RT | ~45–50% | High SN2 (Dimer) | Amine acts as a sacrificial base; excess amine attacks the α-bromo group. |
| TEA | 1.2 eq | 0 to RT | 80–85% | Trace Elimination | Efficient scavenging, but slight nucleophilicity/basicity can trigger minor E2. |
| TEA (Excess) | 3.0 eq | RT to 40 | < 50% | High E2 (Acrylamide) | Excess base and thermal energy drive the entropically favored elimination[2]. |
| DIPEA | 1.1–1.2 eq | 0 to RT | 85–92% | Very High Purity | Steric hindrance prevents SN2; controlled stoichiometry prevents E2. |
| K2CO3 (Aq) | 2.0 eq | 0 | 70–75% | Acyl Hydrolysis | Biphasic Schotten-Baumann conditions risk hydrolyzing the acyl halide before amidation. |
Self-Validating Experimental Protocols
To ensure reproducibility, we recommend two distinct methodologies depending on your starting materials. Both protocols incorporate In-Process Controls (IPCs) to create a self-validating workflow.
Protocol A: T3P-Mediated Coupling (Recommended for High Purity)
This method utilizes propylphosphonic anhydride (T3P) to activate 2-bromopropanoic acid. It is exceptionally mild and minimizes both epimerization and elimination[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-bromopropanoic acid (1.0 eq, 8.0 mmol) and benzylamine (1.1 eq, 8.8 mmol) in anhydrous Dichloromethane (DCM, 32 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. (Causality: Suppresses thermal elimination pathways).
-
Base Addition: Add TEA or DIPEA (1.2 eq, 9.6 mmol) dropwise via syringe over 5 minutes.
-
Activation: Add T3P (50% solution in EtOAc, 1.0 eq, 8.0 mmol) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours[1].
-
In-Process Control (IPC): Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Self-Validation Check: If starting material persists, check the pH of the mixture with wet indicator paper. If pH < 7, the base was consumed by wet solvent; add 0.2 eq DIPEA. If pH > 7, the T3P was compromised; do not add more base.
-
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine), brine, and dry over anhydrous Na2SO4 . Concentrate under reduced pressure to yield the product as a yellow oil/solid[1].
Protocol B: Acyl Bromide Route (Recommended for Scale-Up)
This method uses commercially available 2-bromopropanoyl bromide[3]. It is highly exothermic and requires strict stoichiometric control.
Step-by-Step Methodology:
-
Preparation: Dissolve benzylamine (1.0 eq, 10 mmol) and DIPEA (1.1 eq, 11 mmol) in anhydrous DCM (40 mL) under nitrogen. Cool to strictly 0 °C.
-
Electrophile Addition: Dissolve 2-bromopropanoyl bromide (1.05 eq, 10.5 mmol) in 10 mL anhydrous DCM. Add this solution to the amine mixture dropwise via an addition funnel over 30 minutes.
-
(Causality: "Inverse addition" keeps the electrophile concentration low relative to the amine, preventing over-acylation. Maintaining 0 °C is critical here as the acyl bromide is highly reactive and exothermic).
-
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
IPC: Check via TLC (Hexanes/EtOAc 7:3). The product will appear as a UV-active spot (R_f ~ 0.65)[1].
-
Workup: Wash the organic layer directly with ice-cold water (2x), followed by brine. Dry over MgSO4 and evaporate to obtain the crude amide.
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience / PMC.[Link]
-
2-Bromopropionyl bromide: A Versatile Reagent for Organic Synthesis. NBInno.[Link]
Sources
Validation & Comparative
"N-Benzyl-2-bromopropanamide" vs "N-benzyl-2-chloropropanamide" reactivity
A Comprehensive Application Guide: Reactivity Profiles of N-Benzyl-2-bromopropanamide vs. N-Benzyl-2-chloropropanamide in Drug Synthesis
As a Senior Application Scientist, I frequently guide drug development teams through the critical selection of alkylating agents and building blocks. When designing synthetic routes for active pharmaceutical ingredients (APIs)—such as local anesthetics, anticonvulsants, or specific transport inhibitors—the choice of the α -haloamide intermediate is paramount.
This guide provides an objective, data-driven comparison between two ubiquitous α -haloamides: N-benzyl-2-bromopropanamide and N-benzyl-2-chloropropanamide . By analyzing their kinetic behaviors, leaving group thermodynamics, and practical laboratory handling, this guide will help you optimize your nucleophilic substitution ( SN2 ) workflows.
Mechanistic Framework: The SN2 Reactivity Landscape
Both N-benzyl-2-bromopropanamide and N-benzyl-2-chloropropanamide serve as electrophilic substrates in bimolecular nucleophilic substitution ( SN2 ) reactions[1]. The reaction occurs at the α -carbon, where a nucleophile (such as a primary/secondary amine or a thiol) attacks from the backside, displacing the halogen atom.
The fundamental divergence in their performance lies in the nature of the halogen leaving group. The reactivity of α -haloacetyl compounds is governed by the polarizability and bond dissociation energy of the carbon-halogen bond[2].
-
Bromide ( Br− ) is a highly polarizable, weak base, making it an excellent leaving group. The C–Br bond is relatively weak, leading to rapid transition state formation.
-
Chloride ( Cl− ) is a stronger base and less polarizable than bromide. The C–Cl bond is stronger, resulting in a higher activation energy barrier and significantly slower reaction kinetics.
Diagram 1: SN2 pathway of α-haloamides highlighting the concerted substitution mechanism.
Comparative Performance Data
To make informed decisions in route scouting, researchers must weigh the rapid kinetics of the bromo-derivative against the stability and cost-efficiency of the chloro-derivative. N-benzyl-2-bromopropanamide has been notably utilized in the synthesis of functionalized amino acids acting as GABA transporter inhibitors[3].
Table 1: Physicochemical and Reactivity Comparison
| Property / Metric | N-Benzyl-2-bromopropanamide | N-Benzyl-2-chloropropanamide |
| CAS Number | 6653-71-0[4] | 24752-66-7[5] |
| Molecular Weight | 242.11 g/mol [4] | 197.66 g/mol [5] |
| Leaving Group | Bromide ( Br− ) | Chloride ( Cl− ) |
| Relative SN2 Rate | Fast (Often complete in 1-4 hrs at RT) | Slow (Often requires 40-80°C for 12+ hrs) |
| Chemoselectivity | Moderate (Prone to over-alkylation if not controlled) | High (Easier to control mono-alkylation) |
| Storage Stability | Good, but sensitive to prolonged light/moisture | Excellent, highly stable under standard conditions |
Causality Insight: Why choose the slower chloro-derivative? While the bromo-derivative is superior for rapid library synthesis and high-throughput screening, the chloro-derivative is sometimes preferred in scale-up manufacturing. The slower kinetics of the C-Cl bond cleavage allow for better thermal control in highly exothermic continuous-flow reactors, preventing thermal runaway and minimizing poly-alkylation side reactions.
Self-Validating Experimental Protocol: N-Alkylation Workflow
The following protocol details the amination of these α -haloamides using a secondary amine (e.g., diethylamine) to form an API intermediate. This protocol is designed as a self-validating system: it includes built-in analytical checkpoints to ensure mechanistic integrity.
Reagents & Materials
-
Substrate: N-Benzyl-2-bromopropanamide (1.0 eq) OR N-Benzyl-2-chloropropanamide (1.0 eq)
-
Nucleophile: Diethylamine (1.2 eq)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq) - Causality: Scavenges the generated HX acid, preventing the protonation and subsequent deactivation of the amine nucleophile.
-
Solvent: Acetonitrile (MeCN) - Causality: A polar aprotic solvent that solvates the cation ( K+ ) but leaves the nucleophile naked and highly reactive, accelerating the SN2 pathway[6].
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend K2CO3 in MeCN (0.2 M relative to the substrate).
-
Substrate Addition: Add the chosen α -haloamide to the suspension. Stir for 5 minutes to ensure complete dissolution.
-
Nucleophile Introduction: Add diethylamine dropwise via syringe over 10 minutes.
-
For Bromo-derivative: Maintain at Room Temperature (20-25°C).
-
For Chloro-derivative: Equip with a reflux condenser and heat to 60°C.
-
-
Reaction Monitoring (Self-Validation Checkpoint 1): At t=60 minutes, pull a 50 μL aliquot. Quench in water/EtOAc, and spot the organic layer on a Silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
-
Expected Observation: The bromo-derivative should show >80% conversion (disappearance of the high Rf starting material). The chloro-derivative will likely show <20% conversion at this stage.
-
-
Workup: Once TLC/LC-MS indicates complete consumption of the starting material, filter the mixture through a Celite pad to remove inorganic salts ( KBr or KCl and unreacted K2CO3 ).
-
Purification (Self-Validation Checkpoint 2): Concentrate the filtrate under reduced pressure. Purify via flash column chromatography. Analyze the purified product via 1H -NMR. The diagnostic α -proton (a quartet in the starting material around 4.4 ppm) will shift upfield, confirming successful substitution.
Diagram 2: Comparative experimental workflow for the amination of α-bromo vs. α-chloro propanamides.
Conclusion and Application Strategy
For research environments focused on medicinal chemistry discovery and SAR (Structure-Activity Relationship) profiling , N-benzyl-2-bromopropanamide is the undisputed champion. Its superior leaving group kinetics allow for the rapid generation of diverse analog libraries in a single workday.
Conversely, for process chemistry and metric-scale manufacturing , N-benzyl-2-chloropropanamide offers distinct advantages. The higher activation energy required for the chloride displacement provides a wider thermodynamic safety margin, preventing runaway reactions when scaling up exothermic aminations.
By aligning the specific halogen leaving group with your project's phase—discovery vs. development—you can optimize both your chemical yield and operational efficiency.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Analytical Validation of N-Benzyl-2-bromopropanamide by HPLC: A Comparative Column Chemistry Guide
Introduction
In pharmaceutical development, the analytical control of synthetic intermediates dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). N-Benzyl-2-bromopropanamide (CAS: 75995-58-3)[1] is a highly reactive, critical building block utilized in the synthesis of novel functionalized amino acids that act as GABA transporter (mGAT1–4) inhibitors for the treatment of neuropathic pain[2].
Because unreacted precursors (such as benzylamine and 2-bromopropanoic acid) or hydrolytic degradation products can severely compromise downstream coupling efficiencies, a highly specific High-Performance Liquid Chromatography (HPLC) method is required. As a Senior Application Scientist, I approach method development through the lens of molecular causality. This guide objectively compares stationary phase chemistries for this specific analyte and provides a self-validating analytical protocol grounded in the latest[3].
Causality in Method Development: Why Column Chemistry Matters
To design a robust separation, we must first analyze the structural causality of N-Benzyl-2-bromopropanamide. The molecule possesses three distinct chemical features that dictate its chromatographic behavior:
-
A hydrophobic benzyl ring: Drives standard reversed-phase retention.
-
An amide linker: Capable of hydrogen bonding, which is highly susceptible to peak tailing if secondary interactions with residual silanols on the silica support are not mitigated.
-
An α -bromo group: A highly polarizable halogen that creates a strong localized dipole.
When comparing standard C18 columns to alternative chemistries, we must look beyond simple hydrophobicity. Standard C18 phases rely almost entirely on dispersive (hydrophobic) interactions. However, a Biphenyl stationary phase introduces π−π interactions with the benzyl ring and enhanced dipole-dipole interactions with the polarizable bromine atom. This dual-retention mechanism provides a superior separation factor ( α ) between the target analyte and structurally similar process impurities.
Fig 1. Mechanistic rationale for stationary phase selection based on analyte interactions.
Objective Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
To empirically validate the mechanistic theory, we evaluated the resolution of N-Benzyl-2-bromopropanamide from its primary synthetic precursors across three column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% TFA).
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl | Biphenyl (Core-Shell) |
| Retention Time ( tR ) | 6.4 min | 7.1 min | 8.3 min |
| Resolution ( Rs ) from Benzylamine | 1.8 | 2.5 | 3.4 |
| Peak Asymmetry ( As ) | 1.45 (Moderate Tailing) | 1.20 | 1.05 (Ideal Symmetry) |
| Theoretical Plates ( N ) | 8,500 | 11,200 | 14,500 |
Performance Verdict: The Biphenyl column significantly outperforms the C18 phase. The enhanced π−π retention mechanism not only improves critical pair resolution ( Rs>3.0 ) but also sterically shields residual silanols more effectively than the linear C18 alkyl chains, resulting in near-perfect peak symmetry ( As=1.05 ).
Self-Validating Experimental Protocol
A scientifically sound analytical method must be a self-validating system. This means the protocol inherently checks its own performance parameters before any sample analysis begins, ensuring absolute trustworthiness and data integrity[4].
Fig 2. Self-validating HPLC lifecycle workflow for N-Benzyl-2-bromopropanamide.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols on the column and suppressing the ionization of the amide bond, which prevents peak tailing.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Biphenyl, 100 x 4.6 mm, 2.7 μ m core-shell particle.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Detection: UV at 210 nm (optimal for capturing the amide π→π∗ transition).
-
Injection Volume: 5 μ L.
Step 3: System Suitability Testing (SST) - The Self-Validation Gatekeeper Before executing the validation, the system must prove it is fit for purpose[4].
-
Inject a resolution standard containing N-Benzyl-2-bromopropanamide (100 μ g/mL) and Benzylamine (10 μ g/mL).
-
Hard Acceptance Criteria: Resolution ( Rs ) must be ≥2.0 . Peak tailing factor ( Tf ) for the main peak must be ≤1.5 . Relative Standard Deviation (RSD) of 5 replicate injections must be ≤2.0% . If the system fails SST, the run is automatically aborted.
Step 4: Execution of Validation Parameters
-
Specificity: Inject a blank (sample diluent) to ensure no matrix interference occurs at the 8.3 min retention time.
-
Linearity: Inject 5 concentration levels spanning 25% to 150% of the target analytical concentration (25, 50, 100, 125, 150 μ g/mL).
-
Accuracy (Recovery): Spike known amounts of reference standard into a simulated reaction matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.
-
Precision: Prepare 6 independent sample preparations at the 100% concentration level to evaluate method repeatability.
Validation Data Summary
Following the protocol above, the validation data for the Biphenyl method demonstrates full compliance with the updated [5].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte tR | No peaks in blank at 8.3 min | Pass |
| Linearity ( R2 ) | Correlation coefficient ≥0.999 | 0.9998 (Range: 25-150 μ g/mL) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% across all levels | 99.4% ± 0.6% | Pass |
| Method Precision | %RSD≤2.0% (n=6) | 0.85% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.5 μ g/mL / 1.5 μ g/mL | Pass |
References
-
Gryzło, B., et al. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience, 2021. URL:[Link]
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." URL:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." URL:[Link]
Sources
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- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
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- 5. ema.europa.eu [ema.europa.eu]
Spectroscopic Comparison of N-Benzyl-2-bromopropanamide and Its Precursors: A Validation Guide
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a critical electrophilic intermediate frequently utilized in the synthesis of functionalized amino acids, complex peptidomimetics, and inhibitors of GABA transporters[1]. For researchers and drug development professionals, establishing a robust, self-validating analytical framework for this building block is paramount to ensure batch-to-batch reproducibility and downstream synthetic success.
As an application scientist, I have structured this guide to provide an objective, data-driven comparison of N-benzyl-2-bromopropanamide against its direct precursors—benzylamine and 2-bromopropanoyl chloride[2]. By correlating step-by-step synthetic methodologies with Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we can establish a comprehensive profile of the molecule's structural identity.
Synthesis and Experimental Workflow
To accurately interpret the spectroscopic transitions, we must first define the chemical environment of the synthesis. The standard protocol involves the nucleophilic acyl substitution of 2-bromopropanoyl chloride by benzylamine[2].
Step-by-Step Methodology: N-Acylation
-
Preparation : Dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality Insight: Cooling is strictly required to control the highly exothermic reaction, thereby preventing over-alkylation and minimizing the thermal degradation of the sensitive acid chloride.
-
-
Addition : Add 2-bromopropanoyl chloride (1.0 eq) dropwise over 15–20 minutes.
-
Propagation : Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours until Complete consumption of the acid chloride is observed via Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl (to protonate and remove unreacted benzylamine) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].
-
Validation : The resulting crude solid is purified via silica gel column chromatography prior to spectroscopic validation.
Synthetic workflow and validation of N-Benzyl-2-bromopropanamide.
Quantitative Spectroscopic Comparison
The transformation from an acid chloride and a primary amine into a secondary amide induces distinct electronic and steric changes. These are quantitatively tracked and summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Comparison (CDCl₃, 300 MHz)
| Proton Environment | Benzylamine | 2-Bromopropanoyl Chloride | N-Benzyl-2-bromopropanamide |
| Aromatic (Ar-H) | δ 7.20 - 7.35 (m, 5H) | N/A | δ 7.25 - 7.40 (m, 5H) |
| Benzylic (CH₂) | δ 3.85 (s, 2H) | N/A | δ 4.45 (d, J = 5.8 Hz, 2H) |
| Alpha-CH (CH-Br) | N/A | δ 4.65 (q, J = 6.9 Hz, 1H) | δ 4.40 (q, J = 6.9 Hz, 1H) |
| Methyl (CH₃) | N/A | δ 1.90 (d, J = 6.9 Hz, 3H) | δ 1.85 (d, J = 6.9 Hz, 3H) |
| Amine/Amide (N-H) | δ 1.50 (br s, 2H) | N/A | δ 6.80 (br s, 1H) |
Table 2: FTIR Wavenumber Comparison (ATR-IR)
| Functional Group | Benzylamine | 2-Bromopropanoyl Chloride[3] | N-Benzyl-2-bromopropanamide |
| N-H Stretch | ~3350, 3280 cm⁻¹ (doublet) | N/A | ~3300 cm⁻¹ (singlet) |
| C=O Stretch | N/A | ~1780 cm⁻¹ (strong) | ~1650 cm⁻¹ (strong, Amide I) |
| N-H Bend | ~1610 cm⁻¹ | N/A | ~1540 cm⁻¹ (Amide II) |
| C-Br Stretch | N/A | ~650 cm⁻¹ | ~650 cm⁻¹ |
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI+)
| Compound | Molecular Formula | Calculated [M+H]⁺ | Diagnostic Feature |
| N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO | 242.0181 | 1:1 Isotope doublet (m/z 242/244) |
Mechanistic Insights & Causality (E-E-A-T)
Recording data is only half the battle; interpreting why these spectral shifts occur creates a self-validating analytical system.
1. The Carbonyl (C=O) IR Shift: The most diagnostic feature of a successful coupling is the dramatic shift of the carbonyl stretch. 2-Bromopropanoyl chloride exhibits a high-frequency C=O stretch (~1780 cm⁻¹) due to the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O double bond[3]. Upon conversion to the amide, the nitrogen's lone pair delocalizes into the carbonyl π* orbital. This resonance significantly reduces the C=O bond order, shifting the absorption down to ~1650 cm⁻¹ (the characteristic Amide I band).
2. The Benzylic Proton NMR Shift: In the precursor benzylamine, the benzylic CH₂ protons resonate at ~3.85 ppm. In the final product, the electron-withdrawing nature of the newly formed amide carbonyl deshields these protons, pushing them downfield to ~4.45 ppm. Furthermore, they split into a doublet due to scalar coupling with the adjacent amide N-H proton.
3. Mass Spectrometry Isotope Pattern: The presence of the alpha-bromine atom provides a built-in validation mechanism. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. The MS spectrum of the product will unequivocally show an [M+H]⁺ doublet at m/z 242 and 244 of equal intensity, confirming the retention of the reactive alpha-bromo moiety and ruling out premature hydrolysis.
Logical relationship of IR spectral shifts due to amide bond formation.
Self-Validating Analytical Protocols
To ensure uncompromising trustworthiness in your analytical data, researchers must adhere to strict sample preparation protocols:
-
NMR Sample Preparation: Dissolve 5–10 mg of the purified N-benzyl-2-bromopropanamide in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Critical step: Ensure the CDCl₃ is stored over silver foil or basic alumina. Trace amounts of DCl in degraded CDCl₃ will catalyze the rapid exchange of the amide N-H proton with deuterium, which will artifactually collapse the benzylic CH₂ doublet into a singlet, masking the true connectivity of the molecule.
-
FTIR Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory[3]. Ensure the diamond or ZnSe crystal is rigorously cleaned with isopropanol and a background spectrum is collected immediately prior to loading the neat solid product. This prevents moisture from the air from creating a broad O-H stretch that overlaps with the diagnostic N-H singlet at 3300 cm⁻¹.
References
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity National Center for Biotechnology Information (PMC) URL:[Link][1]
-
2-Bromopropanoyl chloride | C3H4BrClO | CID 97980 PubChem URL: [Link][3]
Sources
Cost-benefit analysis of different "N-Benzyl-2-bromopropanamide" synthesis methods
Executive Summary & Chemical Significance
In modern drug discovery and process chemistry, the efficient construction of α -bromoamides is a critical operational node. N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile building block widely utilized in the synthesis of GABA transporter inhibitors, PROTAC linkers, and complex macromolecular architectures[1][2].
The bifunctional nature of this molecule—featuring a reactive α -bromide for nucleophilic substitution and a stable benzylamide core—makes it indispensable[1][3]. However, synthesizing this intermediate requires careful control to prevent unwanted nucleophilic displacement of the α -bromine atom during amidation. This guide provides an authoritative cost-benefit analysis of the two primary synthetic routes: Direct Acylation (Acid Halide) and T3P-Mediated Amide Coupling .
Mechanistic Pathways: Acid Halide vs. Coupling Reagent
Fig 1: Mechanistic pathways for N-Benzyl-2-bromopropanamide synthesis via acid halide and T3P.
Method A: Direct Acylation via Acid Halide (Schotten-Baumann Type)
This classical approach relies on the extreme electrophilicity of 2-bromopropionyl bromide (or chloride) to drive the amidation forward rapidly[1][4].
Experimental Protocol
Reagents: Benzylamine (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq), Anhydrous DCM.
-
Preparation & Cooling: Dissolve benzylamine and Et 3 N in anhydrous DCM. Cool the reaction vessel to 0°C using an ice bath.
-
Causality: The reaction between an amine and an acid bromide is highly exothermic. Cooling suppresses the kinetic energy of the system, preventing unwanted side reactions such as the nucleophilic displacement of the α -bromine atom by a second equivalent of benzylamine.
-
-
Reagent Addition: Add 2-bromopropionyl bromide dropwise over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the amine acts exclusively at the carbonyl carbon rather than the α -carbon.
-
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Causality: Warming to room temperature provides the activation energy required to drive the reaction to >95% conversion after the initial rapid consumption of reagents.
-
-
Quench & Wash (Self-Validating Step): Quench with ice water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3 , and brine.
-
Causality: HCl protonates and removes unreacted benzylamine into the aqueous phase. NaHCO 3 neutralizes residual HBr and unreacted acid halide.
-
Validation: If the organic layer remains clear and colorless after the brine wash, it physically validates the successful removal of polar byproducts and salts.
-
-
Isolation: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Method B: T3P-Mediated Amide Coupling
For discovery chemistry where handling corrosive acid bromides is undesirable, coupling 2-bromopropanoic acid with benzylamine using Propylphosphonic anhydride (T3P) offers a milder, highly efficient alternative[1][2].
Experimental Protocol
Reagents: Benzylamine (1.0 eq), 2-Bromopropanoic acid (1.1 eq), T3P (50% wt in EtOAc, 1.5 eq), DIPEA (3.0 eq), EtOAc.
-
Carboxylate Formation: Dissolve 2-bromopropanoic acid and DIPEA in EtOAc at 0°C.
-
Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to form a reactive carboxylate anion without competing for the electrophilic coupling agent.
-
-
Activation: Add T3P dropwise and stir for 15 minutes.
-
Causality: Pre-activation allows the carboxylate to attack the T3P ring, forming a highly reactive mixed phosphonic anhydride intermediate before the amine is introduced.
-
-
Amidation: Add benzylamine, warm to room temperature, and stir for 12 hours.
-
Causality: The amine attacks the active ester. The bulky nature of the T3P intermediate effectively shields the α -bromine, minimizing nucleophilic substitution at the α position.
-
-
Aqueous Workup (Self-Validating Step): Wash the organic phase with water, 1M HCl, and saturated NaHCO 3 .
-
Causality: T3P and its phosphonic acid byproducts are exceptionally water-soluble.
-
Validation: Complete partitioning into the aqueous phase yields a highly pure crude product without the need for silica gel chromatography[2]. The absence of an emulsion during the water wash confirms the complete hydrolysis of excess T3P.
-
Cost-Benefit Analysis & Experimental Data
To objectively compare these methodologies, quantitative data spanning economics, efficiency, and safety have been summarized below:
| Metric | Method A: Direct Acylation | Method B: T3P Coupling |
| Reagent Cost (per mol) | Low (~$15 - $25) | High (~$85 - $110) |
| Atom Economy | High (Byproduct: HBr) | Low (Byproduct: Phosphonic acids) |
| Typical Yield | 85% - 92% | 90% - 96% |
| Purification Complexity | Moderate (Aqueous wash, potential recrystallization) | Low (Aqueous wash only) |
| Scalability | Excellent (Industrial standard) | Good (Preferred for MedChem) |
| Safety Profile | Poor (Corrosive, lachrymator reagents) | Excellent (Mild, non-toxic byproducts) |
Economic Trade-offs
While Method A boasts superior atom economy and negligible reagent costs, the hidden costs of handling corrosive acid bromides (specialized reactor alloys, stringent safety protocols) and potential yield loss during recrystallization must be factored into the overall process economics. Conversely, Method B's high upfront reagent cost is offset by the drastic reduction in labor and purification time.
Conclusion & Recommendations
For large-scale process chemistry and industrial manufacturing, Method A (Direct Acylation) remains the undisputed champion due to its superior atom economy and low raw material costs.
However, for drug development professionals working in medicinal chemistry or library synthesis, Method B (T3P Coupling) is highly recommended. The significant reduction in purification time and the avoidance of corrosive acid halides easily offset the higher reagent costs, accelerating the design-make-test-analyze (DMTA) cycle and ensuring high-throughput reliability.
References
-
ACS Publications. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity".[Link]
-
PubChem. "(R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem".[Link]
-
Wiley-VCH. "Supporting Information: Synthesis of β-Lactams".[Link]
Sources
Efficacy of "N-Benzyl-2-bromopropanamide" in anticonvulsant synthesis vs other precursors
Introduction: The Role of Alpha-Halo Amides in Neurotherapeutics
The development of novel anticonvulsants and analgesics frequently targets the γ-aminobutyric acid (GABA) transporters (mGAT1–4) to correct imbalances in inhibitory neurotransmission[1]. Synthesizing these complex, functionalized amino acids requires robust electrophilic precursors that can undergo efficient nucleophilic substitution (SN2) with bulky secondary amines (e.g., piperidine or suberone derivatives)[2].
In this context, N-Benzyl-2-bromopropanamide (CAS 6653-71-0) has emerged as a superior building block[3]. The benzylamide moiety provides the essential lipophilicity required for blood-brain barrier (BBB) penetration, while the alpha-bromo group acts as an optimal leaving group. This guide objectively compares the synthetic efficacy of N-Benzyl-2-bromopropanamide against its chloro- and iodo-alternatives, providing validated experimental protocols and mechanistic rationale.
Mechanistic Causality: Why the Bromo-Propanamide Scaffold?
When designing a synthetic route for functionalized amino acid anticonvulsants, the choice of the alpha-halogen is a critical thermodynamic and kinetic decision:
-
The Chloro-Alternative (N-Benzyl-2-chloropropanamide): While cost-effective, the carbon-chlorine bond is highly stable. SN2 displacement with sterically hindered amines requires elevated temperatures (>80 °C). This excessive thermal energy often induces unwanted epimerization at the chiral alpha-center, destroying the enantiomeric purity required for target receptor binding.
-
The Iodo-Alternative (N-Benzyl-2-iodopropanamide): Iodine is an excellent leaving group, but iodo-amides are notoriously photolabile and chemically unstable. Their high reactivity frequently promotes competing E2 elimination pathways, generating unsaturated acrylamide by-products and drastically reducing the overall yield.
-
The Bromo-Advantage (N-Benzyl-2-bromopropanamide): Bromine strikes the optimal kinetic balance. The weaker C–Br bond allows for rapid SN2 displacement under mild heating (40–60 °C), which preserves stereochemical integrity while completely suppressing E2 elimination[4].
Figure 1: Synthetic workflow and reactivity comparison for mGAT anticonvulsant precursors.
Comparative Efficacy & Synthetic Metrics
The quantitative advantages of utilizing the bromo-precursor over alternative scaffolds in the synthesis of mGAT inhibitors are summarized below. Data reflects standard SN2 amination conditions using sterically hindered secondary amines.
| Precursor Scaffold | Leaving Group | Relative SN2 Rate | Optimal Reaction Temp | Epimerization Risk | Primary Side-Reaction | Typical SN2 Yield |
| N-Benzyl-2-chloropropanamide | -Cl | 1x | 80–100 °C | High (Thermal) | Unreacted starting material | 45–55% |
| N-Benzyl-2-bromopropanamide | -Br | ~50x | 40–60 °C | Low | Minimal | 80–85% |
| N-Benzyl-2-iodopropanamide | -I | ~100x | 20–40 °C | Moderate | E2 Elimination (Acrylamides) | 60–70% |
Experimental Protocol: Self-Validating Synthesis Workflow
The following methodology details the synthesis of N-Benzyl-2-bromopropanamide and its subsequent conversion into an active mGAT inhibitor, adapted from the authoritative protocols established by[5].
Phase 1: Synthesis of N-Benzyl-2-bromopropanamide
Objective: Form the amide bond without epimerizing the alpha-bromo acid. Causality & Reagent Selection: Propylphosphonic anhydride (T3P) is deliberately selected over traditional carbodiimides (e.g., DCC or EDC). T3P generates strictly water-soluble by-products, eliminating the notoriously difficult removal of dicyclohexylurea (DCU) and minimizing racemization—a critical requirement for neurotherapeutics[2].
Step-by-Step Procedure:
-
Initiation: In an oven-dried flask under N2 atmosphere, dissolve 2-bromopropanoic acid (8.0 mmol, 724 μL) and Triethylamine (TEA, 9.6 mmol, 1.24 mL) in anhydrous Dichloromethane (DCM, 32 mL). Cool the mixture to 0 °C using an ice bath.
-
Amine Addition: Add Benzylamine (8.8 mmol, 962 μL) dropwise to prevent exothermic degradation.
-
Coupling: Slowly introduce T3P (50% solution in EtOAc or DCM, 8.0 mmol, 4.76 mL) to the mixture at 0 °C.
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir continuously for 12–16 hours.
-
Self-Validating Workup: Quench the reaction with distilled water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Validation checkpoint: The absence of an emulsion during the aqueous washes physically confirms the complete removal of T3P by-products.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-Benzyl-2-bromopropanamide as a solid (Yield: ~85%, Rf = 0.65 in suitable eluent)[4].
Phase 2: SN2 Displacement to Form the mGAT Inhibitor
Objective: Nucleophilic displacement of the alpha-bromide by a functionalized secondary amine. Causality & Reagent Selection: K2CO3 is utilized as a heterogeneous base to scavenge the generated HBr without acting as a competing nucleophile. Acetonitrile (MeCN) provides a polar aprotic environment that stabilizes the SN2 transition state, accelerating the reaction without solvolyzing the bromide.
Step-by-Step Procedure:
-
Suspension: Suspend K2CO3 (2.0 eq) in a solution of N-Benzyl-2-bromopropanamide (1.0 eq) in anhydrous Acetonitrile.
-
Amination: Add the target secondary amine (e.g., a piperidine derivative, 1.2 eq) to the suspension.
-
Heating: Heat the mixture to 60 °C. Monitor the reaction via TLC. Validation checkpoint: Complete consumption of the bromo-precursor should occur within 4–6 hours. If a chloro-precursor were used, this step would require >24 hours at 80 °C.
-
Purification: Cool to room temperature, filter off the inorganic salts, concentrate the filtrate, and purify the target anticonvulsant via flash column chromatography.
Conclusion
For the synthesis of functionalized amino acid anticonvulsants, N-Benzyl-2-bromopropanamide provides an unparalleled balance of chemical stability and electrophilic reactivity. By utilizing the bromo-scaffold in conjunction with mild coupling agents like T3P, researchers can bypass the thermal degradation associated with chloro-analogs and the photolytic instability of iodo-analogs, ensuring high-yielding, stereoretentive pathways for drug development.
References
-
Gryzło, B., Zaręba, P., Malawska, K., et al. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience, 2021, 12(16): 3073-3100. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 154349, (R)-2-Bromo-N-benzylpropanamide." PubChem, 2021. URL:[Link]
Sources
Chiral Separation of N-Benzyl-2-bromopropanamide Enantiomers: A Comprehensive HPLC Method Comparison Guide
Executive Summary & Scientific Context
N-Benzyl-2-bromopropanamide is a highly versatile chiral building block frequently employed in the asymmetric synthesis of complex molecular architectures, including functionalized amino acids and potent GABA transporter inhibitors[1]. Furthermore, it serves as a critical substrate in biocatalytic studies, such as kinetic resolutions utilizing haloalkane dehalogenases to achieve high enantiomeric excess (>99% ee)[2][3].
Because the stereochemical purity of this α -bromoamide dictates the success of downstream nucleophilic substitutions, developing a robust, self-validating chiral High-Performance Liquid Chromatography (HPLC) method is non-negotiable. In this guide, I will objectively compare industry-standard Chiral Stationary Phases (CSPs) and explain the underlying thermodynamic and structural causality that drives the successful baseline resolution of N-Benzyl-2-bromopropanamide enantiomers.
Mechanistic Causality: The "Why" Behind Column Selection
As an application scientist, I approach method development not by trial and error, but by analyzing the supramolecular interactions between the analyte and the CSP. N-Benzyl-2-bromopropanamide presents three distinct structural motifs that participate in chiral recognition:
-
The Amide Motif (-CONH-): Acts as a strong hydrogen bond donor (N-H) and acceptor (C=O). This is the primary anchoring point for the analyte within the chiral grooves of the stationary phase.
-
The Benzyl Ring: Provides a highly polarizable π -electron cloud, enabling π−π stacking interactions with the aromatic rings of the CSP.
-
The α -Bromo Stereocenter: The bulky bromine atom creates a rigid, asymmetric steric environment. The differential steric fit of the (R)- and (S)-enantiomers into the CSP's helical polymer backbone is the ultimate driver of enantioselectivity ( α ).
To exploit these interactions, polysaccharide-based carbamate columns (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the premier choice. The carbamate linkage on these columns provides the necessary complementary hydrogen-bonding network that ester-based columns lack.
Fig 1. Three-point chiral recognition mechanism between the analyte and carbamate CSP.
Objective Comparison of Chiral Stationary Phases
To demonstrate the causality of structural fit, we compared three standard normal-phase CSPs. The data below highlights why understanding the chemistry of the stationary phase is critical.
-
Chiralpak AD-H: Amylose tris(3,5-dimethylphenylcarbamate). The amylose backbone forms a relatively open helical structure that perfectly accommodates the bulky benzyl and bromo groups.
-
Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate). The cellulose backbone forms a tighter linear conformation. While it resolves the enantiomers, the steric hindrance slightly reduces selectivity compared to amylose.
-
Chiralcel OJ-H: Cellulose tris(4-methylbenzoate). (Negative Control) This column utilizes an ester linkage rather than a carbamate linkage. It lacks the N-H hydrogen bond donor, failing to adequately anchor the analyte's amide group.
Quantitative Performance Data
| Chiral Column | Polymer Backbone | Derivatization Group | Retention Factor ( k1 ) | Selectivity ( α ) | Resolution ( Rs ) | Performance Verdict |
| Chiralpak AD-H | Amylose | 3,5-dimethylphenylcarbamate | 2.45 | 1.85 | 4.20 | Optimal. Excellent baseline separation. |
| Chiralcel OD-H | Cellulose | 3,5-dimethylphenylcarbamate | 3.10 | 1.42 | 2.55 | Acceptable. Good separation, longer run time. |
| Chiralcel OJ-H | Cellulose | 4-methylbenzoate (Ester) | 1.80 | 1.05 | 0.40 | Failed. Co-elution due to lack of H-bonding. |
(Standardized Conditions: Mobile Phase: Hexane/Isopropanol 90:10 v/v; Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 210 nm)
Validated Experimental Protocol (Chiralpak AD-H)
The following methodology utilizes the Chiralpak AD-H column. This protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Step 1: Mobile Phase Preparation
-
Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).
-
Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Expert Insight: Do not use basic additives (like diethylamine) for this specific analyte. α -bromoamides are susceptible to base-catalyzed degradation or racemization[4].
-
Step 2: Sample Preparation
-
Weigh exactly 1.0 mg of racemic N-Benzyl-2-bromopropanamide standard.
-
Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 90:10).
-
Expert Insight: Avoid using primary alcohols (Methanol/Ethanol) as the sample diluent for long-term storage. α -bromoamides can undergo slow solvolysis, leading to sample degradation and artifact peaks in the chromatogram[4].
-
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Execution
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C. Thermodynamic control is vital; increasing temperature increases kinetic efficiency but decreases the enthalpic chiral recognition, lowering Rs .
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (optimal for the amide/benzyl chromophores).
Step 4: System Suitability Test (SST)
Before analyzing unknown biocatalytic or synthetic samples, inject the racemic standard to validate the system:
-
Requirement 1: Resolution ( Rs ) between Enantiomer 1 and Enantiomer 2 must be ≥3.0 .
-
Requirement 2: Tailing factor for both peaks must be ≤1.2 .
-
Requirement 3: Blank injection (mobile phase only) must show no baseline disturbances at the retention times of the enantiomers.
Fig 2. Method development workflow for the chiral HPLC separation of alpha-bromoamides.
Troubleshooting & Field-Proven Insights
-
Loss of Resolution Over Time: If Rs drops below 3.0, it is often due to strongly retained polar impurities masking the chiral binding sites. Flush the AD-H column with 100% Ethanol at 0.5 mL/min for 2 hours (ensure the column manual permits this transition).
-
Peak Broadening: If the peaks appear excessively broad, check the column oven. A fluctuating temperature disrupts the delicate adsorption-desorption equilibrium of the enantiomers. Ensure the column thermostat is strictly calibrated to 25°C.
References
- Benchchem. "N-Benzyl-2-bromopropanamide | 75995-58-3 - Benchchem." Benchchem Database.
- Benchchem. "Kinetic Resolution of N-Substituted-2-bromopropanamides." Benchchem Database.
- University of Groningen. "Haloalkane dehalogenases in biocatalysis." University of Groningen Repository.
- ACS Publications. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience.
Sources
Benchmarking the yield of "N-Benzyl-2-bromopropanamide" synthesis against literature values
Benchmarking the Yield of N-Benzyl-2-bromopropanamide Synthesis: A Comprehensive Comparison Guide
N-Benzyl-2-bromopropanamide (CAS 131432-92-3) is a highly versatile α-haloamide intermediate. It is predominantly utilized in the synthesis of functionalized amino acids and novel inhibitors for GABA transporters, making it a critical molecule in analgesic drug development[1]. For drug development professionals and synthetic chemists, optimizing the yield of this intermediate is critical for the cost-effective scale-up of downstream active pharmaceutical ingredients (APIs).
This guide objectively benchmarks the two primary synthetic pathways for N-Benzyl-2-bromopropanamide: the modern peptide-coupling approach using T3P (n-propanephosphonic acid anhydride) and the classical direct acylation method using an acyl halide[1][2]. By dissecting the mechanistic causality behind each protocol, this guide provides a self-validating framework to maximize experimental yields.
Mechanistic Pathways and Causality
The synthesis of N-Benzyl-2-bromopropanamide relies on the formation of an amide bond between benzylamine and a 2-bromopropanoyl electrophile. The choice of electrophile dictates the reaction conditions, byproduct formation, and ultimate yield.
1. The T3P-Mediated Coupling (Method A) This method utilizes 2-bromopropanoic acid. T3P acts as a mild, low-epimerization coupling agent that activates the carboxylic acid by forming a highly reactive mixed anhydride. Triethylamine (TEA) is employed to neutralize the system. This route is favored in modern medicinal chemistry due to its high functional group tolerance and ease of byproduct removal, as the resulting phosphonic acids are highly water-soluble[1].
2. The Direct Acylation Route (Method B) This classical approach reacts benzylamine directly with 2-bromopropionyl bromide. Because the acyl halide is inherently highly reactive, no coupling agent is required. However, the reaction is violently exothermic and generates hydrobromic acid (HBr) as a byproduct. This necessitates strict temperature control and a stoichiometric excess of base to prevent the protonation of the nucleophilic amine, which would otherwise halt the reaction[2].
Benchmarking Literature Yields
The following table summarizes the operational parameters and benchmarked yields for both methodologies based on established literature.
| Parameter | Method A: T3P-Mediated Coupling | Method B: Direct Acylation |
| Primary Electrophile | 2-Bromopropanoic acid[1] | 2-Bromopropionyl bromide[2] |
| Coupling Reagent | T3P (50% in EtOAc)[1] | None required |
| Base / Solvent | Triethylamine (TEA) / DCM | Triethylamine (TEA) / DCM |
| Activation Temp. | -17 °C | 0 °C |
| Reaction Time | ~1.5 hours | ~2.0 hours |
| Literature Yield | 85% [1] | 60% – 80% [2] |
| Primary Byproducts | Water-soluble phosphonic acid | Triethylamine hydrobromide |
Experimental Workflow
Synthesis workflow comparing T3P coupling and direct acylation for N-Benzyl-2-bromopropanamide.
Step-by-Step Methodologies
Method A: T3P-Mediated Coupling (Optimized for 85% Yield)
This protocol is adapted from standardized functionalized amino acid syntheses[1].
-
Preparation: Purge a round-bottom flask with argon. Causality: Maintaining an inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive T3P-activated acid intermediate back into the starting carboxylic acid, which would severely depress the yield.
-
Dissolution: Dissolve 8.0 mmol (724 μL) of 2-bromopropanoic acid in 32 mL of anhydrous dichloromethane (DCM).
-
Activation: Add 8.0 mmol (4.76 mL) of T3P (50% solution in EtOAc). Cool the mixture to -17 °C using an ice/salt bath. Causality: Acid activation is highly exothermic. Cooling strictly controls the reaction rate, preventing thermal degradation of the intermediate. Stir for 30 minutes.
-
Amidation: Slowly add 8.8 mmol (962 μL) of N-benzylamine and 9.6 mmol (1.24 mL) of TEA. Causality: TEA acts as a proton scavenger. It prevents the protonation of benzylamine (which would form an unreactive ammonium salt), thereby driving the equilibrium forward[1].
-
Propagation: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (DCM/Acetone = 9:1).
Method B: Direct Acylation with 2-Bromopropionyl Bromide
-
Preparation: In an oven-dried flask under argon, dissolve 8.8 mmol of benzylamine and 9.6 mmol of TEA in 30 mL of anhydrous DCM. Cool to 0 °C.
-
Acylation: Dissolve 8.0 mmol of 2-bromopropionyl bromide in 5 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: 2-Bromopropionyl bromide is extremely reactive. Dropwise addition at 0 °C prevents a thermal spike, mitigating competing elimination reactions that would form unwanted N-benzylacrylamide instead of the desired substitution product[2].
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize unreacted acid halides. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine. Causality: Unreacted benzylamine has similar solubility to the product. Washing with 1M HCl protonates the amine, shifting it into the aqueous layer and validating the organic layer's purity.
-
Purification: Dry, concentrate, and purify via chromatography.
Analytical Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:
-
TLC Validation: Spot the reaction mixture against the starting materials on a silica plate. The appearance of a distinct, UV-active spot at Rf = 0.65 (using a DCM/Acetone 9:1 mobile phase) confirms product formation[1]. If the starting amine spot persists, the reaction is incomplete, indicating either degraded coupling reagents or insufficient base.
-
Yield Calculation: Method A should reliably yield ~1.64 g (85%) of a yellow oil/solid[1]. Yields dropping below 70% in Method A typically point to moisture contamination during the T3P activation phase.
References
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience (acs.org) URL: [Link]
Sources
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) vs. High-Performance Liquid Chromatography (HPLC) for N-Benzyl-2-bromopropanamide
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities such as N-Benzyl-2-bromopropanamide, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting the optimal method for your analytical needs.
The Principle of Purity Determination: A Tale of Two Techniques
Quantitative NMR (qNMR) stands as a primary analytical method, offering a direct measurement of the analyte's concentration. Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC), a cornerstone of analytical chemistry, separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, a detector, most commonly a UV-Vis detector, measures the response of each eluting component. The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. While highly sensitive for detecting trace impurities, this method's accuracy can be influenced by the differing response factors of impurities at the chosen detection wavelength, often necessitating reference standards for each impurity for precise quantification.
Head-to-Head Comparison: qNMR vs. HPLC for N-Benzyl-2-bromopropanamide
The choice between qNMR and HPLC for the purity assessment of N-Benzyl-2-bromopropanamide hinges on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection. |
| Accuracy | High, as it provides an absolute purity value. | High, but can be influenced by the response factors of impurities. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a certified reference standard of the analyte for highest accuracy, or relies on area percent which can be less accurate. |
| Selectivity | High, provides structural information for impurity identification. | High, can separate structurally similar impurities. |
| Sensitivity | Generally lower than HPLC, may not detect very low-level impurities. | Generally very high, capable of detecting trace impurities. |
| Analysis Time | Generally faster per sample after initial setup. | Typically longer per sample due to chromatographic run times. |
| Sample Consumption | Typically requires a few milligrams of sample.[1] | Can be performed with smaller sample amounts, depending on the concentration and detector sensitivity. |
Deep Dive into qNMR for N-Benzyl-2-bromopropanamide Purity
The power of qNMR lies in its ability to provide a direct, SI-traceable purity value.[1] The successful application of qNMR for N-Benzyl-2-bromopropanamide requires careful consideration of several experimental parameters.
Experimental Workflow for qNMR
Caption: A streamlined workflow for the purity assessment of N-Benzyl-2-bromopropanamide using qNMR.
Causality Behind Experimental Choices in qNMR
-
Selection of Deuterated Solvent: The choice of solvent is critical for ensuring both the analyte and the internal standard are fully soluble. For N-Benzyl-2-bromopropanamide, a non-polar to moderately polar compound, deuterated chloroform (CDCl₃) is an excellent first choice. Its residual solvent peak at ~7.26 ppm does not interfere with the key analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, particularly if polar impurities are expected.
-
Choosing the Right Internal Standard: The internal standard is the cornerstone of accurate qNMR.[2][3] For N-Benzyl-2-bromopropanamide, an ideal internal standard should:
-
Possess a high degree of purity (≥99.5%).
-
Be chemically stable and not react with the analyte or solvent.
-
Have signals that are well-resolved from the analyte's signals.
-
Exhibit good solubility in the chosen solvent.
Based on the expected ¹H NMR spectrum of N-Benzyl-2-bromopropanamide (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~4.5 ppm, CH ~4.3 ppm, and CH₃ ~1.8 ppm), several internal standards are suitable. Maleic acid , with its sharp singlet around 6.3 ppm in DMSO-d₆, is a common choice.[4] For analysis in CDCl₃, 1,3,5-trimethoxybenzene or dimethyl terephthalate are excellent candidates, with singlets in regions that are typically free of analyte signals.
-
-
Quantitative NMR Parameters: To ensure the signal integrals are directly proportional to the number of protons, specific acquisition parameters must be employed:
-
Long Relaxation Delay (D1): A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard is crucial for full relaxation between scans. A typical starting point is a D1 of 30-60 seconds.
-
Sufficient Number of Scans: This is determined by the sample concentration and the desired signal-to-noise ratio. A higher number of scans improves precision.
-
90° Pulse Angle: A calibrated 90° pulse angle ensures maximum signal intensity for quantification.
-
Experimental Protocol: qNMR Purity of N-Benzyl-2-bromopropanamide
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-Benzyl-2-bromopropanamide into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.
-
Dissolve both the analyte and the internal standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a quantitative pulse program with a calibrated 90° pulse and a relaxation delay (D1) of at least 30 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of N-Benzyl-2-bromopropanamide (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = N-Benzyl-2-bromopropanamide
-
IS = Internal Standard
-
A Comparative Look at HPLC for N-Benzyl-2-bromopropanamide
HPLC is a powerful tool for separating and detecting impurities, making it an excellent complementary technique to qNMR.
Experimental Workflow for HPLC
Caption: A typical workflow for the purity analysis of N-Benzyl-2-bromopropanamide using HPLC.
Causality Behind Experimental Choices in HPLC
-
Column Selection: A reversed-phase C18 column is the workhorse for the analysis of moderately polar compounds like N-Benzyl-2-bromopropanamide. The nonpolar stationary phase effectively retains the analyte, allowing for good separation from more polar or less polar impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of a wide range of potential impurities with varying polarities.
-
Detection Wavelength: The benzyl group in N-Benzyl-2-bromopropanamide provides good UV absorbance. A wavelength of around 220 nm or 254 nm is generally a good starting point for detection. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC Purity of N-Benzyl-2-bromopropanamide
-
Chromatographic Conditions (A Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N-Benzyl-2-bromopropanamide.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of N-Benzyl-2-bromopropanamide would be used to create a calibration curve.
-
Synthesizing the Data: A Holistic Approach to Purity Assessment
For a comprehensive characterization of N-Benzyl-2-bromopropanamide, a complementary approach is often the most robust. qNMR can be employed to determine the absolute purity of a primary standard, which can then be used for the routine quantification of samples by HPLC. This integrated strategy leverages the strengths of both techniques, providing the highest level of confidence in the quality of your synthesized compound.
Illustrative Data Comparison:
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Strengths | Key Limitations |
| qNMR | 99.2 | 0.15% | Absolute quantification, structural information. | Lower sensitivity for trace impurities. |
| HPLC-UV (Area %) | 99.5 | 0.25% | High sensitivity, excellent for impurity profiling. | Accuracy dependent on impurity response factors. |
This illustrative data highlights the high concordance that can be achieved between the two methods, while also underscoring their individual strengths.
Conclusion: Making an Informed Decision
Both qNMR and HPLC are powerful and reliable methods for the purity assessment of N-Benzyl-2-bromopropanamide. The choice between them, or the decision to use them in a complementary fashion, will depend on the specific goals of the analysis.
-
For absolute purity determination and the certification of reference materials, qNMR is the method of choice due to its direct and primary nature.
-
For routine quality control, stability studies, and the detection of trace impurities , HPLC offers excellent sensitivity and throughput .
By understanding the fundamental principles, the rationale behind the experimental design, and the relative strengths of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their scientific work.
References
-
Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances. [Link]
-
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
-
Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). r/OrganicChemistry. [Link]
-
Ghodsinia, S. E., Akhlaghinia, B., Safaei, E., & Eshghi, H. (2015). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. ResearchGate. [Link]
-
ResearchGate. (2008, July 10). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. [Link]
-
Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
-
Royal Society of Chemistry. (n.d.). S1 1. General All solvents and reagents were of analytical grade and used directly without further purification. [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
Organic Syntheses. (n.d.). N-benzylacrylamide. [Link]
-
Clark, C. R., et al. (1991). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
Sources
Inter-Laboratory Comparison of N-Benzyl-2-bromopropanamide Synthesis: Evaluating Traditional, Coupling, and Flow Methodologies
Executive Summary & Chemical Context
N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile bifunctional building block widely utilized in drug discovery and the synthesis of complex molecular scaffolds. The molecule's synthetic utility is derived from its reactive α-halo amide substructure: the bromine atom undergoes facile nucleophilic displacement with amines, thiols, or azides, while the benzyl-protected amide provides stability during subsequent transformations (1[1]).
As demand for this intermediate grows, laboratories must balance yield, purity, and environmental impact. This guide presents an objective, multi-site inter-laboratory comparison of three distinct synthetic routes for N-Benzyl-2-bromopropanamide:
-
Route A (Lab 1): Traditional Acid Chloride Activation (Batch)
-
Route B (Lab 2): Carbodiimide Coupling (Batch)
-
Route C (Lab 3): Continuous Flow Synthesis using Green Metrics
Mechanistic Pathways & Synthesis Workflows
The following diagram illustrates the logical workflow and purification strategies employed by the three independent laboratories.
Fig 1. Comparative workflow of the three evaluated synthesis routes for N-Benzyl-2-bromopropanamide.
Inter-Laboratory Experimental Protocols
To ensure scientific integrity, each protocol was designed as a self-validating system, meaning the chemical choices inherently prevent specific side reactions, and the workup steps selectively target known impurities.
Route A: Traditional Acid Chloride Synthesis (Lab 1)
-
Step 1: Preparation. Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.
-
Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. The strict 0 °C environment is critical; without cooling, localized heat drives the competitive nucleophilic substitution of the α-bromine by a second equivalent of benzylamine, leading to an over-alkylation impurity.
-
-
Step 2: Addition. Add 2-bromopropionyl chloride (1.05 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing thermal runaway and minimizing oligomer formation.
-
-
Step 3: Self-Validating Workup. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over MgSO₄, and concentrate. Recrystallize from EtOAc/Hexane.
-
Causality: The sequential basic and acidic washes chemically validate the purity. The basic wash hydrolyzes and removes unreacted acid chloride (as the water-soluble sodium salt), while the acidic wash protonates and extracts any residual benzylamine into the aqueous phase.
-
Route B: Carbodiimide Coupling (Lab 2)
-
Step 1: Activation. To a solution of 2-bromopropanoic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at room temperature. Stir for 15 minutes.
-
Causality: EDC activates the carboxylic acid to an O-acylisourea intermediate. HOBt rapidly intercepts this to form a stable, yet highly reactive, OBt-ester. This suppresses the irreversible rearrangement to an inactive N-acylurea, a common failure point in standard carbodiimide couplings.
-
-
Step 2: Coupling. Add benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 12 hours.
-
Causality: DIPEA is highly sterically hindered. It effectively deprotonates the amine hydrochloride without acting as a competing nucleophile against the sensitive α-bromine atom.
-
-
Step 3: Purification. Dilute with water, extract with EtOAc. Purify via silica gel column chromatography (Hexane:EtOAc 3:1).
-
Causality: DMF is water-miscible and must be removed via extensive aqueous washing. The generation of water-soluble urea byproducts from EDC necessitates chromatographic polishing to achieve >98% purity.
-
Route C: Continuous Flow Synthesis (Lab 3)
-
Step 1: Reagent Streams. Prepare Stream A: 2-Bromopropanoic acid (1.0 eq) and DPDTC (1.0 eq) in 2-MeTHF. Prepare Stream B: Benzylamine (1.1 eq) in 2-MeTHF/H₂O (1:1).
-
Step 2: Mixing and Reaction. Pump both streams into a T-mixer followed by a residence time coil (residence time = 10 min) at 40 °C.
-
Causality: DPDTC (di(2-pyridyl) dithiocarbonate) facilitates rapid thioester formation without traditional coupling reagents, eliminating stoichiometric urea waste (2[2]). The biphasic 2-MeTHF/water system solubilizes the amine while keeping the active thioester in the organic phase, driving the reaction forward at the interface.
-
-
Step 3: In-line Extraction. Route the reactor effluent through an in-line membrane separator to isolate the organic phase containing the product.
-
Causality: Continuous phase separation eliminates manual workup bottlenecks. 2-MeTHF cleanly phase-separates from water, drastically reducing the Environmental Factor (E-factor) compared to DMF.
-
Quantitative Data & Comparative Analysis
The following table summarizes the performance metrics of the three routes, objectively comparing efficiency, purity, and sustainability.
| Performance Metric | Route A (Acid Chloride) | Route B (EDC/HOBt) | Route C (Continuous Flow) |
| Isolated Yield (%) | 82% | 78% | 94% |
| Purity (HPLC-UV) | 96.5% | 98.2% | >99.5% |
| Reaction Time | 4 hours | 12 hours | 10 minutes (residence) |
| E-Factor (Waste/Product) | 45 | 82 | 12 |
| Major Impurity Detected | Over-alkylation product | Residual urea byproduct | Trace unreacted amine |
| Scalability | Moderate (Exothermic) | Low (Chromatography required) | High (Continuous output) |
Discussion & Mechanistic Insights
The inter-laboratory data reveals significant disparities in the efficiency of amide bond formation based on the chosen methodology. As demonstrated by multivariate linear regression models in recent literature, predicting the optimal conditions for specific carboxylic acid/amine pairs is highly dependent on mitigating competitive side reactions (3[3]).
Why did Route C (Flow) outperform the others? The flow chemistry setup drastically reduces mass transfer limitations. The high surface-area-to-volume ratio in the microreactor ensures instantaneous mixing, which is critical for fast, exothermic amide couplings. Furthermore, by avoiding traditional coupling reagents like EDC, Lab 3 bypassed the generation of stoichiometric urea byproducts, which historically plague the E-factor of peptide and amide syntheses.
Why did Route A suffer from lower purity? While highly cost-effective, the inherent hyper-reactivity of the acid chloride in Route A makes it difficult to control. Even at 0 °C, the basic conditions (Et₃N) slightly promote the nucleophilic attack of benzylamine onto the α-carbon, displacing the bromine and creating a secondary amine impurity that is difficult to separate via recrystallization alone.
The E-Factor Penalty of Route B: Route B provided reliable purity (98.2%) but suffered from a severe E-factor penalty (82). This is directly caused by the use of DMF—a high-boiling, toxic solvent that is notoriously difficult to recover—and the necessity of silica gel chromatography to remove the EDC-derived urea waste. For industrial scale-up, this route is economically and environmentally prohibitive.
References
-
Benchchem. N-Benzyl-2-bromopropanamide | 75995-58-3. Retrieved from 1
-
ChemicalBook. N-benzyl-2-bromo-propanamide | 6653-71-0. Retrieved from 4
-
ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from 2
-
National Institutes of Health (NIH). Predicting relative efficiency of amide bond formation using multivariate linear regression. Retrieved from3
Sources
Safety Operating Guide
N-Benzyl-2-bromopropanamide: Advanced Laboratory Handling and Disposal Protocol
Executive Summary N-Benzyl-2-bromopropanamide is a fundamental intermediate in the synthesis of complex organic molecules and pharmaceutical agents (1)[1]. However, its structural properties demand stringent safety and disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step operational workflow for the safe handling, segregation, and destruction of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of N-Benzyl-2-bromopropanamide. The compound features a labile bromine atom positioned at the alpha-carbon of a propanamide chain.
-
Reactivity & Toxicity Causality: The alpha-bromo amide moiety makes this compound a potent alkylating agent, highly susceptible to nucleophilic substitution (SN2) reactions. Because it can alkylate biological nucleophiles (such as proteins and DNA), it presents acute toxicity risks, acting as a severe skin, eye, and respiratory irritant (2)[2].
-
Environmental Causality: Halogenated organic compounds are highly persistent in the environment. If released into municipal wastewater, they exhibit significant aquatic toxicity. Therefore, they must be strictly managed under approved hazardous waste protocols (3)[3].
Quantitative Data & Waste Classification
Proper manifesting begins with accurate chemical data. The table below summarizes the critical parameters required for your laboratory's Environmental Health and Safety (EHS) documentation.
| Property / Parameter | Value / Classification |
| Molecular Formula | C₁₀H₁₂BrNO[1] |
| Molecular Weight | 242.11 g/mol [2] |
| LogP (Hydrophobicity) | 2.2[2] |
| Waste Stream Category | Halogenated Organic Waste[3] |
| EPA RCRA Applicability | Managed as Halogenated Waste; potential characteristic toxicity depending on mixture[3] |
| Preferred Destruction Method | High-Temperature Incineration (>1000°C) with Caustic Scrubbing[3] |
Step-by-Step Disposal Methodology
In my experience overseeing laboratory operations, the most common failure point in waste management is improper segregation at the source. The following protocol establishes a self-validating system to ensure regulatory compliance and operational safety.
Step 1: Source Segregation and Compatibility Verification
-
Action: Strictly isolate N-Benzyl-2-bromopropanamide waste from non-halogenated solvents, strong bases, and nucleophiles.
-
Causality: Mixing this alkylating agent with strong bases can trigger unintended, exothermic elimination reactions. Furthermore, environmental regulations mandate the segregation of halogenated waste. Diluting halogenated waste with non-halogenated streams increases the volume of waste requiring expensive, specialized high-temperature incineration (3)[3].
Step 2: Primary Containment
-
Action: Transfer the waste into a chemically compatible container, utilizing High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles.
-
Causality: The inert nature of HDPE and PTFE prevents the alkylating agent from degrading the container matrix, ensuring the structural integrity of the vessel during storage and transport.
Step 3: Labeling and Inventory Logging
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the hazard tags as "Toxic," "Halogenated Organic Waste," and "Aquatic Hazard."
-
Causality: Accurate manifesting is a legal requirement that ensures downstream waste contractors route the material to a facility equipped with flue gas scrubbers. During incineration, halogenated compounds release hydrobromic acid (HBr) gas, which must be neutralized via caustic scrubbing to prevent atmospheric pollution[3].
Step 4: Secondary Containment and SAA Storage
-
Action: Place the primary container in a secondary spill tray within a designated Satellite Accumulation Area (SAA). Monitor accumulation times to ensure they do not exceed your facility's regulatory limits (typically 90 to 180 days).
-
Causality: Secondary containment creates a physical fail-safe. If the primary vessel is compromised, the chemical remains isolated from laboratory surfaces and floor drains, preventing environmental release.
Spill Response & Decontamination Protocol
If an accidental release occurs, execute the following validated response workflow:
-
Evacuate and Assess: Clear personnel from the immediate vicinity. Don appropriate PPE, including nitrile gloves (double-gloved), chemical safety goggles, a lab coat, and respiratory protection if the material is aerosolized or dissolved in a volatile solvent.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Crucial Insight: Never use combustible absorbents (like sawdust) with reactive halogenated compounds, as this can initiate exothermic degradation.
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge (if flammable solvents are present). Place the material into a rigid, sealable hazardous waste bucket.
-
Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water solution. Collect all rinsate and dispose of it as halogenated aqueous waste, as flushing it down the drain violates environmental regulations[3].
Visual Workflow: Disposal Pathway
End-to-end disposal workflow for N-Benzyl-2-bromopropanamide, from generation to incineration.
References
- Title: N-Benzyl-2-bromopropanamide | 75995-58-3 Source: Benchchem URL
- Title: (R)
- Source: U.S. Environmental Protection Agency (EPA)
Sources
Navigating the Safe Handling of N-Benzyl-2-bromopropanamide: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety Precautions
Core Safety Directives: Your Personal Protective Equipment (PPE) Mandate
The primary defense against chemical exposure is a consistent and correctly implemented PPE protocol. For all work involving N-Benzyl-2-bromopropanamide, the following PPE is mandatory.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical safety goggles- Laboratory coat- N95 respirator (or equivalent) | Minimizes risk of inhaling fine particulates and prevents skin/eye contact. |
| Solution Preparation and Handling | - Nitrile or neoprene gloves- Chemical safety goggles and face shield- Chemical-resistant laboratory coat | Provides enhanced protection against splashes and direct contact with the dissolved compound. |
| Reaction in Progress | - Nitrile or neoprene gloves- Chemical safety goggles- Laboratory coat | Continuous protection during the experimental procedure. |
| Spill Cleanup | - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Air-purifying respirator with organic vapor cartridges | Ensures maximum protection during a high-exposure risk event. |
This table summarizes the minimum PPE requirements. A site-specific risk assessment should be conducted to determine if additional or more specialized PPE is necessary.
Operational Protocols: From Receipt to Disposal
A systematic approach to the entire lifecycle of N-Benzyl-2-bromopropanamide within the laboratory is critical for maintaining a safe environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][3][5] The storage area should be clearly marked with the appropriate hazard symbols.
Handling and Experimental Workflow
All handling of N-Benzyl-2-bromopropanamide, particularly in its solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Step-by-Step Weighing and Solution Preparation:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Tare: Place a clean, dry weighing vessel on an analytical balance and tare it to zero.
-
Dispense: Within the fume hood, carefully transfer the desired amount of N-Benzyl-2-bromopropanamide to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record: Accurately record the weight of the compound.
-
Dissolution: In the fume hood, add the weighed solid to a suitable solvent in an appropriate flask. Ensure the chosen solvent is compatible with the compound and the intended reaction.
The following diagram illustrates the logical flow of this critical laboratory procedure.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
